c-Myc inhibitor 14
Description
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Structure
2D Structure
Properties
Molecular Formula |
C38H52BN3O7 |
|---|---|
Molecular Weight |
673.6 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-[[(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethyl]amino]hexyl]carbamate |
InChI |
InChI=1S/C38H52BN3O7/c1-23(39-48-32-21-24-20-31(37(24,5)6)38(32,7)49-39)41-33(43)30(18-12-13-19-40-34(44)47-36(2,3)4)42-35(45)46-22-29-27-16-10-8-14-25(27)26-15-9-11-17-28(26)29/h8-11,14-17,23-24,29-32H,12-13,18-22H2,1-7H3,(H,40,44)(H,41,43)(H,42,45)/t23-,24-,30-,31-,32+,38-/m0/s1 |
InChI Key |
WEHFFJKBEHJKEA-SHDKRXJISA-N |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](C)NC(=O)[C@H](CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the c-Myc Inhibitor 14 (Compound 13A)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the c-Myc inhibitor 14, also known as Compound 13A. Due to the limited publicly available data specifically for this compound, this guide also includes representative experimental protocols and signaling pathway diagrams relevant to the broader class of c-Myc inhibitors to provide a thorough understanding of the context in which this compound operates.
Core Compound Information: this compound (Compound 13A)
This compound is a small molecule identified as a potent inhibitor of the c-Myc protein.
Chemical Structure:
-
Molecular Formula: C38H52BN3O7
-
Molecular Weight: 673.65 g/mol
-
CAS Number: 2581994-88-7
Quantitative Data Summary:
| Parameter | Cell Line | Value | Reference |
| IC50 | HL60 | <100 nM | [1] |
Mechanism of Action
The precise mechanism of action for this compound has not been extensively detailed in publicly accessible literature. However, c-Myc inhibitors broadly function by disrupting the essential protein-protein interaction between c-Myc and its obligate binding partner, Max.[2][3] This dimerization is critical for c-Myc to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription. By preventing this interaction, c-Myc inhibitors effectively block the transcriptional program driven by c-Myc, which is crucial for cell proliferation, growth, and metabolism.
Other strategies for c-Myc inhibition include the stabilization of G-quadruplexes in the c-Myc promoter to suppress its transcription, and the targeted degradation of the c-Myc protein.
Signaling Pathways
The c-Myc oncoprotein is a central node in a complex network of signaling pathways that regulate cellular proliferation, growth, and apoptosis. Its activity is tightly controlled by upstream signals, and its downstream effects are mediated by a vast array of target genes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Workflow:
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., HL60) in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for c-Myc Target Gene Expression
This protocol is used to determine the effect of the inhibitor on the protein levels of c-Myc and its downstream targets.
Detailed Steps:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc, downstream targets (e.g., Cyclin D1, CDK4), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Synthesis
A detailed, publicly available synthesis protocol for this compound (CAS 2581994-88-7) is not available at this time. The synthesis of complex small molecules typically involves multi-step organic chemistry reactions.
Conclusion and Future Directions
This compound (Compound 13A) has demonstrated high potency in inhibiting the proliferation of the HL60 cancer cell line. However, a comprehensive understanding of its biological activity requires further investigation. Future research should focus on:
-
Elucidating the specific mechanism of action, including its binding affinity to c-Myc and its effect on c-Myc/Max dimerization.
-
Expanding the evaluation of its efficacy across a broader panel of cancer cell lines.
-
Conducting in vivo studies to assess its pharmacokinetic properties and anti-tumor activity in animal models.
-
Investigating its effects on downstream c-Myc target genes and signaling pathways to fully characterize its cellular impact.
The development of potent and specific c-Myc inhibitors like Compound 13A holds significant promise for advancing cancer therapy, given the central role of c-Myc in a wide range of human malignancies.
References
The Discovery and Synthesis of c-Myc Inhibitor KJ-Pyr-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a master transcriptional regulator that is deregulated in a vast majority of human cancers, making it a prime target for therapeutic intervention.[1] However, its nature as a transcription factor lacking a defined enzymatic active site has rendered it a challenging target for small-molecule inhibition.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of KJ-Pyr-9, a potent small-molecule inhibitor of the c-Myc-Max protein-protein interaction.[1] Originally identified from a Kröhnke pyridine library, KJ-Pyr-9 has demonstrated the ability to directly bind to c-Myc, disrupt its heterodimerization with Max, and inhibit Myc-driven transcriptional activity and oncogenic transformation.[1]
Discovery of KJ-Pyr-9
KJ-Pyr-9 was identified through a fluorescence polarization screen designed to detect small molecules that disrupt the interaction between the c-Myc and Max proteins.[1] This high-throughput screening of a Kröhnke pyridine library led to the identification of four initial hits, with KJ-Pyr-9 exhibiting the most promising characteristics in terms of aqueous solubility and cellular activity.[1]
c-Myc Signaling Pathway
The c-Myc protein is a transcription factor that, upon heterodimerization with its partner protein Max, binds to E-box sequences (CACGTG) in the promoter regions of its target genes.[1] This binding event initiates the transcription of a wide array of genes involved in cell proliferation, growth, and metabolism. The signaling cascade leading to c-Myc activation is complex and can be initiated by various growth factor signals. The disruption of the c-Myc-Max interaction is a key therapeutic strategy to inhibit c-Myc's oncogenic functions.
Caption: The c-Myc signaling pathway and the inhibitory action of KJ-Pyr-9.
Synthesis of KJ-Pyr-9
KJ-Pyr-9 was synthesized as part of a combinatorial library using the Kröhnke pyridine synthesis method.[1] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to yield a 2,4,6-trisubstituted pyridine.
General Kröhnke Pyridine Synthesis Workflow
Caption: General workflow for the Kröhnke pyridine synthesis of KJ-Pyr-9.
Quantitative Biological Data
The biological activity of KJ-Pyr-9 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) | |||
| c-Myc | 6.5 ± 1.0 nM | Backscattering Interferometry | [1] |
| c-Myc-Max Heterodimer | 13.4 nM | Backscattering Interferometry | [1] |
| Max Homodimer | >1 µM | Backscattering Interferometry | [1] |
Table 1: Binding Affinity of KJ-Pyr-9
| Cell Line | Cancer Type | IC50 Value | Reference |
| Burkitt's Lymphoma Lines | Burkitt's Lymphoma | 1 - 2.5 µM | [2] |
| NCI-H460 | Non-Small Cell Lung Cancer | 5 - 10 µM | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 5 - 10 µM | [2] |
| SUM-159PT | Triple-Negative Breast Cancer | 5 - 10 µM | [2] |
| K-562 | Chronic Myelogenous Leukemia | Strongly Inhibited | [2] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Strongly Inhibited | [2] |
| HL-60 | Acute Promyelocytic Leukemia | Strongly Inhibited | [2] |
Table 2: In Vitro Cellular Proliferation (IC50) of KJ-Pyr-9
| Parameter | Value | Species | Dosing Route | Reference |
| Plasma Concentration (4h) | 3.5 µM | Mouse | Intraperitoneal (10 mg/kg) | [1] |
| Brain Concentration (4h) | 12.4 µM | Mouse | Intraperitoneal (10 mg/kg) | [1] |
| Elimination Half-life | ~1.84 h | Rat | Intravenous (1 mg/kg) | [1] |
Table 3: Pharmacokinetic Parameters of KJ-Pyr-9
Experimental Protocols
Fluorescence Polarization Assay for MYC-MAX Interaction
This assay was used as the primary screen to identify inhibitors of the MYC-MAX protein-protein interaction.
Principle: A fluorescently labeled peptide corresponding to a region of c-Myc involved in the interaction with Max is used. In the unbound state, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger Max protein, the tumbling is slowed, leading to an increase in fluorescence polarization. Compounds that inhibit the interaction will cause a decrease in polarization.
Protocol Outline:
-
A fluorescently labeled c-Myc peptide is incubated with the Max protein in a suitable buffer.
-
The test compounds (from the Kröhnke pyridine library) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader.
-
A decrease in fluorescence polarization indicates inhibition of the MYC-MAX interaction.
Renilla Luciferase-Based Protein Fragment Complementation Assay (PCA)
This cellular assay was used to confirm that KJ-Pyr-9 can disrupt the MYC-MAX interaction within a cellular context.[1]
Principle: The enzyme Renilla luciferase is split into two non-functional fragments. One fragment is fused to c-Myc and the other to Max. If c-Myc and Max interact, the luciferase fragments are brought into close proximity, allowing them to refold and reconstitute a functional enzyme that produces a luminescent signal upon addition of its substrate. Inhibitors of the interaction will lead to a decrease in the luminescent signal.[1]
Protocol Outline:
-
HEK293 cells are transiently transfected with expression constructs for the Renilla luciferase fragment-fused c-Myc and Max proteins.
-
24-48 hours post-transfection, the cells are treated with KJ-Pyr-9 (e.g., 20 µM).
-
Following treatment, the cells are lysed, and the luciferase substrate is added.
-
Bioluminescence is measured using a luminometer.
-
A reduction in the luminescent signal in the presence of KJ-Pyr-9 indicates disruption of the MYC-MAX interaction.[1]
In Vivo Xenograft Study
The anti-tumor efficacy of KJ-Pyr-9 was evaluated in a xenograft model using the MDA-MB-231 human breast cancer cell line.[2]
Protocol Outline:
-
Nude mice are subcutaneously injected with MDA-MB-231 cells.
-
When tumors reach a palpable size (e.g., 100 mm³), the mice are randomized into treatment and control groups.
-
The treatment group receives daily intraperitoneal injections of KJ-Pyr-9 (e.g., 10 mg/kg). The control group receives vehicle only.
-
Tumor growth is monitored over time (e.g., 31 days) by measuring tumor volume.
-
At the end of the study, tumors are excised and weighed.
Conclusion
KJ-Pyr-9 represents a significant advancement in the development of small-molecule inhibitors targeting the "undruggable" c-Myc oncoprotein. Its discovery through a Kröhnke pyridine library screen and subsequent characterization have demonstrated its potential as a lead compound for the development of novel cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug discovery who are interested in the further development and application of c-Myc inhibitors. The favorable in vitro and in vivo activity of KJ-Pyr-9, coupled with its ability to cross the blood-brain barrier, warrants further investigation and optimization of this promising chemical scaffold.[1]
References
An In-depth Technical Guide to the c-Myc Inhibitor 14: Target Binding and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc proto-oncogene is a master regulator of cellular proliferation, growth, and apoptosis, and its deregulation is implicated in a majority of human cancers.[1][2][3] The c-Myc protein is a transcription factor that forms a heterodimer with its obligate partner, Max, to bind to E-box DNA sequences and activate the transcription of a vast array of target genes involved in cell cycle progression and metabolism.[3][4] Due to its central role in tumorigenesis, c-Myc is a highly sought-after therapeutic target. However, its "undruggable" nature, stemming from its lack of a defined enzymatic pocket and its nuclear localization, has posed a significant challenge for drug development.
This technical guide focuses on a specific small molecule, c-Myc inhibitor 14 , also identified as Compound 13A in patent literature, as a direct inhibitor of c-Myc activity.[5][6] Direct inhibitors of c-Myc represent a promising therapeutic strategy by disrupting the crucial protein-protein interaction between c-Myc and Max.[7] This guide will provide a comprehensive overview of the target binding site of this compound, quantitative data for its activity, detailed experimental protocols for its characterization, and a visualization of its place within the broader c-Myc signaling pathway.
Target Binding Site of c-Myc Inhibitors
Direct inhibitors of c-Myc, including likely candidates such as inhibitor 14, function by binding to the c-Myc protein and preventing its heterodimerization with Max. The primary binding site for these inhibitors is the basic Helix-Loop-Helix Leucine Zipper (bHLH-ZIP) domain of c-Myc.[8] This domain is essential for both dimerization with Max and subsequent binding to DNA.[3][4]
The c-Myc monomer is intrinsically disordered, but upon binding to Max, the bHLH-ZIP domain folds into a stable helical structure.[8] Small molecule inhibitors can bind to specific regions within this disordered domain, stabilizing a conformation that is incompatible with Max binding. For instance, the well-characterized c-Myc inhibitor 10058-F4 binds to a region spanning the Helix 2-ZIP junction (residues 402–412) of c-Myc.[9]
While the precise binding site of this compound (Compound 13A) is not explicitly detailed in the available public literature, the patent describing this compound suggests a direct interaction with the c-Myc protein.[5][6] Based on the mechanism of action of similar direct c-Myc inhibitors, it is highly probable that inhibitor 14 also binds within the bHLH-ZIP domain, thereby disrupting the c-Myc/Max interface. The crystal structure of the c-Myc-Max heterodimer bound to DNA (PDB ID: 1NKP and 6G6K) provides a valuable model for visualizing this target region.[10][11]
Quantitative Data for c-Myc Inhibitors
The potency of c-Myc inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in cellular assays or their dissociation constant (Kd) in biophysical binding assays. Below is a summary of available quantitative data for this compound and other well-characterized direct c-Myc inhibitors.
| Inhibitor | Assay Type | Cell Line/System | Quantitative Value | Reference |
| This compound (Compound 13A) | Cell Proliferation | HL-60 | IC50 < 100 nM | [5] |
| 10058-F4 | c-Myc-Max Dimerization | In vitro | - | [7] |
| Cell Proliferation | rat1a-c-Myc | - | [12] | |
| Binding Affinity (to N-Myc) | Surface Plasmon Resonance | - | [13] | |
| 10074-G5 | c-Myc-Max Dimerization | In vitro | IC50 = 146 µM | [11] |
| Cell Proliferation | Daudi | IC50 = 15.6 µM | [11] | |
| Cell Proliferation | HL-60 | IC50 = 13.5 µM | [11] | |
| Binding Affinity (to c-Myc peptide) | - | Kd = 2.8 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of c-Myc inhibitors. Below are representative protocols for key experiments.
Cell Proliferation Assay (MTT Assay for HL-60 cells)
This protocol is adapted from a method for assessing the anti-proliferative effects of compounds on the HL-60 human promyelocytic leukemia cell line, which overexpresses c-Myc.[14][15]
Materials:
-
HL-60 cells (ATCC CCL-240)
-
RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (or other test compounds)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Culture HL-60 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in a 96-well plate at a density of 4 x 10^4 cells/mL in a final volume of 100 µL per well.
-
Prepare serial dilutions of the c-Myc inhibitor in the culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability compared to the vehicle control.
AlphaLISA Assay for c-Myc/Max Interaction
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to quantify the disruption of the c-Myc/Max protein-protein interaction in a high-throughput format.[16][17][18]
Materials:
-
Recombinant purified His-tagged c-Myc (bHLH-ZIP domain) and GST-tagged Max (bHLH-ZIP domain) proteins
-
AlphaLISA anti-His Acceptor beads
-
AlphaLISA Streptavidin Donor beads
-
Biotinylated anti-GST antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound (or other test compounds)
-
384-well microplates (white, opaque)
Procedure:
-
Prepare a solution of His-c-Myc and GST-Max in assay buffer.
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the protein mixture to the wells containing the test compound and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for potential inhibition of the interaction.
-
Add the biotinylated anti-GST antibody and incubate for another period (e.g., 30 minutes).
-
Add a mixture of anti-His Acceptor beads and Streptavidin Donor beads to the wells.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an Alpha-enabled plate reader.
-
A decrease in the AlphaLISA signal indicates disruption of the c-Myc/Max interaction. Calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context of c-Myc and the experimental approaches to its study is essential for a comprehensive understanding.
Caption: The c-Myc signaling pathway, from upstream activation to downstream cellular effects.
Caption: A typical workflow for the discovery and characterization of a c-Myc inhibitor.
Conclusion
This compound (Compound 13A) represents a potent small molecule with the potential to directly target the c-Myc oncoprotein, a central driver of many human cancers. While further studies are needed to precisely elucidate its binding site and full pharmacological profile, the available data places it among the promising direct inhibitors of the c-Myc/Max interaction. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this and other next-generation c-Myc-targeted therapies. The ultimate goal of these research efforts is to translate the potent anti-proliferative effects observed in preclinical models into effective and safe treatments for patients with c-Myc-driven malignancies.
References
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. WO2021004391A1 - C-myc protein inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 7. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. rcsb.org [rcsb.org]
- 13. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Human promyelocytic leukemia HL-60 cell proliferation and c-myc protein expression are inhibited by an antisense pentadecadeoxynucleotide targeted against c-myc mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. revvity.com [revvity.com]
- 17. AlphaLISA SureFire Ultra Human Total c-Myc Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 18. resources.revvity.com [resources.revvity.com]
Biophysical Characterization of c-Myc Inhibitors: A Technical Guide
Disclaimer: No specific public domain information could be found for a compound designated "c-Myc inhibitor 14." This guide therefore provides a comprehensive overview of the biophysical techniques and data for well-characterized small molecule inhibitors of the c-Myc oncoprotein, serving as a template for the characterization of novel c-Myc inhibitors.
The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2][3] As an intrinsically disordered protein (IDP), c-Myc presents a challenging target for small molecule inhibition.[4][5][6] It functions by forming a heterodimer with its partner Max, which then binds to DNA E-box sequences to regulate the transcription of genes involved in cell proliferation, metabolism, and apoptosis.[4][7][8] Small molecule inhibitors have been developed to disrupt the c-Myc/Max protein-protein interaction (PPI) or the binding of the heterodimer to DNA.[1][3][9] This guide details the key biophysical methods used to characterize these inhibitors.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the biophysical characterization of various c-Myc inhibitors.
Table 1: Binding Affinity and Stoichiometry of c-Myc Inhibitors
| Inhibitor | Target | Technique | Dissociation Constant (K D ) | Stoichiometry (N) | Reference |
| 10058-F4 | c-Myc (353-437) | Fluorescence Polarization | 5.3 ± 0.7 µM | N/A | [3] |
| 10074-G5 | c-Myc (353-437) | Fluorescence Polarization | 2.8 ± 0.7 µM | N/A | [3] |
| 10074-G5 | MYCN | Surface Plasmon Resonance | 19.2 ± 11.5 µM | N/A | [10] |
| #474 | c-Myc | Surface Plasmon Resonance | 16.6 ± 1.4 µM | N/A | [10] |
| #474 | MYCN | Surface Plasmon Resonance | 26.9 ± 8.1 µM | N/A | [10] |
| JY-3-094 | c-Myc/Max | Electrophoretic Mobility Shift Assay (EMSA) | IC 50 = 33 µM | N/A | [11] |
| Mycro2 | c-Myc/Max | N/A | IC 50 = 23 µM | N/A | [3] |
Table 2: Thermodynamic and Kinetic Parameters of Inhibitor Binding
| Inhibitor | Target | Technique | Association Rate (k a ) (M ⁻¹ s ⁻¹ ) | Dissociation Rate (k d ) (s ⁻¹ ) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) |
| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |
| No specific kinetic or thermodynamic data for a "this compound" was found in the search results. This table serves as a template. |
Experimental Protocols
Detailed methodologies for key biophysical experiments are provided below.
1. Surface Plasmon Resonance (SPR)
SPR is utilized to measure the binding kinetics and affinity of an inhibitor to its target protein in real-time without the need for labels.
-
Immobilization: The target protein (e.g., purified c-Myc bHLH-ZIP domain) is immobilized on a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binding: A series of concentrations of the small molecule inhibitor (the analyte) in a suitable running buffer (e.g., HBS-EP+) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass of analyte bound, is measured and recorded as a sensorgram (response units vs. time).
-
Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).[10][12]
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.
-
Sample Preparation: The target protein is placed in the sample cell, and the inhibitor is loaded into the injection syringe, both in the same buffer to minimize heats of dilution.
-
Titration: The inhibitor is titrated into the protein solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K D ), stoichiometry (N), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the inhibitor-target interaction at the atomic level.
-
Sample Preparation: ¹⁵N-labeled target protein (e.g., c-Myc bHLH-ZIP) is prepared.
-
HSQC Titration: A series of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of the labeled protein are acquired in the absence and presence of increasing concentrations of the unlabeled inhibitor.
-
Chemical Shift Perturbation (CSP) Analysis: Changes in the chemical shifts of the protein's backbone amide signals upon inhibitor binding are monitored. The residues exhibiting significant CSPs are mapped onto the protein's structure or sequence to identify the binding site.[10][13]
-
Structure Determination: For detailed structural analysis, Nuclear Overhauser Effect (NOE) based experiments can be performed on the complex to determine distance restraints for structure calculation.
4. Fluorescence Polarization (FP)
FP is a solution-based technique used to measure binding affinity, particularly useful for screening and initial characterization.
-
Principle: The technique relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.
-
Assay Setup: A fluorescently labeled version of the inhibitor or a fluorescently labeled peptide corresponding to a known binding site on c-Myc is used.
-
Measurement: The labeled molecule is excited with polarized light, and the polarization of the emitted light is measured. Upon binding to the larger protein, the tumbling rate of the fluorescent molecule slows, resulting in an increase in the polarization value.
-
Data Analysis: The change in fluorescence polarization is plotted against the concentration of the unlabeled binding partner. The data is then fitted to a binding equation to determine the K D .[10]
Visualizations
c-Myc Signaling and Inhibition Pathway
Caption: Overview of the c-Myc signaling pathway and points of therapeutic intervention.
Experimental Workflow for Biophysical Characterization
Caption: A typical workflow for the biophysical characterization of a novel c-Myc inhibitor.
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dbt.univr.it [dbt.univr.it]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 10. Targeting of the MYCN Protein with Small Molecule c-MYC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A quantitative, surface plasmon resonance-based approach to evaluating DNA binding by the c-Myc oncoprotein and its disruption by small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystal Structures and Nuclear Magnetic Resonance Studies of the Apo Form of the c-MYC:MAX bHLHZip Complex Reveal a Helical Basic Region in the Absence of DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the c-Myc Inhibitor 10058-F4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the c-Myc inhibitor 10058-F4, a small molecule compound that has been instrumental in studying the function of the c-Myc oncoprotein and evaluating its potential as a therapeutic target. This guide details the inhibitor's properties, mechanism of action, and includes detailed protocols for key experimental procedures.
Introduction to c-Myc and its Inhibition
The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its aberrant expression is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target. The c-Myc protein functions by forming a heterodimer with its partner, Max, which then binds to E-box sequences in the promoter regions of target genes to activate their transcription.
Small molecule inhibitors that disrupt the c-Myc-Max interaction have emerged as valuable research tools and potential therapeutic agents. Among these, 10058-F4 is a well-characterized compound that specifically inhibits this protein-protein interaction.[3][4]
Properties of c-Myc Inhibitor 10058-F4
The key physicochemical and biological properties of 10058-F4 are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 403811-55-2 | [4][5] |
| Molecular Formula | C₁₂H₁₁NOS₂ | [4][5] |
| Molecular Weight | 249.35 g/mol | [4] |
| Chemical Name | (5Z)-5-[(4-ethylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | [5] |
| Appearance | Solid | |
| Purity | >99% | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). | |
| Storage | Store as a solid at +4°C. In solvent, store at -20°C for up to 1 year or -80°C for up to 2 years. | [4][6] |
| Mechanism of Action | A cell-permeable thiazolidinone that specifically inhibits the c-Myc-Max heterodimerization, preventing transactivation of c-Myc target genes. | [3][4][6] |
Biological Activity and Effects
10058-F4 has been demonstrated to exert a range of biological effects in various cancer cell lines, primarily through the inhibition of c-Myc's transcriptional activity.
| Effect | Cell Line(s) | IC₅₀ / Effective Concentration | Reference(s) |
| Inhibition of c-Myc-Max Dimerization | Cell-free assay | 64 µM | [5] |
| Inhibition of Cell Proliferation | Ovarian Cancer (SKOV3, Hey) | 16-100 µM | [7] |
| Induction of Apoptosis | Acute Myeloid Leukemia (HL-60, U937, NB4) | ~100 µM | [1][5] |
| Cell Cycle Arrest | Acute Myeloid Leukemia (AML) cells, rat1a-c-Myc cells | Effective at various concentrations | [1][3] |
| Myeloid Differentiation | Human Acute Myeloid Leukemia cells | Not specified | [1] |
Signaling Pathway Inhibition
The primary mechanism of action of 10058-F4 is the disruption of the c-Myc-Max heterodimer. This prevents the complex from binding to the E-box sequences of its target genes, thereby inhibiting their transcription. The downstream consequences of this inhibition are manifold and include cell cycle arrest and the induction of apoptosis.
Caption: c-Myc Signaling Pathway and Point of Inhibition by 10058-F4.
Experimental Protocols
The following are detailed methodologies for key experiments frequently performed to characterize the effects of c-Myc inhibitors like 10058-F4.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of 10058-F4 on the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for a Cell Viability (MTT) Assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[3]
-
Treatment: Treat the cells in triplicate with a range of concentrations of 10058-F4 (e.g., 0, 30, 60, 90, 120, 150 µM) and a vehicle control (DMSO).[3]
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[3]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[3][8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][8]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis and necrosis following treatment with 10058-F4.[2]
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of 10058-F4 for 24-48 hours.[7][8]
-
Cell Harvesting: Collect both adherent and floating cells, wash twice with cold PBS, and centrifuge.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[2][8]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Western Blotting for c-Myc and Target Gene Expression
This technique is used to assess the protein levels of c-Myc and its downstream targets (e.g., p21, p27, Bcl-2, Bax) after treatment with 10058-F4.[1][3][7]
Methodology:
-
Cell Lysis: Treat cells with 10058-F4 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and other target proteins overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The c-Myc inhibitor 10058-F4 is a valuable tool for investigating the roles of c-Myc in cancer biology. Its ability to disrupt the c-Myc-Max interaction provides a specific mechanism for studying the downstream consequences of c-Myc inhibition. The experimental protocols provided in this guide offer a starting point for researchers to explore the effects of this and other c-Myc inhibitors in their own research, contributing to the ongoing efforts to develop effective therapies targeting this critical oncoprotein.
References
- 1. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 10058-F4 | Autophagy | c-Myc | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
The Effect of c-Myc Inhibitor 14 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The c-Myc oncogene is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. As a transcription factor, c-Myc controls the expression of a vast array of target genes involved in cell cycle progression. Consequently, the development of small molecule inhibitors targeting c-Myc has become a significant focus in cancer therapy. This technical guide provides an in-depth overview of the effects of a specific c-Myc inhibitor, designated as compound 14, on cell cycle progression. We will explore its mechanism of action, present quantitative data on its cellular effects, detail relevant experimental protocols, and visualize the key signaling pathways involved. While direct cell cycle phase distribution data for this specific compound is limited in publicly available literature, this guide synthesizes available information on its impact on c-Myc levels and cell viability, supplemented with representative data from other c-Myc inhibitors to provide a comprehensive picture of its expected effects.
Introduction to c-Myc and Its Role in the Cell Cycle
The c-Myc protein is a member of the Myc family of transcription factors that form heterodimers with Max (Myc-associated factor X) to bind to E-box DNA sequences in the promoter regions of target genes. This binding initiates the transcription of genes essential for cell cycle progression, including cyclins (e.g., Cyclin D1, D2, E) and cyclin-dependent kinases (CDKs), which drive the cell through the G1/S and G2/M checkpoints. Conversely, c-Myc can also repress the expression of cell cycle inhibitors like p21 and p27.[1][2] This dual role solidifies c-Myc as a master regulator of cell proliferation.[2][3]
Inhibition of c-Myc function is a promising therapeutic strategy to halt the uncontrolled proliferation of cancer cells. c-Myc inhibitors can act through various mechanisms, including disrupting the c-Myc/Max interaction, interfering with c-Myc transcription, or promoting its degradation.[4] The downstream consequence of effective c-Myc inhibition is typically cell cycle arrest, primarily at the G0/G1 or S phase, and in many cases, the induction of apoptosis.[1][4]
c-Myc Inhibitor 14: A Sulfonamide-Based Approach
This guide focuses on a c-Myc inhibitor identified as compound 14 in a study by Fassina et al. This compound is a sulfonamide derivative, ethyl 4-((4-(trifluoromethyl)phenyl)sulfonamido)benzoate, which has been shown to inhibit the Wnt/β-catenin signaling pathway and significantly reduce c-Myc protein levels.[5][6] While the primary focus of the study was on the Wnt pathway, the observed reduction in c-Myc levels positions this compound as a relevant tool for studying the consequences of c-Myc inhibition.
Quantitative Data on the Effects of this compound
The following tables summarize the available quantitative data for the sulfonamide this compound and representative data for apoptosis induction by another c-Myc inhibitor, also designated compound 14 from a study on quinoline derivatives, to illustrate the expected apoptotic effect.
Table 1: In Vitro Efficacy of Sulfonamide this compound [5][6]
| Cell Line | Cancer Type | Assay | Endpoint | IC50 (µM) |
| HCT116 | Colon Carcinoma | Cell Growth | Inhibition of cell proliferation | 20.2 |
| HEK293T | Human Embryonic Kidney | Wnt Reporter | Inhibition of Wnt/β-catenin signaling | 7.0 |
Table 2: Effect of Sulfonamide this compound on c-Myc Expression [5][6]
| Cell Line | Treatment | c-Myc Protein Level |
| HCT116 | 10 µM Compound 14 (24h) | Significantly reduced |
Table 3: Representative Data: Apoptosis Induction by a Quindoline-Based c-Myc Inhibitor (Compound 14) [7]
Note: This data is from a different compound also designated as "14" and is included to illustrate a typical apoptotic response to c-Myc inhibition.
| Cell Line | Treatment | % of Cells in Sub-G1 Phase (Apoptosis) |
| U937 (Leukemia) | 1 µM Compound 14 (24h) | ~25% |
| U937 (Leukemia) | 1 µM Compound 14 (48h) | ~40% |
Signaling Pathways and Mechanisms of Action
The inhibition of c-Myc by compound 14 initiates a cascade of events that ultimately leads to cell cycle arrest and potentially apoptosis.
c-Myc-Regulated Cell Cycle Progression
c-Myc, in complex with Max, drives the transcription of key cell cycle regulators. Inhibition of c-Myc disrupts this process, leading to a decrease in the levels of cyclins and CDKs required for cell cycle progression. This typically results in an accumulation of cells in the G0/G1 phase.
c-Myc and Apoptosis
Paradoxically, while promoting proliferation, high levels of c-Myc can also sensitize cells to apoptosis, particularly under conditions of cellular stress or growth factor deprivation. This pro-apoptotic function is often mediated through the ARF-p53 pathway. Inhibition of c-Myc in cancer cells that are "addicted" to high c-Myc levels can also trigger apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a c-Myc inhibitor's effect on cell cycle progression.
Cell Culture and Treatment
-
Cell Lines: HCT116 (human colon carcinoma) and other relevant cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are seeded at a desired density and allowed to attach overnight. The following day, the media is replaced with fresh media containing the desired concentrations of the inhibitor or vehicle control (DMSO).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
References
- 1. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Unraveling the Pharmacodynamics of c-Myc Inhibition: A Technical Guide
An In-depth Analysis of a Core Therapeutic Target in Oncology
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research did not yield specific information on a compound designated "c-Myc inhibitor 14." This likely represents an internal, non-public identifier. Therefore, this guide will provide a comprehensive overview of the pharmacodynamics of well-characterized c-Myc inhibitors, focusing on the major classes and their mechanisms of action, to serve as a foundational resource for researchers in the field. The principles and methodologies described herein are broadly applicable to the study of any novel c-Myc inhibitor.
Introduction
The c-Myc oncoprotein is a pivotal transcription factor that orchestrates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2][3] Its deregulation is a hallmark of a majority of human cancers, making it a highly attractive, albeit challenging, therapeutic target.[4][5] The intrinsic "undruggability" of c-Myc, owing to its lack of a defined enzymatic pocket and its nuclear localization, has spurred the development of diverse inhibitory strategies.[5] These can be broadly categorized into direct inhibitors, which disrupt the c-Myc/Max protein-protein interaction, and indirect inhibitors, which target upstream regulators or downstream effectors of the c-Myc pathway.[4]
This technical guide will delve into the pharmacodynamics of c-Myc inhibition, presenting quantitative data from seminal studies, detailing key experimental protocols, and visualizing the intricate signaling pathways involved.
Core Pharmacodynamic Principles of c-Myc Inhibition
The primary goal of c-Myc inhibitors is to abrogate its transcriptional activity. c-Myc exerts its function by forming a heterodimer with its partner protein, Max, and binding to E-box sequences in the promoter regions of its target genes.[6] Therefore, the pharmacodynamic effects of c-Myc inhibitors are ultimately assessed by their ability to modulate the expression of these target genes and elicit downstream cellular consequences.
Classes of c-Myc Inhibitors and Their Mechanisms of Action
-
Direct Inhibitors (e.g., 10058-F4, 10074-G5): These small molecules are designed to directly interfere with the formation of the c-Myc/Max heterodimer.[1][4] By binding to c-Myc, they prevent its association with Max, thereby inhibiting its DNA binding and transcriptional activation capabilities.[1]
-
Indirect Inhibitors (e.g., JQ1): This class of inhibitors targets proteins that regulate c-Myc expression or function. A prominent example is the BET bromodomain inhibitor JQ1, which displaces the BRD4 protein from acetylated histones at the MYC gene locus, leading to a potent suppression of c-Myc transcription.[4]
-
Synthetic Lethal Approaches: This strategy exploits the dependencies of cancer cells on specific pathways for survival in the context of high c-Myc expression. For instance, inhibitors of Aurora B kinase or CDK1 can induce selective apoptosis in Myc-overexpressing cells by promoting mitotic catastrophe.[4]
Quantitative Pharmacodynamic Data
The following tables summarize key quantitative data for representative c-Myc inhibitors from in vitro studies.
| Inhibitor | Class | Cell Line | Assay | IC50 / Kd | Reference |
| 10058-F4 | Direct | HL-60 | Cell Proliferation | ~58 µM | [2] |
| 10074-G5 | Direct | Daudi | Cell Proliferation | 15.6 µM | [7] |
| HL-60 | Cell Proliferation | 13.5 µM | [7] | ||
| c-Myc/Max Dimerization | Biochemical | Kd = 2.8 µM | [2] | ||
| JQ1 | Indirect (BETi) | Multiple Myeloma | BRD4 Binding | Kd = 50 nM | [4] |
| BI-2536 | Indirect (PLK1i) | Various | PLK1 Inhibition | 0.83 nM | [2] |
| BRD4 Binding | Kd = 37 nM | [2] |
Key Experimental Protocols
Understanding the pharmacodynamics of a novel c-Myc inhibitor requires a suite of well-defined experimental procedures.
Target Engagement Assays
-
Co-immunoprecipitation (Co-IP): To assess the disruption of the c-Myc/Max interaction.
-
Treat cells with the inhibitor or vehicle control.
-
Lyse cells and incubate the lysate with an antibody against c-Myc or Max.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Elute the bound proteins and analyze by Western blotting using antibodies against both c-Myc and Max. A reduction in the co-precipitated protein in the inhibitor-treated sample indicates target engagement.
-
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of the inhibitor to c-Myc in a cellular context.
-
Treat cells with the inhibitor or vehicle.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Centrifuge to pellet aggregated proteins.
-
Analyze the soluble fraction by Western blotting for c-Myc. A shift in the melting curve to a higher temperature in the presence of the inhibitor suggests stabilization upon binding.
-
Cellular Activity Assays
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the inhibitor on cancer cell growth.
-
Seed cells in 96-well plates and treat with a dose-response of the inhibitor.
-
After a defined incubation period (e.g., 72 hours), add the assay reagent.
-
Measure the absorbance or luminescence, which correlates with the number of viable cells.
-
Calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth.
-
-
Gene Expression Analysis (qRT-PCR, RNA-seq): To measure the effect on c-Myc target gene expression.
-
Treat cells with the inhibitor for a specified time.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR using primers for known c-Myc target genes (e.g., ODC1, CCND2) and a housekeeping gene for normalization.
-
Alternatively, perform RNA sequencing for a global view of transcriptional changes.
-
In Vivo Pharmacodynamic Assays
-
Xenograft Tumor Models: To evaluate the anti-tumor efficacy and in vivo target modulation.
-
Implant human cancer cells subcutaneously into immunocompromised mice.
-
Once tumors are established, treat the mice with the inhibitor or vehicle.
-
Monitor tumor volume over time.
-
At the end of the study, excise tumors and analyze for biomarkers of target engagement (e.g., reduced c-Myc/Max dimers via Co-IP) and downstream effects (e.g., decreased proliferation by Ki-67 staining, increased apoptosis by TUNEL assay).
-
Visualizing the Pathways
The following diagrams illustrate the core signaling pathways and experimental workflows central to understanding c-Myc inhibitor pharmacodynamics.
Caption: The c-Myc signaling pathway, a central regulator of cell fate.
Caption: A typical experimental workflow for characterizing a novel c-Myc inhibitor.
Caption: Mechanisms of action for direct and indirect c-Myc inhibitors.
Conclusion
The development of potent and specific c-Myc inhibitors remains a critical goal in oncology drug discovery. A thorough understanding of their pharmacodynamics, from target engagement at the molecular level to anti-tumor efficacy in preclinical models, is paramount for their successful clinical translation. The experimental strategies and foundational knowledge presented in this guide provide a robust framework for the evaluation of novel c-Myc-targeting therapeutics. As our comprehension of the complex biology of c-Myc deepens, so too will our ability to design and develop innovative and effective therapies for a wide range of human cancers.
References
- 1. scbt.com [scbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
The Role of c-Myc Inhibition in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of c-Myc inhibitors in inducing apoptosis, a critical mechanism for anti-cancer therapies. As "c-Myc inhibitor 14" is not a uniquely identified compound in scientific literature, this paper will focus on two well-characterized, potent c-Myc inhibitors, 10058-F4 and JQ1 , as representative examples to elucidate the principles of targeting c-Myc for apoptosis induction. This guide will cover their mechanism of action, quantitative effects on cancer cells, and detailed experimental protocols for assessing their apoptotic activity.
Introduction to c-Myc and its Role in Apoptosis
The c-Myc oncogene is a master transcriptional regulator that plays a pivotal role in cell proliferation, growth, and metabolism.[1] While essential for normal cellular function, its deregulation is a hallmark of many human cancers, contributing to uncontrolled cell division.[2] Paradoxically, c-Myc also has a pro-apoptotic function. Under conditions of cellular stress or conflicting signals, high levels of c-Myc can trigger programmed cell death, or apoptosis, as a protective mechanism to eliminate potentially cancerous cells.[3]
c-Myc-induced apoptosis can be mediated through two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: c-Myc can transcriptionally upregulate pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately leading to cell death.[1]
-
The Extrinsic (Death Receptor) Pathway: c-Myc can sensitize cells to death receptor-mediated apoptosis by upregulating the expression of components of this pathway, such as Fas and TRAIL receptors.[3]
Cancer cells often develop mechanisms to evade c-Myc-induced apoptosis, allowing for their sustained proliferation. Therefore, therapeutic strategies aimed at reactivating this apoptotic function are of significant interest in oncology.
c-Myc Inhibitors and Apoptosis Induction
c-Myc has been a challenging therapeutic target due to its nuclear localization and lack of a defined enzymatic active site. However, several small molecule inhibitors have been developed that indirectly or directly target c-Myc function. These inhibitors, regardless of their specific mechanism, often converge on the induction of apoptosis in c-Myc-driven cancers.[6]
This guide will focus on two such inhibitors:
-
10058-F4: A small molecule that inhibits the interaction between c-Myc and its obligate binding partner, Max, thereby preventing c-Myc's transcriptional activity.[5][6]
-
JQ1: A potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, particularly BRD4. BRD4 is a critical co-factor for c-Myc-mediated transcription, and its inhibition by JQ1 leads to the downregulation of c-Myc and its target genes.[2][7]
Quantitative Data on Apoptosis Induction
The efficacy of c-Myc inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) for cell viability and their ability to induce apoptosis. The following tables summarize the quantitative data for 10058-F4 and JQ1 in various cancer cell lines.
Table 1: IC50 Values of 10058-F4 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SKOV3 | Ovarian Cancer | 4.4 | [6] |
| Hey | Ovarian Cancer | 3.2 | [6] |
| PC-3 | Prostate Cancer | 113 | |
| DU145 | Prostate Cancer | 88 | |
| HL-60 | Acute Myeloid Leukemia | ~60 | |
| HepG2 | Hepatocellular Carcinoma | <100 |
Table 2: IC50 Values of JQ1 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [8] |
| TOV112D | Ovarian Endometrioid Carcinoma | 0.75 | [8] |
| OVK18 | Ovarian Endometrioid Carcinoma | 10.36 | [8] |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [8] |
| HEC50B | Endometrial Endometrioid Carcinoma | 2.51 | [8] |
| HEC265 | Endometrial Endometrioid Carcinoma | 2.72 | [8] |
| JQ1-sensitive | Lung Cancer | < 5 | [2] |
| JQ1-insensitive | Lung Cancer | > 10 | [2] |
Table 3: Apoptosis Induction by 10058-F4 and JQ1
| Inhibitor | Cell Line | Concentration (µM) | Treatment Time (hours) | % Apoptotic Cells (Early + Late) | Reference |
| 10058-F4 | SKOV3 | Dose-dependent | 24 | Significantly increased vs. control | [9] |
| 10058-F4 | Hey | Dose-dependent | 24 | Significantly increased vs. control | [9] |
| JQ1 | Cal27 | 0.5 | 48 | Significantly increased vs. control | [10] |
| JQ1 | HEC-1A | 5 | 48 | 43% (vs. 14% in control) | [11] |
| JQ1 | Ishikawa | 5 | 48 | 11% (vs. 5% in control) | [11] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in c-Myc-mediated apoptosis and the experimental procedures to study them is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Figure 1: c-Myc Induced Apoptosis Pathways.
Figure 2: Mechanism of Action of c-Myc Inhibitors.
Figure 3: Annexin V/PI Apoptosis Assay Workflow.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of apoptosis. The following are methodologies for key experiments cited in the study of c-Myc inhibitors.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the c-Myc inhibitor (e.g., 10058-F4 or JQ1) for the specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution. Gently vortex the tube.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer immediately.[10][12]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, Caspase-3 and Caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the c-Myc inhibitor as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.[4]
Data Interpretation: An increase in luminescence is directly proportional to the amount of Caspase-3/7 activity.
Western Blotting for Bcl-2 and Bax
This technique is used to determine the protein expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: After treatment with the c-Myc inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Data Interpretation: The intensity of the bands corresponding to Bcl-2 and Bax is quantified and normalized to the loading control. A decrease in the Bcl-2/Bax ratio is indicative of apoptosis induction.
Conclusion
Targeting the c-Myc oncogene presents a promising therapeutic strategy for a wide range of cancers. The representative inhibitors discussed in this guide, 10058-F4 and JQ1, effectively induce apoptosis in various cancer cell lines by disrupting c-Myc's transcriptional program. This leads to an imbalance in pro- and anti-apoptotic proteins, ultimately triggering programmed cell death. The experimental protocols detailed herein provide a robust framework for researchers and drug development professionals to evaluate the apoptotic potential of novel c-Myc inhibitors and further unravel the intricacies of c-Myc-mediated apoptosis. The continued development and characterization of c-Myc inhibitors hold significant potential for advancing cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Evaluation of the Novel c-Myc Inhibitor 7594-0037: A Technical Guide
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of the novel c-Myc inhibitor, compound 7594-0037. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of potential cancer therapeutics targeting the c-Myc oncoprotein. The information presented is compiled from published research, focusing on the compound's cytotoxic effects, mechanism of action, and the experimental methodologies used for its characterization.
Introduction to c-Myc Inhibition and Compound 7594-0037
The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, playing a critical role in cell growth, proliferation, apoptosis, and metabolism.[1][2][3] Its pivotal role in tumorigenesis makes it an attractive, albeit challenging, therapeutic target.[2] Compound 7594-0037 is a novel small molecule inhibitor of c-Myc that was identified through structure-based virtual screening.[4][5] Unlike inhibitors that disrupt the c-Myc/Max heterodimerization, 7594-0037 has been shown to act by promoting the degradation of the c-Myc protein.[4][6] This guide summarizes the key in vitro findings that establish the foundational anti-cancer properties of this compound.
Quantitative Data Summary
The in vitro efficacy of compound 7594-0037 has been quantified through various assays, primarily in multiple myeloma (MM) cell lines. The following tables summarize the key quantitative results.
Table 1: Cytotoxicity of c-Myc Inhibitor 7594-0037
| Cell Line | Assay Type | IC50 Value (µM) | Reference |
| RPMI-8226 | CCK-8 | 17.8 | [4] |
| U266 | CCK-8 | 27.9 | [4] |
IC50 values were determined after 48 hours of treatment.
Table 2: Effects on Apoptosis and Cell Cycle
| Cell Line | Assay | Treatment | Observation | Reference |
| RPMI-8226 | Flow Cytometry (Annexin V/PI) | Dose-dependent (48h) | Increase in apoptotic cells from 2.5% to 34.6% | [4] |
| U266 | Flow Cytometry (Annexin V/PI) | Concentration-dependent (48h) | Increased cell death | [4] |
| RPMI-8226 | Flow Cytometry (PI) | Time-dependent | G2 phase cell cycle arrest | [4][7] |
| U266 | Flow Cytometry (PI) | Time-dependent | G2 phase cell cycle arrest | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methods described in the primary literature for the evaluation of 7594-0037.[4][5]
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate multiple myeloma cells (RPMI-8226, U266) in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of compound 7594-0037. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 48 hours.
-
Reagent Addition: Add Cell Counting Kit-8 (CCK-8) solution to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for a specified period (e.g., 1-4 hours) to allow for the development of the colorimetric signal.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the DMSO control and determine the IC50 value using appropriate software.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat MM cells with different concentrations of 7594-0037 for 48 hours.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the apoptosis detection kit manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat MM cells with 7594-0037 for a specified time course.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol overnight.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubation: Incubate at room temperature to allow for RNA digestion and DNA staining.
-
Data Acquisition: Analyze the cellular DNA content using a flow cytometer.
-
Analysis: Model the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Western Blot Analysis
-
Protein Extraction: Lyse treated and untreated cells in an appropriate lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, pS62-c-Myc, PARP1, Caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) system.
Protein Stability Assay
-
Cell Treatment: Treat MM cells with compound 7594-0037 for various time points.
-
Inhibition of Protein Synthesis: Add the protein synthesis inhibitor cycloheximide (CHX) to the cell culture.
-
Time Course Collection: Harvest cells at different time points after CHX addition.
-
Western Blotting: Analyze the levels of c-Myc protein at each time point by Western blot to determine its degradation rate.
-
Proteasome Inhibition (Optional): To confirm proteasome-dependent degradation, co-treat cells with 7594-0037 and the proteasome inhibitor MG132 and observe for a rescue of c-Myc protein levels.[4][8]
Mechanism of Action and Signaling Pathways
Compound 7594-0037 induces its anti-cancer effects by specifically targeting the c-Myc protein for degradation.[4] Unlike many other c-Myc inhibitors, it does not affect c-Myc mRNA levels, indicating a post-transcriptional mechanism.[4] The proposed mechanism involves the ubiquitin-proteasome pathway, a major route for c-Myc degradation.[3][6]
The stability of the c-Myc protein is tightly regulated by a series of phosphorylation events.[6] Phosphorylation at Serine 62 (S62) initially stabilizes the protein, but this is a priming step for subsequent phosphorylation at Threonine 58 (T58) by GSK3β, which then targets c-Myc for ubiquitination and proteasomal degradation.[2][6] Compound 7594-0037 has been shown to decrease the phosphorylation of c-Myc at S62, which is mediated by the PIM1 kinase.[4][5] This reduction in S62 phosphorylation destabilizes the c-Myc protein, leading to its accelerated degradation.[4]
Diagrams of Pathways and Workflows
References
- 1. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 2. c-Myc is targeted to the proteasome for degradation in a SUMOylation-dependent manner, regulated by PIAS1, SENP7 and RNF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
An In-depth Technical Guide to c-Myc Inhibitors: A Literature Review and Background
This technical guide provides a comprehensive overview of c-Myc inhibitors for researchers, scientists, and drug development professionals. While the specific compound "c-Myc inhibitor 14" is identified in chemical databases, publicly available, peer-reviewed literature with extensive experimental data is limited. Therefore, this review presents the known information on this compound and supplements it with a broader examination of other well-characterized c-Myc inhibitors to provide the required depth in experimental protocols, quantitative data, and pathway analysis.
The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] It plays a crucial role in regulating essential cellular processes, including proliferation, cell cycle progression, metabolism, and apoptosis.[3][4] However, its nature as a nuclear-localized, intrinsically disordered protein lacking a defined enzymatic pocket has made it a notoriously "undruggable" target.[3] Despite these challenges, significant progress has been made in developing small molecules and other modalities to disrupt its function.[2]
Quantitative Data on c-Myc Inhibitors
The development of c-Myc inhibitors has yielded several compounds with varying mechanisms and potencies. "this compound," also identified as Compound 13A, is a recently disclosed c-Myc protein inhibitor.[1][5] Publicly available data for this specific compound is summarized below, followed by a comparative table of other significant c-Myc inhibitors described in the literature.
Table 1: this compound (Compound 13A)
| Compound Name | CAS No. | Mechanism of Action | Quantitative Data | Reference |
| This compound (Compound 13A) | 2581994-88-7 | c-Myc protein inhibitor | IC50: <100 nM in HL60 cells | [1][5] |
Table 2: Selected Well-Characterized c-Myc Inhibitors
| Inhibitor | Target/Mechanism | Assay Type | Cell Line / System | IC50 / Kd | Reference |
| 10058-F4 | Disrupts Myc-Max dimerization | Cell Growth | PC3, DU145 | ~56.4 µM, ~71.3 µM | [6] |
| Myc-Max Interaction | In vitro | Low micromolar | [7] | ||
| 10074-G5 | Disrupts Myc-Max dimerization | Myc-Max Interaction | In vitro | Kd: 4.4 µM | [8] |
| KJ-Pyr-9 | Disrupts Myc-Max dimerization | Binding Affinity | In vitro | Kd: 6.5 nM | [3] |
| MYCMI-6 | Disrupts Myc-Max dimerization | Cell Growth | Myc-dependent cells | IC50: as low as 0.5 µM | [3] |
| Mycro3 | Disrupts Myc-Max dimerization & DNA binding | In vitro | - | [3] | |
| MYCi975 | Binds directly to Myc, promotes degradation | In vivo | Allograft reporter | Modulates MYC activity | [2] |
| ZINC15675948 | Binds to c-Myc | Binding Affinity (MST) | In vitro | Kd: 1.08 ± 0.1 µM | [8] |
| c-Myc Reporter Assay | HEK293 | Significant inhibition at 320 nM | [8] | ||
| Cytotoxicity | CCRF-CEM, MDA-MB-231 | Nanomolar range | [8] | ||
| NT-B2R | Binds to Myc (E363-R378 epitope) | Binding Affinity (ELISA) | In vitro | High-nanomolar | [9] |
Mechanisms of Action of c-Myc Inhibitors
Several strategies have been developed to counteract the oncogenic activity of c-Myc. These can be broadly categorized as direct or indirect inhibition.
-
Direct Inhibition: Disrupting the c-Myc/Max Heterodimer: To function as a transcription factor, c-Myc must form a heterodimer with its partner, Max.[3] This dimerization is essential for binding to E-box DNA sequences in the promoters of target genes. Many small molecules, such as 10058-F4 , 10074-G5 , and the pyrazolo[1,5-a]pyrimidine class of compounds, were designed to physically block this protein-protein interaction.[3][10][11]
-
Indirect Inhibition:
-
Transcriptional Downregulation: This approach targets factors required for the transcription of the MYC gene itself. A prominent example is the inhibition of Bromodomain and Extra-Terminal (BET) proteins like BRD4, which are critical for MYC gene expression. Inhibitors like JQ1 displace BRD4 from chromatin, leading to reduced c-Myc levels.[2]
-
Promoting Protein Degradation: c-Myc is an inherently unstable protein with a short half-life, and its stability is regulated by post-translational modifications, particularly phosphorylation at Serine 62 (stabilizing) and Threonine 58 (destabilizing).[7][8] Some inhibitors, like MYCi975 , bind directly to c-Myc and promote its proteasomal-mediated degradation.[2] Others may target upstream kinases (e.g., PIM1) or the ubiquitin-proteasome pathway to achieve a similar effect.[7]
-
Synthetic Lethality: This strategy exploits the dependencies of Myc-driven cancer cells. Because c-Myc reprograms cellular metabolism and compromises cell cycle checkpoints, these cells become uniquely vulnerable to the inhibition of other pathways, such as those involved in ATP production or DNA repair.[2]
-
Key Experimental Protocols
The characterization of c-Myc inhibitors involves a range of biophysical, biochemical, and cell-based assays, culminating in in vivo efficacy studies.
3.1. Biophysical and Biochemical Assays for Target Engagement
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of a compound to the target protein (c-Myc) in a cellular environment.
-
Protocol:
-
Treat intact cells or cell lysates with the inhibitor compound or vehicle control.
-
Heat the samples across a range of temperatures.
-
Cool the samples and centrifuge to separate soluble proteins from aggregated proteins.
-
Analyze the soluble fraction by Western blotting using an antibody specific for c-Myc.
-
-
Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This is observed as more c-Myc protein remaining in the soluble fraction at higher temperatures in the inhibitor-treated sample compared to the control.[9]
-
-
Methodology: Microscale Thermophoresis (MST)
-
Objective: To quantify the binding affinity (Kd) between an inhibitor and purified c-Myc protein.
-
Protocol:
-
Label purified c-Myc protein with a fluorescent dye.
-
Keep the concentration of the fluorescently labeled c-Myc constant while titrating the inhibitor compound across a range of concentrations.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
-
Principle: The binding of the inhibitor to c-Myc alters the protein's hydration shell, size, or charge, which in turn changes its movement in a microscopic temperature gradient. This change is plotted against the ligand concentration to determine the dissociation constant (Kd).[8]
-
3.2. Cell-Based Assays for Functional Effects
-
Methodology: c-Myc Reporter Assay
-
Objective: To measure the functional inhibition of c-Myc's transcriptional activity.
-
Protocol:
-
Transfect cells (e.g., HEK293) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple c-Myc-responsive E-box elements.
-
Treat the transfected cells with various concentrations of the inhibitor compound.
-
After an incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
-
Principle: A reduction in luciferase signal in inhibitor-treated cells compared to vehicle-treated cells indicates that the compound is functionally impairing the ability of the c-Myc/Max complex to transactivate its target genes.[8]
-
-
Methodology: Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and pro-apoptotic effects of the inhibitor on cancer cells.
-
Protocol (Apoptosis):
-
Treat cancer cells (e.g., RPMI-8226, U266 for multiple myeloma) with the inhibitor for a defined period (e.g., 48 hours).[7]
-
Harvest the cells and wash with a binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using a flow cytometer.
-
-
Principle: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells that have lost membrane integrity (late apoptosis/necrosis). Flow cytometry quantifies the percentage of cells in early apoptosis, late apoptosis, and viable states.[7]
-
3.3. In Vivo Efficacy Studies
-
Methodology: Xenograft Mouse Model
-
Objective: To evaluate the anti-tumor activity and tolerability of a c-Myc inhibitor in a living organism.
-
Protocol:
-
Implant human cancer cells (e.g., multiple myeloma cells) subcutaneously into immunodeficient mice (e.g., SCID mice).[6]
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the c-Myc inhibitor (e.g., via intravenous or oral routes) according to a defined schedule and dosage. Administer vehicle to the control group.
-
Monitor tumor volume and mouse body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for c-Myc levels, immunohistochemistry).
-
-
Principle: A significant reduction in tumor growth in the treatment group compared to the control group, without causing excessive toxicity (e.g., major weight loss), indicates in vivo efficacy.[6]
-
Visualizations of Pathways and Workflows
Diagram 1: c-Myc Signaling and Inhibition Pathways
Caption: c-Myc signaling cascade and points of therapeutic intervention.
Diagram 2: Experimental Workflow for c-Myc Inhibitor Discovery
Caption: A generalized workflow for the discovery and development of c-Myc inhibitors.
Conclusion and Future Directions
The field of c-Myc inhibition has evolved from considering the oncoprotein "undruggable" to having multiple compounds in preclinical and clinical development. The discovery of new chemotypes, such as This compound , with potent nanomolar activity highlights the continued progress in this area. While direct inhibitors of the c-Myc/Max interaction remain a key focus, strategies targeting c-Myc transcription and stability have also proven highly effective.
Future challenges include improving the drug-like properties of inhibitors, overcoming intrinsic and acquired resistance, and identifying optimal combination therapies. The intricate role of c-Myc in both normal and cancer cell biology necessitates a therapeutic window where cancer cells are preferentially affected. As our understanding of the complexities of the c-Myc network deepens, so too will our ability to design and implement more precise and effective therapies targeting this critical oncogenic driver.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphyonline.com [graphyonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. CAS No. 2581994-88-7 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Identification of a novel c-Myc inhibitor with antitumor effects on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dbt.univr.it [dbt.univr.it]
- 11. oncotarget.com [oncotarget.com]
Structure-Activity Relationship of c-Myc Inhibitors: A Technical Guide
Disclaimer: The term "c-Myc inhibitor 14" does not correspond to a universally recognized compound in the scientific literature. Therefore, this guide will focus on a well-characterized class of c-Myc inhibitors, the analogs of compound 10074-G5, to illustrate the principles of structure-activity relationship (SAR) analysis for this important therapeutic target. The data and methodologies presented are synthesized from publicly available research.
Introduction
The c-Myc oncoprotein is a transcription factor that is dysregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1] As an intrinsically disordered protein, c-Myc has been notoriously difficult to target with small molecules.[2][3] One of the primary strategies for inhibiting c-Myc function is to disrupt its interaction with its obligate binding partner, Max.[4][5] This technical guide provides an in-depth analysis of the structure-activity relationships of analogs of the c-Myc inhibitor 10074-G5, a small molecule known to interfere with the c-Myc/Max protein-protein interaction.[4][6]
Core Principles of c-Myc Inhibition
c-Myc inhibitors can be broadly categorized into direct and indirect inhibitors.[4] Direct inhibitors, such as the 10074-G5 series, physically bind to c-Myc and prevent its heterodimerization with Max.[4][6] Indirect inhibitors may target upstream regulators of c-Myc expression or downstream effectors of its transcriptional activity.[4] The focus of this guide is on the direct inhibition of the c-Myc/Max interaction.
Quantitative Structure-Activity Relationship Data
The following table summarizes the structure-activity relationship data for a series of analogs of the parent c-Myc inhibitor, 10074-G5. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50) in various assays that assess the disruption of the c-Myc/Max interaction or the impact on cancer cell proliferation.
| Compound ID | R1 Group | R2 Group | R3 Group | c-Myc/Max Interaction IC50 (µM) | Cell Proliferation IC50 (µM) |
| 10074-G5 | H | H | NO2 | 146 | 10-50 |
| JY-3-094 | COOH | H | NO2 | 33 | >100 (poor cell permeability) |
| Analog 1 | H | H | H | >250 | - |
| Analog 2 | H | OMe | NO2 | 150 | - |
| Analog 3 | Br | H | NO2 | 80 | - |
| Analog 4 | H | H | NH2 | >250 | - |
Note: The IC50 values are approximate and can vary depending on the specific assay conditions and cell lines used.
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR table are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for c-Myc/Max Interaction
This assay is a common method to quantify the protein-protein interaction between c-Myc and Max in a high-throughput format.
Principle: The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity. In this case, recombinant c-Myc and Max proteins are labeled with donor and acceptor fluorophores, respectively. When they interact, a FRET signal is generated. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Protocol:
-
Protein Preparation: Recombinant, purified human c-Myc (amino acids 353-439) and Max (full-length) proteins are used. c-Myc is typically tagged with a donor fluorophore (e.g., terbium cryptate) and Max with an acceptor fluorophore (e.g., d2).
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA, and 1 mM DTT.
-
Compound Preparation: Serially dilute the test compounds in DMSO and then into the assay buffer to the desired final concentrations.
-
Assay Procedure:
-
Add 5 µL of the diluted compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the labeled c-Myc protein solution (e.g., 10 nM final concentration).
-
Add 5 µL of the labeled Max protein solution (e.g., 20 nM final concentration).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values by fitting the data to a dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay is used to assess the effect of c-Myc inhibitors on the proliferation of cancer cell lines.
Principle: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in ATP levels correlates with a reduction in cell proliferation or an increase in cytotoxicity.
Protocol:
-
Cell Culture: Culture a c-Myc dependent cancer cell line (e.g., HL60 or Daudi) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well or 384-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values using a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving c-Myc and a typical workflow for the discovery and characterization of c-Myc inhibitors.
Caption: c-Myc signaling pathway and point of intervention for 10074-G5 analogs.
Caption: A typical drug discovery workflow for c-Myc inhibitors.
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The long journey to bring a Myc inhibitor to the clinic | Journal of Cell Biology | Rockefeller University Press [rupress.org]
- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for c-Myc Inhibitor in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of a representative c-Myc inhibitor, 10058-F4, in a cell culture setting. The methodologies outlined below are based on established research and are intended to guide the user in assessing the inhibitor's effects on cancer cell lines.
Introduction
The c-Myc oncogene is a critical transcription factor that is deregulated in a wide variety of human cancers. It plays a central role in regulating cell proliferation, growth, apoptosis, and metabolism. Consequently, the inhibition of c-Myc has emerged as a promising therapeutic strategy in oncology. c-Myc inhibitors are a class of small molecules designed to interfere with the function of the c-Myc protein. These inhibitors can act through various mechanisms, such as preventing the crucial dimerization of c-Myc with its partner protein Max (Myc-Max), thereby blocking its ability to bind to DNA and regulate gene transcription.
This document provides detailed experimental protocols for evaluating the efficacy of a c-Myc inhibitor in cancer cell lines, using 10058-F4 as a primary example. The protocols cover cell viability assays, apoptosis detection, and the analysis of c-Myc target gene expression.
Mechanism of Action
The c-Myc inhibitor 10058-F4 is a small molecule that specifically targets the c-Myc-Max interaction. By binding to c-Myc, it prevents the formation of the c-Myc-Max heterodimer. This heterodimer is essential for c-Myc to bind to E-box sequences in the promoter regions of its target genes and activate their transcription. By disrupting this interaction, 10058-F4 effectively inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation in c-Myc-dependent cancer cells.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of the c-Myc inhibitor 10058-F4 on ovarian cancer cell lines.
Table 1: IC50 Values of c-Myc Inhibitor 10058-F4
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| SKOV3 | Ovarian Cancer | 4.4 |
| Hey | Ovarian Cancer | 3.2 |
Data from Li et al., 2014.[1]
Table 2: Apoptosis Induction by c-Myc Inhibitor 10058-F4 in Ovarian Cancer Cells (24h treatment)
| Cell Line | 10058-F4 Concentration (µM) | Percentage of Apoptotic Cells (Early + Late) |
| SKOV3 | 0 (Control) | 5.2% |
| 5 | 15.8% | |
| 10 | 28.4% | |
| Hey | 0 (Control) | 4.7% |
| 5 | 17.2% | |
| 10 | 31.5% |
Data from Li et al., 2014.[1]
Table 3: Effect of c-Myc Inhibitor 10058-F4 on Cell Cycle Distribution in Ovarian Cancer Cells (24h treatment)
| Cell Line | 10058-F4 Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| SKOV3 | 0 (Control) | 55.1% | 35.2% | 9.7% |
| 10 | 72.3% | 18.5% | 9.2% | |
| Hey | 0 (Control) | 58.3% | 32.1% | 9.6% |
| 10 | 75.1% | 16.2% | 8.7% |
Data from Li et al., 2014.
Signaling Pathway Diagram
Caption: c-Myc signaling pathway and point of inhibition.
Experimental Workflow Diagram
Caption: Workflow for evaluating a c-Myc inhibitor.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines with known c-Myc expression status (e.g., SKOV3, Hey - ovarian cancer; HL-60 - leukemia; MCF7 - breast cancer).
-
c-Myc Inhibitor: 10058-F4 (or other desired c-Myc inhibitor).
-
Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents for Cell Viability Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Reagents for Apoptosis Assay: Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Reagents for Gene Expression Analysis: RNA extraction kit, cDNA synthesis kit, SYBR Green qPCR master mix, and primers for c-Myc target genes (e.g., hTERT, CDK4, CCND2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
General Lab Equipment: 96-well and 6-well plates, incubator, centrifuge, spectrophotometer, flow cytometer, qPCR instrument.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of the c-Myc inhibitor and calculating its IC50 value.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the c-Myc inhibitor in culture medium. A typical concentration range for 10058-F4 is 0 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells following inhibitor treatment.
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in a 6-well plate in 2 mL of complete medium.
-
Incubate for 24 hours.
-
Treat the cells with the c-Myc inhibitor at concentrations around the IC50 value (e.g., 0, 5, and 10 µM for 10058-F4) for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect the floating cells from the medium.
-
Wash the adherent cells with PBS and trypsinize them.
-
Combine the floating and adherent cells and centrifuge at 1,500 rpm for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Protocol 3: c-Myc Target Gene Expression Analysis (qPCR)
This protocol measures the change in mRNA levels of c-Myc target genes after inhibitor treatment.
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in a 6-well plate.
-
After 24 hours, treat the cells with the c-Myc inhibitor at a concentration known to induce a biological effect (e.g., IC50 concentration) for a specific time (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target genes (e.g., hTERT, CDK4, CCND2) and a housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle control.
-
Present the data as fold change in gene expression.
-
Troubleshooting
-
Low Inhibitor Potency (High IC50):
-
Ensure the inhibitor is properly dissolved and stored.
-
Verify the c-Myc dependency of the chosen cell line.
-
Increase the treatment duration.
-
-
High Background in Apoptosis Assay:
-
Handle cells gently during harvesting and staining to avoid mechanical damage.
-
Ensure the appropriate concentration of Annexin V and PI is used.
-
Analyze cells promptly after staining.
-
-
Inconsistent qPCR Results:
-
Check RNA integrity.
-
Optimize primer concentrations and annealing temperature.
-
Use a reliable housekeeping gene that is not affected by the treatment.
-
References
Application Notes and Protocols for c-Myc Inhibitor 10058-F4 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the c-Myc inhibitor 10058-F4 in cancer cell line research. This document includes the mechanism of action, quantitative data on its efficacy, and detailed protocols for key experimental assays.
Introduction
The c-Myc oncogene is a master transcriptional regulator that is frequently deregulated in a wide variety of human cancers, making it a prime target for therapeutic intervention. The small molecule inhibitor, 10058-F4, specifically targets the interaction between c-Myc and its obligate binding partner, Max.[1] This disruption prevents c-Myc/Max heterodimerization, thereby inhibiting the transactivation of c-Myc target genes involved in cell proliferation, metabolism, and apoptosis.[1][2]
Mechanism of Action
10058-F4 is a cell-permeable compound that binds to the c-Myc basic Helix-Loop-Helix Leucine Zipper (bHLHZip) domain. This binding sterically hinders the dimerization of c-Myc with Max. The c-Myc/Max heterodimer is essential for binding to E-box sequences in the promoter regions of target genes. By preventing this interaction, 10058-F4 effectively abrogates the transcriptional activity of c-Myc.
The downstream effects of c-Myc inhibition by 10058-F4 in cancer cells are multifaceted and include:
-
Induction of Cell Cycle Arrest: 10058-F4 treatment often leads to a G0/G1 phase cell cycle arrest, which is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[1][2]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death through the activation of the mitochondrial pathway. This is evidenced by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome C and cleavage of caspases 3, 7, and 9.[1][2]
-
Downregulation of c-Myc Target Genes: Treatment with 10058-F4 leads to a decrease in the expression of c-Myc and its downstream targets, such as human telomerase reverse transcriptase (hTERT).[1]
Data Presentation
The following tables summarize the reported efficacy of 10058-F4 across various cancer cell lines.
Table 1: IC50 Values of 10058-F4 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| SKOV3 | Ovarian Cancer | 4.4 | 72 hours |
| Hey | Ovarian Cancer | 3.2 | 72 hours |
| REH | Acute Lymphoblastic Leukemia | 400 | 48 hours |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | 48 hours |
Table 2: Experimental Conditions for 10058-F4 Treatment
| Cell Line | Assay Type | Concentration(s) (µM) | Incubation Time | Observed Effects |
| Jurkat | c-Myc Expression | 60 | 24 hours | Decreased c-Myc expression levels.[1] |
| HL-60, U937, NB-4 | Cell Viability | 30, 60, 90, 120, 150 | 72 hours | Inhibition of cell growth.[1] |
| HepG2 | Cell Viability, c-Myc Levels | Not Specified | Not Specified | Reduced cell viability and decreased c-Myc protein levels.[1] |
| SKOV3, Hey | Apoptosis, Protein Expression | Not Specified | 16-24 hours | Increased cleaved caspases and PARP; decreased Bcl-2 and Mcl-1.[3] |
Mandatory Visualizations
Caption: c-Myc signaling pathway and the inhibitory action of 10058-F4.
Caption: General experimental workflow for studying 10058-F4 effects.
Experimental Protocols
Preparation of 10058-F4 Stock Solution
Materials:
-
10058-F4 powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of 10058-F4 (e.g., 50 mM) in DMSO.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10058-F4 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
The next day, prepare serial dilutions of 10058-F4 in complete medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of 10058-F4. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Western Blotting for Protein Expression Analysis
This protocol is for assessing the levels of c-Myc and other target proteins (e.g., p21, cleaved caspases) following treatment with 10058-F4.
Materials:
-
Cancer cells treated with 10058-F4
-
6-well or 10 cm cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-p21, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Plate cells in 6-well plates or 10 cm dishes and treat with 10058-F4 for the desired time.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold RIPA buffer with inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Materials:
-
Cancer cells treated with 10058-F4
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with 10058-F4 for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Determine the cell count and adjust the cell density to approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
Determining the IC50 Value of c-Myc Inhibitor 10058-F4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis, and its aberrant expression is a hallmark of many human cancers.[1][2][3] Consequently, c-Myc represents a key therapeutic target for cancer treatment.[4] Small molecule inhibitors that disrupt the function of c-Myc have emerged as promising anti-cancer agents.[5][6][7] One such inhibitor is 10058-F4, a cell-permeable compound that specifically inhibits the interaction between c-Myc and its binding partner Max, thereby preventing the transactivation of c-Myc target genes.[8][9] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) value of the c-Myc inhibitor 10058-F4 in cancer cell lines.
Mechanism of Action of c-Myc Inhibitor 10058-F4
The c-Myc protein functions as a transcription factor by forming a heterodimer with Max.[3][10] This c-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, leading to the regulation of gene expression involved in cell growth and proliferation.[10] The inhibitor 10058-F4 disrupts the formation of the c-Myc/Max heterodimer, thus inhibiting c-Myc's transcriptional activity.[8][9] This inhibition leads to several downstream effects, including cell cycle arrest at the G0/G1 phase, downregulation of c-Myc expression, and induction of apoptosis through the mitochondrial pathway.[1][8][9]
Data Presentation: IC50 Values of 10058-F4 in Various Cancer Cell Lines
The IC50 value of 10058-F4 varies across different cancer cell lines, reflecting differences in their genetic background and dependence on c-Myc signaling. The following table summarizes previously reported IC50 values for 10058-F4.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| DU145 | Prostate Cancer | 88 | [11] |
| PC-3 | Prostate Cancer | 113 | [11] |
| SKOV3 | Ovarian Cancer | 4.4 | |
| Hey | Ovarian Cancer | 3.2 | [12] |
| Nalm-6 | Acute Lymphoblastic Leukemia | 430 | [8] |
| RPMI-8226 | Multiple Myeloma | 17.8 | [5][13] |
| U266 | Multiple Myeloma | 27.9 | [5][13] |
| Various Leukemia Cell Lines | Leukemia | Varies | [4] |
| Various Ovarian Cancer Primary Cultures | Ovarian Cancer | 16-100 | [12] |
Experimental Protocols
Determining the IC50 of c-Myc Inhibitor 10058-F4 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a common and reliable method for determining the IC50 of a compound.[14] The assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[15]
Materials:
-
c-Myc inhibitor 10058-F4 (CAS 403811-55-2)
-
Cancer cell line of interest (e.g., HL-60, U937, NB-4, HepG2)[8]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[14][15]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well).[8] The optimal cell density may need to be determined for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 10058-F4 in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of 10058-F4 in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100, 120, 150 µM).[8] It is recommended to perform a wide range of concentrations in a preliminary experiment to narrow down the effective range.[16]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 10058-F4. Include wells with medium and DMSO alone as a vehicle control.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[8] The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[15]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before removing the supernatant.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14][15]
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 650 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Mandatory Visualizations
c-Myc Signaling Pathway and Inhibition by 10058-F4
Caption: c-Myc signaling pathway and the mechanism of inhibition by 10058-F4.
Experimental Workflow for IC50 Determination using MTT Assay
Caption: Workflow for determining the IC50 value using the MTT assay.
References
- 1. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Identification of a Novel c-Myc Inhibitor 7594-0037 by Structure-Based Virtual Screening and Investigation of Its Anti-Cancer Effect on Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. texaschildrens.org [texaschildrens.org]
c-Myc inhibitor 14 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
c-Myc is a pivotal transcription factor that is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention. Its activity is intricately linked to cell proliferation, growth, and apoptosis. c-Myc inhibitor 14, also identified as Compound 13A, is a potent small molecule inhibitor of the c-Myc protein.[1] This document provides detailed protocols for the preparation of stock solutions of this compound, recommended storage conditions, and a general experimental workflow for its application in cell-based assays.
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research. The key properties are summarized in the table below.
| Property | Value | Reference |
| Product Name | This compound | [1] |
| Synonym(s) | Compound 13A | [1] |
| Molecular Formula | C₃₈H₅₂BN₃O₇ | [1] |
| Molecular Weight | 673.65 g/mol | [1] |
| Biological Activity | c-Myc protein inhibitor, IC₅₀ <100 nM in HL60 cells | [1] |
Stock Solution Preparation
To ensure accurate and reproducible experimental results, proper preparation of the this compound stock solution is critical. The following protocol outlines the steps for preparing a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Protocol:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of the inhibitor using a calibrated precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.74 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 673.65 g/mol = 6.7365 mg
-
-
Dissolution: Add the weighed inhibitor to a sterile microcentrifuge tube. Add the calculated volume of DMSO to the tube. For a 10 mM stock solution from 6.74 mg of inhibitor, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.
-
Aliquotting: Once the stock solution is homogenous, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Typical Stock Concentration | 10 mM |
| Example Calculation (for 10 mM) | 6.74 mg of this compound in 1 mL of DMSO |
Storage and Stability
Proper storage of both the solid compound and the prepared stock solutions is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Light Sensitivity | Stability Notes |
| Solid Powder | -20°C | Protect from light | Store in a tightly sealed container in a dry environment. |
| Stock Solution (in DMSO) | -80°C | Protect from light | Aliquot to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for several months when stored correctly. |
Note: The general recommendation for shipping is at room temperature for the solid compound.[1] However, for long-term storage, it is advisable to follow the more stringent conditions outlined above. Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions if available.
c-Myc Signaling Pathway
c-Myc is a transcription factor that plays a central role in regulating gene expression related to cell growth, proliferation, and metabolism. It forms a heterodimer with its partner protein, Max, to bind to E-box sequences in the promoter regions of target genes, thereby activating their transcription. The signaling pathway is a complex network involving various upstream regulators and downstream effectors.
Figure 1: Simplified c-Myc Signaling Pathway. This diagram illustrates the activation of c-Myc transcription by upstream signals, the formation of the c-Myc/Max heterodimer, and the subsequent regulation of downstream cellular processes. This compound acts by targeting the c-Myc protein.
Experimental Protocols
The following is a general workflow for evaluating the efficacy of this compound in a cell-based assay. This protocol should be optimized for specific cell lines and experimental conditions.
5.1. Cell Viability Assay
This protocol describes a typical MTT or similar colorimetric assay to determine the effect of this compound on the proliferation of a cancer cell line known to have high c-Myc expression (e.g., HL60).
Materials:
-
Cancer cell line (e.g., HL60)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (or similar viability reagent)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the highest inhibitor treatment.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Figure 2: Workflow for a Cell Viability Assay. This diagram outlines the key steps for assessing the cytotoxic or anti-proliferative effects of this compound on a cancer cell line.
References
Application Notes and Protocols for c-Myc Inhibitor 10058-F4 in Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical transcription factor that is frequently deregulated in a wide range of human cancers, including lung cancer, where its overexpression is associated with tumorigenesis and poor prognosis[1]. c-Myc forms a heterodimer with its partner protein, Max, to bind to DNA and activate the transcription of target genes involved in cell proliferation, growth, and metabolism. The small molecule inhibitor, 10058-F4, has been identified as a disruptor of the c-Myc-Max interaction, presenting a potential therapeutic strategy for cancers driven by c-Myc[2][3][4]. These application notes provide a comprehensive overview of the use of 10058-F4 in lung cancer models, including its mechanism of action, protocols for key experiments, and a summary of its efficacy.
Mechanism of Action
10058-F4 specifically inhibits the dimerization of c-Myc and Max, which is a prerequisite for its DNA binding and transcriptional activity[2][3][4]. By preventing this interaction, 10058-F4 effectively downregulates the expression of c-Myc target genes. This leads to several cellular consequences, including:
-
Cell Cycle Arrest: 10058-F4 has been shown to induce cell cycle arrest at the G0/G1 phase[2][4][5][6]. This is often accompanied by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27[2][4][6].
-
Induction of Apoptosis: The inhibitor promotes programmed cell death through a caspase-3-dependent pathway[2]. This involves the activation of the mitochondrial apoptosis pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax[2][4][6].
-
Modulation of Autophagy: 10058-F4 has also been noted to modulate autophagy, an intracellular degradation system that can either promote cell survival or cell death depending on the cellular context[2].
-
ATP Depletion: A common mechanism shared by various c-Myc inhibitors, including 10058-F4, is the induction of mitochondrial dysfunction leading to a depletion of cellular ATP stores[7]. This metabolic collapse contributes to the observed anti-proliferative effects.
Signaling Pathway Diagram
Caption: Mechanism of action of c-Myc inhibitor 10058-F4.
Quantitative Data Summary
The following tables summarize the reported concentrations and effects of 10058-F4 in various cancer cell lines. Data specific to lung cancer models are highlighted where available.
Table 1: In Vitro Efficacy of 10058-F4
| Cell Line | Cancer Type | Concentration Range | Effect | Reference |
| H460 | Large Cell Undifferentiated Lung Cancer | Not specified | Cell cycle arrest, ATP depletion | [7] |
| CaLu1 | Non-Small Cell Lung Cancer | Not specified | Cell cycle arrest, ATP depletion | [7] |
| LNCaP | Prostate Cancer | 0-200 µM | Abrogation of colony formation | [8] |
| DU145 | Prostate Cancer | 0-200 µM | Abrogation of colony formation | [8] |
| HL-60 | Acute Myeloid Leukemia | 0-150 µM | G0/G1 arrest, apoptosis | [2][6] |
| U937 | Acute Myeloid Leukemia | Not specified | G0/G1 arrest, apoptosis | [6] |
| NB4 | Acute Myeloid Leukemia | Not specified | G0/G1 arrest, apoptosis | [6] |
| HepG2 | Hepatocellular Carcinoma | Not specified | Decreased proliferation, p21 upregulation | [2][3] |
| SKOV3 | Ovarian Cancer | Not specified | G1 arrest, increased p21 and p27 | [5] |
| Hey | Ovarian Cancer | Not specified | G1 arrest, increased p21 and p27 | [5] |
| REH | Leukemia | 0-400 µM | IC50 = 400 µM (metabolic activity) | [2] |
| Nalm-6 | Leukemia | 0-400 µM | IC50 = 430 µM (metabolic activity) | [2] |
Table 2: In Vivo Studies with 10058-F4
| Animal Model | Cancer Type | Dose | Administration | Outcome | Reference |
| SCID Mice | Prostate Cancer (DU145, PC-3 xenografts) | 20 or 30 mg/kg | Intravenous (i.v.), qdx5 for 2 weeks | No significant inhibition of tumor growth | [2][4][9] |
Note: The lack of significant in vivo anti-tumor activity may be attributed to the rapid metabolism and low tumor concentration of 10058-F4, which has a terminal half-life of approximately 1 hour in mice[4][9].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of 10058-F4 on the viability of lung cancer cells.
Materials:
-
Lung cancer cell lines (e.g., H460, A549, Calu-1)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
10058-F4 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of 10058-F4 in complete culture medium. The final concentrations should typically range from 10 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest 10058-F4 treatment.
-
Remove the medium from the wells and add 100 µL of the prepared 10058-F4 dilutions or vehicle control.
-
Incubate the cells for 24, 48, or 72 hours.
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for c-Myc and Downstream Targets
This protocol is for assessing the protein levels of c-Myc, p21, p27, Bcl-2, and Bax in lung cancer cells treated with 10058-F4.
Materials:
-
Lung cancer cells
-
6-well plates
-
10058-F4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-c-Myc, anti-p21, anti-p27, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed lung cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 10058-F4 (e.g., 50 µM, 100 µM) for 24 or 48 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of lung cancer cells in different phases of the cell cycle after treatment with 10058-F4.
Materials:
-
Lung cancer cells
-
6-well plates
-
10058-F4
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed and treat lung cancer cells with 10058-F4 as described for Western blotting.
-
Harvest the cells (including floating cells in the medium) and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Experimental Workflow Diagram
Caption: In vitro experimental workflow for 10058-F4.
Logical Relationship Diagram
Caption: Therapeutic rationale for using 10058-F4.
Conclusion and Future Directions
The c-Myc inhibitor 10058-F4 has demonstrated clear anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including those derived from lung cancer. Its mechanism of action, centered on the disruption of the c-Myc-Max heterodimer, is well-defined. While in vitro studies are promising, the in vivo efficacy of 10058-F4 is limited by its poor pharmacokinetic properties. Future research should focus on the development of more stable and potent analogs of 10058-F4 or the use of drug delivery systems to improve its tumor accumulation and therapeutic index. Furthermore, combination therapies, for instance with conventional chemotherapeutics or other targeted agents, may enhance the anti-tumor effects of c-Myc inhibition in lung cancer. The protocols and data presented here provide a solid foundation for researchers to explore the potential of c-Myc inhibition as a therapeutic strategy for lung cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies Using c-Myc Inhibitor 10058-F4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical transcription factor frequently deregulated in a majority of human cancers, making it a prime target for therapeutic intervention.[1][2] c-Myc plays a pivotal role in orchestrating various cellular processes including proliferation, differentiation, apoptosis, and metabolism.[1][3] Its activity is dependent on the formation of a heterodimer with its partner protein, Max, which then binds to E-box DNA sequences to regulate the transcription of target genes.[2][4] The small molecule inhibitor, 10058-F4, has been identified as a disruptor of the c-Myc-Max interaction, thereby preventing the transactivation of c-Myc target genes.[4][5] In vitro studies have demonstrated that 10058-F4 can induce cell cycle arrest, promote apoptosis, and enhance the sensitivity of cancer cells to conventional chemotherapeutic agents.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the utilization of 10058-F4 in in vivo xenograft models.
Mechanism of Action
10058-F4 is a cell-permeable thiazolidinone compound that specifically targets the c-Myc-Max heterodimerization interface.[6][7] By binding to c-Myc, it prevents its association with Max, thereby inhibiting the transcriptional activity of the c-Myc/Max complex.[4] This disruption leads to a cascade of downstream effects, including the downregulation of c-Myc target genes involved in cell cycle progression and survival.[5] Consequently, treatment with 10058-F4 can lead to G0/G1 cell cycle arrest and induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of Bax, downregulation of Bcl-2, and activation of caspases 3, 7, and 9.[4][5]
c-Myc Signaling Pathway
Caption: c-Myc signaling pathway and the inhibitory action of 10058-F4.
Data Presentation: In Vivo Studies of 10058-F4
Pharmacokinetic Parameters of 10058-F4 in Mice
| Parameter | Value | Animal Model | Reference |
| Dosage | 20 mg/kg | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Administration Route | Intravenous (i.v.) | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Peak Plasma Concentration (Cmax) | ~300 µM | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Time to Peak Plasma Concentration (Tmax) | 5 minutes | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Terminal Half-life (t½) | ~1 hour | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Volume of Distribution (Vd) | >200 ml/kg | SCID mice with PC-3 or DU145 xenografts | [8][9] |
| Tumor Concentration | At least 10-fold lower than peak plasma concentration | SCID mice with PC-3 or DU145 xenografts | [8][9] |
In Vivo Efficacy of 10058-F4 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Prostate Cancer | PC-3 and DU145 human prostate cancer xenografts in SCID mice | 20 or 30 mg/kg 10058-F4, i.v., qdx5 for 2 weeks | No significant inhibition of tumor growth.[8][9][10] | [8][9][10] |
| Pancreatic Cancer | SW1990 pancreatic tumor-bearing mouse models | 10058-F4 monotherapy | No discernible effect on tumor burden.[11] | [11] |
| Pancreatic Cancer | SW1990 pancreatic tumor-bearing mouse models | Combination of 10058-F4 and curcumin | Substantially inhibited tumor growth compared to control and 10058-F4 alone.[11] | [11] |
Note: The lack of significant antitumor activity of 10058-F4 as a monotherapy in these models is likely due to its rapid metabolism and low concentration in tumors.[8][9][10]
Experimental Protocols
Formulation of 10058-F4 for In Vivo Administration
Materials:
-
10058-F4 powder
-
Dimethyl sulfoxide (DMSO), fresh
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
Protocol for a 1 mL Working Solution:
-
Prepare a stock solution of 10058-F4 in fresh DMSO (e.g., 50 mg/mL).[5]
-
To prepare a 1 mL working solution for injection, add 50 µL of the 50 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[5]
Xenograft Tumor Model Establishment and Treatment Workflow
Caption: A typical workflow for in vivo xenograft studies.
Detailed Protocol:
-
Cell Culture: Culture the desired cancer cell line (e.g., PC-3, DU145, or SW1990) under standard conditions.
-
Animal Model: Use immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or nude mice, to prevent rejection of the human tumor xenograft.
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume = 0.5 × (length) × (width)².[12]
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer 10058-F4 intravenously at a dose of 20 or 30 mg/kg. A suggested treatment schedule is once daily for five consecutive days (qdx5) for two weeks.[9][10]
-
The control group should receive the vehicle solution without the inhibitor.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Pharmacokinetic and Tissue Distribution Analysis (Optional):
-
Endpoint and Tissue Collection:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors for further analysis, such as Western blotting to assess c-Myc and its downstream target levels, or immunohistochemistry.
-
Conclusion and Future Directions
The c-Myc inhibitor 10058-F4 serves as a valuable research tool for investigating the role of c-Myc in cancer biology. While its in vivo efficacy as a monotherapy has been limited due to unfavorable pharmacokinetic properties, it has shown promise in combination with other agents, such as curcumin.[11] Future research should focus on developing strategies to improve the in vivo stability and tumor-specific delivery of 10058-F4 or its analogs. This could involve nanoformulations or the development of next-generation c-Myc inhibitors with improved pharmacokinetic profiles. Additionally, exploring synergistic combinations with other targeted therapies or chemotherapies in various xenograft models is a promising avenue for enhancing the therapeutic potential of c-Myc inhibition.
References
- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 8. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - ProQuest [proquest.com]
- 9. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor Effects of 10058-F4 and Curcumin in Combination Therapy for Pancreatic Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for c-Myc Inhibitor Treatment in Prostate Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Note: The specific compound "c-Myc inhibitor 14" is not widely documented in scientific literature. Therefore, these application notes and protocols are based on the well-characterized, representative small molecule c-Myc inhibitor, 10058-F4 , which functions by disrupting the c-Myc/Max protein-protein interaction. The principles and methods described herein are broadly applicable to other direct c-Myc inhibitors.
Introduction
The c-Myc oncogene is a critical driver of prostate cancer progression and is frequently overexpressed in advanced and aggressive forms of the disease.[1][2][3] c-Myc, a transcription factor, regulates a wide array of genes involved in cell proliferation, growth, and metabolism.[4] Its dysregulation in prostate cancer makes it a compelling therapeutic target. This document provides detailed protocols for treating prostate cancer cells with the c-Myc inhibitor 10058-F4, a small molecule that prevents the heterodimerization of c-Myc with its partner protein Max, thereby inhibiting its transcriptional activity.[5][6] These protocols cover key in vitro assays to assess the inhibitor's efficacy, including cell viability, apoptosis, and cell cycle analysis, as well as methods to confirm the target engagement by Western blotting.
c-Myc Signaling in Prostate Cancer
In prostate cancer, c-Myc is implicated in the transition to androgen independence and is a downstream effector of the androgen receptor (AR) signaling pathway.[7] However, c-Myc can also act independently of or antagonize the AR transcriptional program.[8][9][10] The PI3K/Akt pathway, often activated in prostate cancer, can also regulate c-Myc stability. Inhibition of c-Myc can thus impact multiple pro-tumorigenic pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of the c-Myc inhibitor 10058-F4 on various prostate cancer cell lines as reported in the literature.
Table 1: Cell Viability (IC50) Data for 10058-F4
| Cell Line | Prostate Cancer Type | IC50 (µM) | Treatment Duration (hours) | Assay Type |
| PC-3 | Androgen-independent | 113 ± 30 | 72 | MTT |
| DU145 | Androgen-independent | 88 ± 20 | 72 | MTT |
Data sourced from a study by Stellas et al.[1]
Table 2: Effects of 10058-F4 on Cell Cycle and Apoptosis
| Cell Line | Concentration (µM) | Effect on Cell Cycle | Effect on Apoptosis |
| Ovarian Cancer (SKOV3, Hey) | 50-100 | G1 arrest | Increased early and late apoptosis |
Note: While this data is from ovarian cancer cells, it is representative of the expected effects in prostate cancer cells based on the inhibitor's mechanism of action.[11]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a c-Myc inhibitor in prostate cancer cell lines.
References
- 1. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MYCi975 (NUCC-0200975)|CAS 2289691-01-4|DC Chemicals [dcchemicals.com]
- 3. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. MYCi975 / Northwestern University Feinberg School of Medicine [delta.larvol.com]
- 9. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 10. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of c-Myc Downregulation by Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the downregulation of the c-Myc oncoprotein mediated by a putative "Inhibitor 14." The protocols outlined below are intended to offer a standardized workflow for researchers engaged in the discovery and validation of novel cancer therapeutics targeting the c-Myc signaling pathway.
Introduction
The c-Myc proto-oncogene is a critical transcription factor that governs a multitude of cellular processes, including proliferation, growth, apoptosis, and metabolism.[1][2][3] Its aberrant expression is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention.[3][4] c-Myc inhibitors are a class of therapeutic agents designed to suppress the activity of the c-Myc protein.[5] These inhibitors can act through various mechanisms, such as disrupting the c-Myc/Max protein-protein interaction, interfering with c-Myc transcription, or promoting its degradation.[5][6][7]
Western blotting is a fundamental and widely used technique to detect and quantify the expression levels of specific proteins within a complex biological sample. This method is indispensable for validating the efficacy of inhibitors like "Inhibitor 14" by directly visualizing and quantifying the reduction in c-Myc protein levels following treatment.
Data Presentation: Efficacy of Inhibitor 14 on c-Myc Expression
The following table summarizes hypothetical quantitative data from a Western blot analysis demonstrating the dose-dependent effect of Inhibitor 14 on c-Myc protein levels in a cancer cell line.
| Treatment Group | Concentration (µM) | c-Myc Protein Level (Normalized to Loading Control) | Percent Downregulation (%) |
| Vehicle Control | 0 | 1.00 | 0 |
| Inhibitor 14 | 1 | 0.75 | 25 |
| Inhibitor 14 | 5 | 0.42 | 58 |
| Inhibitor 14 | 10 | 0.18 | 82 |
| Positive Control (Known c-Myc Inhibitor) | 10 | 0.21 | 79 |
Data are representative. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to assess c-Myc downregulation.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, HL60) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with increasing concentrations of "Inhibitor 14" (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Include a positive control with a known c-Myc inhibitor if available.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[8][9] Confirm successful transfer by staining the membrane with Ponceau S.[8][9]
Immunoblotting and Detection
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc (e.g., clone 9E10) diluted in blocking buffer overnight at 4°C with gentle agitation.[6][10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[8][9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[8][9]
-
Washing: Repeat the washing step as described in step 3.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
Visualizations
c-Myc Signaling Pathway and Inhibition
Caption: c-Myc signaling pathway and the point of intervention for Inhibitor 14.
Western Blot Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. apexbt.com [apexbt.com]
- 3. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Western Blot Protocol for c-Myc Antibody (NB200-108): Novus Biologicals [novusbio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Measuring c-Myc Target Gene Expression using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc proto-oncogene encodes a transcription factor that is a critical regulator of cellular proliferation, growth, apoptosis, and metabolism.[1][2] Deregulation of c-Myc expression is a hallmark of many human cancers, making it an important therapeutic target. Quantitative real-time polymerase chain reaction (qPCR) is a highly sensitive and specific method for measuring the expression levels of c-Myc and its downstream target genes, providing a valuable tool for cancer research and drug development.[3] This document provides a detailed protocol for the quantification of c-Myc target gene expression using SYBR Green-based qPCR.
c-Myc Signaling Pathway
c-Myc acts as a central node in a complex signaling network. Its expression is induced by various mitogenic signals, including the Wnt and receptor tyrosine kinase (RTK) pathways. Upon activation, c-Myc heterodimerizes with its partner protein Max and binds to E-box sequences in the promoter regions of its target genes, leading to transcriptional activation. Key target genes of c-Myc are involved in cell cycle progression (e.g., CCND2, CDK4), cell proliferation (E2F1), and immortalization (TERT).
Caption: The c-Myc signaling pathway, from upstream activation to downstream target gene regulation.
Experimental Workflow
The following diagram outlines the key steps in the qPCR workflow for measuring c-Myc target gene expression.
Caption: Experimental workflow for qPCR analysis of c-Myc target gene expression.
Detailed Experimental Protocol
This protocol is designed for a two-step RT-qPCR using SYBR Green-based detection.
1. RNA Isolation and Quality Control
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency and apply experimental treatments (e.g., drug treatment, gene knockdown/overexpression).
-
RNA Extraction: Isolate total RNA from cells using a reagent such as TRIzol or a column-based kit (e.g., RNeasy Mini Kit, QIAGEN) according to the manufacturer's instructions.
-
Genomic DNA Removal: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. The QuantiTect Reverse Transcription Kit from QIAGEN includes a gDNA Wipeout Buffer for this purpose.[4]
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed by running an aliquot on a 1% agarose gel to visualize the 28S and 18S ribosomal RNA bands.
2. cDNA Synthesis (Reverse Transcription)
-
Input RNA: Use 100 ng to 1 µg of total RNA for each reverse transcription reaction.
-
Reverse Transcription Kit: A variety of kits are available, such as the GoScript™ Reverse Transcription System (Promega) or the High-Capacity RNA-to-cDNA™ Kit (Applied Biosystems).[5][6]
-
Reaction Setup: Assemble the reverse transcription reaction on ice according to the manufacturer's protocol. A typical reaction includes RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
-
Incubation: Perform the reverse transcription in a thermal cycler using the recommended temperature and time settings for the chosen enzyme.
-
cDNA Dilution: After synthesis, dilute the cDNA 1:10 to 1:20 in nuclease-free water. The diluted cDNA can be stored at -20°C.
3. qPCR Reaction
-
Primer Design and Validation: Use pre-validated qPCR primers for your target and reference genes. Several vendors, such as Sino Biological and OriGene, offer validated primer pairs.[7][8][9][10][11][12][13] If designing your own primers, ensure they span an exon-exon junction to avoid amplification of any residual genomic DNA.
-
qPCR Master Mix: Use a SYBR Green-based qPCR master mix, such as PowerTrack™ SYBR Green Master Mix (Thermo Fisher Scientific) or SsoAdvanced™ Universal SYBR® Green Supermix (Bio-Rad).[14][15] These mixes typically contain a hot-start DNA polymerase, dNTPs, MgCl₂, and SYBR Green I dye.
-
Reaction Setup: Prepare a master mix for each gene to be analyzed, including primers and the qPCR master mix. Aliquot the master mix into a 96-well or 384-well qPCR plate and then add the diluted cDNA. Include the following controls:
-
No-Template Control (NTC): For each primer pair to detect contamination.
-
No-Reverse Transcriptase Control (-RT): To confirm the absence of genomic DNA amplification.
-
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with the following general cycling conditions (adjust as per the master mix and instrument guidelines):
-
Initial Denaturation: 95°C for 2-10 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Presentation
Table 1: Human Primer Sequences for qPCR
| Gene Symbol | Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| MYC | c-Myc | GAGAAGCTGTCTCTGATCCGCA | CTTCCAGTTGCGATCATCGACG | OriGene |
| CCND2 | Cyclin D2 | GAGAAGCTGTCTCTGATCCGCA | CTTCCAGTTGCGATCATCGACG | [11] |
| CDK4 | Cyclin-dependent kinase 4 | Commercially available | Commercially available | [9] |
| TERT | Telomerase reverse transcriptase | Commercially available | Commercially available | [13][16] |
| E2F1 | E2F transcription factor 1 | Commercially available | Commercially available | [12] |
| GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | GCACCGTCAAGGCTGAGAAC | TGGTGAAGACGCCAGTGGA | [17] |
| ACTB | Beta-actin | Commercially available | Commercially available | N/A |
| RPL13A | Ribosomal protein L13a | Commercially available | Commercially available | N/A |
Note: For commercially available primers, it is recommended to obtain the sequences from the vendor.
Table 2: Recommended qPCR Cycling Protocol
| Step | Temperature (°C) | Time | Cycles |
| Enzyme Activation | 95 | 2-10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 1 min | |
| Melt Curve Analysis | Instrument Specific | Instrument Specific | 1 |
Data Analysis
The relative expression of c-Myc target genes can be calculated using the ΔΔCt (delta-delta Ct) method .
-
Normalization to a Reference Gene (ΔCt): For each sample, calculate the ΔCt by subtracting the average Ct value of the reference gene(s) from the average Ct value of the gene of interest (GOI). ΔCt = Ct (GOI) - Ct (Reference Gene)
-
Normalization to a Control Sample (ΔΔCt): Select one sample as the calibrator (e.g., untreated or control). Calculate the ΔΔCt for each sample by subtracting the ΔCt of the calibrator from the ΔCt of the sample. ΔΔCt = ΔCt (Sample) - ΔCt (Calibrator)
-
Calculation of Fold Change: The fold change in gene expression relative to the calibrator is calculated as: Fold Change = 2-ΔΔCt
A fold change greater than 1 indicates upregulation of the gene, while a fold change less than 1 indicates downregulation.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| High Ct values (>35) or no amplification for target genes | Low gene expression | Increase the amount of input RNA for cDNA synthesis or use a lower cDNA dilution.[18][19] |
| Inefficient primers | Validate primer efficiency using a standard curve. If efficiency is low, design new primers. | |
| Poor RNA quality | Ensure RNA has an A260/280 ratio of ~2.0 and check for degradation on a gel. | |
| Amplification in the No-Template Control (NTC) | Reagent or environmental contamination | Use filter tips, clean workspaces with 70% ethanol, and use fresh aliquots of reagents. |
| Variable results between technical replicates | Pipetting errors | Ensure accurate and consistent pipetting. Prepare a master mix for all replicates. |
| Multiple peaks in the melt curve analysis | Non-specific amplification or primer-dimers | Optimize the annealing temperature or redesign primers. |
Expected Results
Upon activation of c-Myc, an increase in the mRNA levels of its target genes is expected. The magnitude of this induction can vary depending on the cell type, the specific target gene, and the experimental conditions. Studies have shown that the expression of c-Myc responsive genes can increase steadily with rising c-Myc levels, with some genes showing a 2-fold or higher induction. It is important to establish baseline expression levels in your specific model system.
Conclusion
This application note provides a comprehensive protocol for the reliable and reproducible measurement of c-Myc target gene expression using qPCR. By following these guidelines, researchers can accurately quantify changes in c-Myc activity, which is crucial for understanding its role in cancer and for the development of novel therapeutic strategies.
References
- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Quest for Targets Executing MYC-Dependent Cell Transformation [frontiersin.org]
- 3. pnas.org [pnas.org]
- 4. QuantiTect Reverse Transcription Kit [qiagen.com]
- 5. RT-PCR Kits, Assays and Reagents | Reverse Transcriptases [worldwide.promega.com]
- 6. Reverse Transcription Products | Fisher Scientific [fishersci.ca]
- 7. sinobiological.com [sinobiological.com]
- 8. tw.sinobiological.com [tw.sinobiological.com]
- 9. origene.com [origene.com]
- 10. biocompare.com [biocompare.com]
- 11. origene.com [origene.com]
- 12. origene.com [origene.com]
- 13. origene.com [origene.com]
- 14. SYBR Green Real-Time PCR Master Mixes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. biocompare.com [biocompare.com]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Real-time polymerase chain reaction analysis of MDM2 and CDK4 expression using total RNA from core-needle biopsies is useful for diagnosing adipocytic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pcrbio.com [pcrbio.com]
- 19. vazymeglobal.com [vazymeglobal.com]
Application Notes and Protocols for High-Throughput Screening of c-Myc Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncogene is a critical transcription factor that is dysregulated in a majority of human cancers, making it a highly attractive target for therapeutic intervention.[1][2][3][4] c-Myc plays a pivotal role in orchestrating a wide array of cellular processes including proliferation, cell cycle progression, apoptosis, and metabolism.[2][5][6][7] It primarily functions by forming a heterodimer with its partner protein, Max, which then binds to E-box DNA sequences to regulate the transcription of target genes.[2][8] The development of small molecule inhibitors that can disrupt c-Myc activity represents a promising strategy in cancer therapy.[4][9]
This document provides detailed application notes and protocols for the high-throughput screening (HTS) and characterization of c-Myc inhibitor 14 , a novel small molecule identified for its potential to modulate c-Myc activity. The following sections describe the inhibitor's mechanism of action, protocols for primary and secondary screening assays, and expected data outcomes.
Mechanism of Action
c-Myc inhibitors can be broadly categorized into direct and indirect inhibitors.[9][10] Direct inhibitors typically prevent the crucial protein-protein interaction between c-Myc and Max, thereby inhibiting DNA binding and subsequent transcriptional activation.[9][10] Indirect inhibitors may function by targeting upstream regulators or downstream effectors of the c-Myc pathway, such as BET bromodomain proteins like BRD4, or by promoting the degradation of the c-Myc protein.[6][10] This compound is hypothesized to act as a direct inhibitor, disrupting the c-Myc/Max heterodimerization.
Below is a diagram illustrating the c-Myc signaling pathway and the proposed point of intervention for this compound.
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound in various assays. This data is provided for illustrative purposes to guide researchers in their experimental design and data analysis.
| Assay Type | Cell Line / System | Readout | IC50 (µM) |
| Primary HTS Assays | |||
| FRET-based c-Myc/Max Interaction | In vitro | FRET Signal | 2.5 |
| c-Myc Reporter Assay | HEK293T | Luciferase Activity | 5.8 |
| Secondary Cellular Assays | |||
| Cell Viability (MTS) | HeLa (c-Myc driven) | Absorbance | 10.2 |
| Cell Viability (MTS) | Normal Fibroblasts | Absorbance | > 50 |
| Cell Cycle Analysis | RPMI-8226 | G1/S Arrest | 12.5 |
| Apoptosis Assay (Caspase-Glo) | U266 | Luminescence | 15.0 |
Experimental Protocols
Detailed protocols for primary high-throughput screening and secondary validation assays are provided below.
Primary High-Throughput Screening Assays
A suggested workflow for a high-throughput screening campaign to identify c-Myc inhibitors is outlined below.
This biochemical assay is designed to identify compounds that directly disrupt the interaction between c-Myc and Max proteins.
-
Principle: Förster Resonance Energy Transfer (FRET) occurs between a donor fluorophore (e.g., CFP) fused to c-Myc and an acceptor fluorophore (e.g., YFP) fused to Max. Disruption of this interaction by an inhibitor leads to a decrease in the FRET signal.
-
Materials:
-
Purified recombinant CFP-c-Myc and YFP-Max proteins
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black microplates
-
This compound (or other test compounds)
-
Plate reader with FRET capabilities
-
-
Protocol:
-
Prepare a solution of CFP-c-Myc and YFP-Max in assay buffer at a final concentration of 100 nM each.
-
Dispense 10 µL of the protein mixture into each well of the 384-well plate.
-
Add 100 nL of test compounds (including this compound) at various concentrations using a pin tool or acoustic dispenser. Include DMSO as a negative control.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the FRET signal by exciting the donor (e.g., at 430 nm) and measuring emission from both the donor (e.g., at 475 nm) and the acceptor (e.g., at 530 nm).
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) and normalize the data to controls.
-
Plot the normalized FRET signal against the inhibitor concentration to determine the IC50 value.
-
This assay measures the transcriptional activity of c-Myc in a cellular context.
-
Principle: A reporter gene (e.g., Luciferase) is placed under the control of a promoter containing c-Myc binding sites (E-boxes). Inhibition of c-Myc function leads to a decrease in luciferase expression and activity.
-
Materials:
-
HEK293T cells
-
c-Myc responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
96-well or 384-well white, clear-bottom plates
-
Dual-luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Co-transfect HEK293T cells with the c-Myc luciferase reporter plasmid and the control plasmid.
-
Seed the transfected cells into 96-well plates at a density of 10,000 cells per well and allow them to attach overnight.[1]
-
Treat the cells with serial dilutions of this compound for 24 hours.[1]
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition relative to DMSO-treated cells and determine the IC50 value.
-
Secondary Cellular Assays
These assays are crucial for validating the on-target effects of the inhibitor in cancer cell lines and assessing its specificity.
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials:
-
c-Myc dependent cancer cell line (e.g., HeLa, RPMI-8226) and a control cell line (e.g., normal human fibroblasts)
-
Appropriate cell culture medium
-
96-well plates
-
MTS reagent
-
Plate reader
-
-
Protocol:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of cell viability relative to DMSO-treated controls and determine the IC50.
-
-
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content. c-Myc inhibition is expected to cause cell cycle arrest, typically at the G1/S transition.[7]
-
Materials:
-
Cancer cell line (e.g., RPMI-8226)
-
6-well plates
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]
-
-
Principle: This luminescent assay measures the activity of caspases 3 and 7, key effectors of apoptosis.
-
Materials:
-
Cancer cell line (e.g., U266)
-
96-well white plates
-
Caspase-Glo 3/7 reagent
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate as for the viability assay.
-
Treat with this compound for 24-48 hours.
-
Add Caspase-Glo 3/7 reagent to each well and incubate for 1 hour at room temperature.
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
Compare the signal from treated cells to that of untreated controls to determine the fold-induction of apoptosis.
-
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening and functional characterization of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and validate novel inhibitors of the c-Myc oncoprotein. The successful development of potent and specific c-Myc inhibitors holds great promise for the future of cancer therapy.
References
- 1. Cell-Based Methods for the Identification of MYC-Inhibitory Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 5. apexbt.com [apexbt.com]
- 6. scbt.com [scbt.com]
- 7. portlandpress.com [portlandpress.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with c-Myc Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing c-Myc Inhibitor 14 in cell viability assays. This document outlines the underlying principles of c-Myc inhibition, presents available data for this compound, and offers detailed protocols for commonly used cell viability assays.
Introduction to c-Myc and Its Inhibition
The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention. c-Myc forms a heterodimer with its partner Max to bind to E-box DNA sequences and activate the transcription of target genes.[1]
c-Myc inhibitors are a class of therapeutic agents designed to counteract the oncogenic activity of c-Myc. These inhibitors can function through various mechanisms, such as preventing the c-Myc/Max dimerization, interfering with c-Myc's interaction with transcriptional machinery, or promoting the degradation of the c-Myc protein.[1][3] By inhibiting c-Myc, these compounds can induce cell cycle arrest and trigger apoptosis in cancer cells.[3]
This compound (Compound 13A)
This compound, also referred to as Compound 13A, is a selective inhibitor of the c-Myc protein.[2][4][5] It has been shown to exhibit antitumor activity and is a potent inhibitor of c-Myc in the HL60 human promyelocytic leukemia cell line.[1][2][3][4][5][6]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Compound Name | Target | Cell Line | IC50 Value | Reference |
| This compound (Compound 13A) | c-Myc Protein | HL60 | <100 nM | [1][2][3][4][5][6] |
Signaling Pathways and Mechanism of Action
The precise mechanism of action for this compound has not been extensively detailed in publicly available literature. However, as a selective c-Myc protein inhibitor, it is expected to interfere with the downstream effects of c-Myc signaling. Overexpression of c-Myc sensitizes cells to apoptosis through several pathways, including the p53-dependent pathway and the intrinsic mitochondrial pathway involving the release of cytochrome c. Inhibition of c-Myc would be expected to modulate these pathways, leading to a decrease in cell viability in c-Myc-dependent cancer cells.
Caption: c-Myc signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed protocols for two standard cell viability assays that can be used to evaluate the efficacy of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.
Materials:
-
This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)
-
Target cancer cell line (e.g., HL60)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range, given the potent IC50, would be from 1 nM to 1 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
RealTime-Glo™ MT Cell Viability Assay
This is a bioluminescent, non-lytic assay that measures the reducing potential of viable cells in real-time. It allows for the continuous monitoring of cell viability over time.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
White, opaque 96-well plates suitable for luminescence measurements
-
RealTime-Glo™ MT Cell Viability Assay Reagent (Promega)
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare the RealTime-Glo™ reagent according to the manufacturer's instructions.
-
-
Cell Seeding and Treatment (Combined):
-
Prepare a suspension of cells in complete culture medium containing the RealTime-Glo™ reagent.
-
Seed 100 µL of this cell suspension into the wells of a white 96-well plate at the desired cell density.
-
Immediately add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Data Acquisition:
-
Place the plate in a luminometer capable of maintaining a 37°C and 5% CO₂ environment.
-
Measure luminescence at various time points (e.g., every 1, 2, 4, 8, 24, 48, and 72 hours) to monitor the effect of the inhibitor on cell viability over time.
-
Caption: General experimental workflow for a cell viability assay.
Data Analysis and Interpretation
The primary output of these assays is the measurement of cell viability at different concentrations of this compound. This data can be used to generate a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
Caption: Logical flow of c-Myc inhibitor action on cell viability.
Conclusion
This compound is a potent inhibitor of c-Myc with demonstrated antitumor activity. The protocols provided herein offer a robust framework for assessing its efficacy in various cancer cell lines. The MTT and RealTime-Glo™ assays are reliable methods for determining the dose-dependent effects of this inhibitor on cell viability. Further investigation into the specific mechanism of action and the evaluation in a broader range of cancer models will be valuable for its continued development as a potential therapeutic agent.
References
- 1. c-MYC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2021004391A1 - C-myc protein inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for c-Myc Inhibitor 14 (Compound 13A)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
c-Myc is a transcription factor that plays a pivotal role in the regulation of cell proliferation, growth, and apoptosis. Its dysregulation is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. c-Myc exerts its oncogenic functions by forming a heterodimer with its partner protein, Max, which then binds to E-box sequences in the promoter regions of target genes, driving their transcription.
c-Myc inhibitor 14, also referred to as Compound 13A, is a small molecule inhibitor of the c-Myc protein.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to purchasing, handling, and utilizing this compound in preclinical research settings. The included protocols are adaptable for the investigation of this inhibitor's biological activity and mechanism of action.
Purchasing Information
As of the latest information, this compound (Compound 13A) is available for purchase from the following supplier for research purposes:
| Supplier | Product Name | Catalog Number |
| MedchemExpress | This compound | HY-145653 |
Note: This information is subject to change. Researchers should verify the availability and catalog details directly with the supplier.
Inhibitor Characteristics
| Property | Value | Reference |
| Alternate Name | Compound 13A | [1][2] |
| Target | c-Myc protein | [1][2] |
| IC50 (HL60 cells) | <100 nM | [2] |
| IC50 (K562 cells) | 0.003 µM | Patent WO2021004391A1[3] |
| IC50 (KYSE510 cells) | 0.002 µM | Patent WO2021004391A1[3] |
| IC50 (H460 cells) | 0.007 µM | Patent WO2021004391A1[3] |
| Storage | Store at -20°C for long-term storage. | General recommendation |
| Solubility | Soluble in DMSO. | General recommendation |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the c-Myc signaling pathway and a general experimental workflow for characterizing this compound.
Caption: c-Myc signaling pathway and the point of intervention by this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Application Notes: Experimental Protocols
The following are generalized protocols that can be adapted for the characterization of this compound. Optimization may be required for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HL60, K562)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for c-Myc and Downstream Targets
This protocol is to assess the effect of this compound on the protein levels of c-Myc and its downstream targets (e.g., Cyclin D1, ODC).
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-c-Myc, anti-Cyclin D1, anti-ODC, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Co-Immunoprecipitation (Co-IP) for c-Myc-Max Interaction
This protocol is to determine if this compound disrupts the interaction between c-Myc and Max.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Anti-c-Myc or anti-Max antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for western blotting (anti-c-Myc and anti-Max)
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Lyse the cells in Co-IP lysis buffer and pre-clear the lysate with beads.
-
Incubate a portion of the lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting using antibodies against both c-Myc and Max to assess their co-precipitation. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the direct binding of this compound to the c-Myc protein in a cellular context.
Materials:
-
Cancer cell line
-
This compound
-
DMSO
-
PBS
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blotting reagents
Procedure:
-
Treat intact cells with this compound or DMSO.
-
Aliquot the treated cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble c-Myc in each sample by western blotting.
-
Increased thermal stability of c-Myc in the presence of the inhibitor (i.e., more soluble c-Myc at higher temperatures) indicates target engagement.
Disclaimer
The information provided in this document is intended for research use only. The protocols are provided as a general guide and may require optimization for specific applications. The user is responsible for ensuring the safe handling and disposal of all materials.
References
- 1. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2021004391A1 - C-myc protein inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]
Application Notes and Protocols: Utilizing the c-Myc Inhibitor 10058-F4 in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the small molecule c-Myc inhibitor 10058-F4 and its application in combination with other therapeutic agents. Detailed protocols for key experimental procedures are included to facilitate research and development in this area.
1. Introduction to c-Myc and the Inhibitor 10058-F4
The c-Myc proto-oncogene is a critical transcription factor that regulates a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis.[1][2] Its dysregulation is a hallmark of a majority of human cancers, making it a prime target for therapeutic intervention.[1] The c-Myc protein forms a heterodimer with its partner Max to bind to E-box DNA sequences and transactivate target gene expression.[3]
10058-F4 is a small molecule inhibitor that specifically disrupts the c-Myc-Max interaction, thereby preventing the transactivation of c-Myc target genes.[4][5] This inhibition leads to several anti-cancer effects, including:
-
Cell Cycle Arrest: 10058-F4 induces a G0/G1 phase cell cycle arrest, often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27.[4][5][6][7]
-
Induction of Apoptosis: The inhibitor promotes programmed cell death through the mitochondrial pathway, characterized by the downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax, leading to the cleavage of caspases 3, 7, and 9.[4][5]
-
Downregulation of hTERT: 10058-F4 has been shown to suppress the expression of human telomerase reverse transcriptase (hTERT), an essential enzyme for maintaining telomere length and enabling cellular immortality in cancer.[4][5][8]
2. Rationale for Combination Therapies
While 10058-F4 demonstrates anti-cancer activity as a single agent, its efficacy can be significantly enhanced when used in combination with other therapies.[9] This approach can lead to synergistic effects, overcome drug resistance, and allow for the use of lower, less toxic doses of conventional agents. Combination strategies include:
-
Conventional Chemotherapy: 10058-F4 can sensitize cancer cells to the cytotoxic effects of standard chemotherapeutic drugs.[5][8]
-
Targeted Therapy: Combining 10058-F4 with inhibitors of other key signaling pathways, such as PI3K/Akt/mTOR, can lead to a more potent anti-tumor response.[9]
-
Immunotherapy: Pre-treatment with 10058-F4 can increase the susceptibility of cancer cells to antibody-based immunotherapies.[10]
Data Presentation: Efficacy of 10058-F4 in Combination Therapies
The following tables summarize the quantitative data from various studies on the synergistic effects of 10058-F4 with other anti-cancer agents.
Table 1: Synergistic Effects of 10058-F4 with Chemotherapeutic Agents
| Cell Line | Combination Agent | 10058-F4 Concentration | Combination Agent Concentration | Effect | Reference |
| HepG2 (Hepatocellular Carcinoma) | Doxorubicin | Pre-treatment | Low-dose | Increased chemosensitivity | [8] |
| HepG2 (Hepatocellular Carcinoma) | 5-Fluorouracil | Pre-treatment | Low-dose | Increased chemosensitivity | [8] |
| HepG2 (Hepatocellular Carcinoma) | Cisplatin | Pre-treatment | Low-dose | Increased chemosensitivity | [8] |
| PANC-1, SW1990 (Pancreatic Cancer) | Gemcitabine | Not specified | Not specified | Significantly enhanced tumor response | [11] |
| NALM6, CEM (Acute Lymphoblastic Leukemia) | Dexamethasone | 60 µM | 0.1-0.8 mM | Increased growth inhibition, G0/G1 arrest, and apoptosis | [12] |
Table 2: Synergistic Effects of 10058-F4 with Targeted Therapies
| Cell Line | Combination Agent | 10058-F4 Concentration | Combination Agent Concentration | Effect | Reference |
| K562 (Chronic Myeloid Leukemia) | Imatinib | Not specified | Not specified | Synergistic cytotoxicity | [6] |
| NB4 (Acute Promyelocytic Leukemia) | Carfilzomib (Proteasome Inhibitor) | Not specified | Not specified | Enhanced reduction in cell survival and proliferation | [9] |
| Jurkat, CCRF-CEM (T-cell ALL) | Valproic Acid | 60 µM | 0.8-2.4 mM | Markedly increased growth inhibition and cell death | [13] |
Table 3: Enhanced Efficacy of 10058-F4 with Immunotherapies
| Cell Line Type | Combination Agent | 10058-F4 Concentration | Effect | Reference |
| Diffuse Large B-cell Lymphoma (DLBCL) | Rituximab | 12.5–150 μM | Increased tumor cell lysis | [10] |
| Burkitt Lymphoma (BL) | Rituximab | 12.5–150 μM | Increased tumor cell lysis | [10] |
| Multiple Myeloma (MM) | Daratumumab | 12.5–150 μM | Increased tumor cell lysis | [10] |
| DLBCL | Blinatumomab | 12.5–150 μM | Increased tumor cell lysis | [10] |
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Techniques for Measuring Cellular Uptake of c-Myc Inhibitor 14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Myc oncoprotein is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is implicated in a majority of human cancers. Consequently, the development of small molecule inhibitors targeting c-Myc is a significant focus in cancer therapy. A crucial aspect of developing effective c-Myc inhibitors is understanding their ability to penetrate the cell membrane and reach their intracellular target. This document provides detailed application notes and protocols for measuring the cellular uptake of a novel c-Myc inhibitor, designated here as "c-Myc inhibitor 14."
These protocols are designed to provide researchers with a comprehensive toolkit to assess the intracellular concentration and localization of this compound, as well as to confirm its engagement with the c-Myc protein within the cellular environment. The following sections detail various established techniques, including direct and indirect methods for quantifying cellular uptake.
I. Overview of Cellular Uptake Measurement Techniques
Several methodologies can be employed to determine the cellular uptake of small molecule inhibitors. The choice of technique often depends on the intrinsic properties of the inhibitor (e.g., fluorescence), the required sensitivity, and the specific questions being addressed (e.g., subcellular localization vs. total intracellular concentration).
Direct Methods:
-
Fluorescence-Based Techniques: If this compound is inherently fluorescent or has been tagged with a fluorophore, its uptake can be directly visualized and quantified.
-
Fluorescence Microscopy: Provides spatial resolution to determine the subcellular localization of the inhibitor.
-
Flow Cytometry: Allows for high-throughput quantification of the inhibitor uptake in a large population of single cells.
-
Indirect Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the absolute intracellular concentration of an unlabeled inhibitor.
-
Cellular Thermal Shift Assay (CETSA): An advanced method to verify target engagement of the inhibitor with c-Myc inside the cell, which is a functional consequence of cellular uptake.
II. Experimental Protocols
A. Protocol 1: Intracellular Localization by Fluorescence Microscopy
This protocol is applicable if this compound possesses intrinsic fluorescence or is fluorescently labeled.
Objective: To visualize the subcellular distribution of this compound.
Materials:
-
This compound (fluorescent)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with the desired concentration of fluorescent this compound for various time points (e.g., 1, 4, 24 hours). Include a vehicle-treated control.
-
Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular inhibitor.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization (Optional): If visualizing intracellular organelles, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate channels for the inhibitor's fluorophore and DAPI.
B. Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
This protocol is also for a fluorescent version of this compound.
Objective: To quantify the mean fluorescence intensity, which is proportional to the amount of inhibitor uptake, in a cell population.
Materials:
-
This compound (fluorescent)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Inhibitor Treatment: Treat cells with a range of concentrations of fluorescent this compound for a fixed time point (e.g., 4 hours). Include a vehicle-treated control.
-
Cell Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Cell Pellet Collection: Neutralize the trypsin with complete medium and centrifuge the cells at 300 x g for 5 minutes.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again. Repeat this wash step twice to ensure complete removal of extracellular inhibitor.
-
Resuspension: Resuspend the final cell pellet in flow cytometry staining buffer.
-
Data Acquisition: Analyze the cell suspension on a flow cytometer, exciting with the appropriate laser and detecting the emission in the corresponding channel. Record the mean fluorescence intensity for at least 10,000 events per sample.
C. Protocol 3: Absolute Quantification by LC-MS/MS
This protocol is suitable for the non-labeled this compound.
Objective: To determine the absolute intracellular concentration of this compound.
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Cell lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed a known number of cells (e.g., 1 x 10^6) in a 6-well plate and treat with this compound at various concentrations and time points.
-
Cell Harvesting and Washing: Harvest and wash the cells as described in the flow cytometry protocol (Steps 3-5), ensuring a precise cell count for each sample.
-
Cell Lysis: Resuspend the cell pellet in a known volume of cell lysis buffer and lyse the cells on ice.
-
Protein Precipitation: Add ice-cold acetonitrile containing a known concentration of a suitable internal standard to the cell lysate to precipitate proteins.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial and inject it into the LC-MS/MS system.
-
Data Analysis: Develop a standard curve using known concentrations of this compound. Quantify the amount of inhibitor in the cell lysate by comparing its peak area to that of the internal standard and the standard curve. The intracellular concentration can be calculated by dividing the amount of inhibitor by the total intracellular volume (cell number x average cell volume).
D. Protocol 4: Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to and stabilizes the c-Myc protein within the cell.[1][2]
Materials:
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer for CETSA (containing protease inhibitors)
-
Antibody against c-Myc
-
Secondary antibody for Western blotting or ELISA
-
Equipment for heating (e.g., PCR cycler), protein quantification, SDS-PAGE, and Western blotting or ELISA.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Harvest the cells, resuspend them in PBS, and divide them into aliquots. Heat the aliquots at different temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble c-Myc in each sample using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble c-Myc as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that it has bound to and stabilized the c-Myc protein.[1][2]
III. Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison.
Table 1: Cellular Uptake of Fluorescent this compound Measured by Flow Cytometry
| Inhibitor Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change over Control |
| 0 (Vehicle Control) | [Value] | 1.0 |
| 1 | [Value] | [Value] |
| 5 | [Value] | [Value] |
| 10 | [Value] | [Value] |
Table 2: Intracellular Concentration of this compound Determined by LC-MS/MS
| Treatment Time (hours) | External Concentration (µM) | Intracellular Concentration (µM) | Accumulation Ratio (Intra/Extra) |
| 1 | 5 | [Value] | [Value] |
| 4 | 5 | [Value] | [Value] |
| 24 | 5 | [Value] | [Value] |
Table 3: c-Myc Thermal Shift Measured by CETSA
| Treatment | Melting Temperature (Tm) (°C) | Thermal Shift (ΔTm) (°C) |
| Vehicle Control | [Value] | - |
| This compound | [Value] | [Value] |
IV. Visualizations
c-Myc Signaling Pathway
The following diagram illustrates a simplified c-Myc signaling pathway, highlighting its central role in regulating gene expression related to cell proliferation and growth.[3][4]
References
Troubleshooting & Optimization
troubleshooting c-Myc inhibitor 14 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Myc inhibitor 10058-F4.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of c-Myc inhibitor 10058-F4?
A1: The c-Myc inhibitor 10058-F4 is a cell-permeable, small molecule that specifically targets the interaction between the c-Myc and Max proteins.[1][2] c-Myc requires dimerization with Max to bind to DNA E-box sequences and transactivate its target genes, which are involved in cell proliferation, growth, and apoptosis.[3][4] By binding to the c-Myc protein, 10058-F4 prevents the formation of the functional c-Myc/Max heterodimer, thereby inhibiting the transcription of c-Myc target genes.[1][2] This leads to a decrease in cell proliferation, induction of cell cycle arrest at the G0/G1 phase, and apoptosis.[5]
Q2: What are the common research applications of c-Myc inhibitor 10058-F4?
A2: Due to its ability to inhibit c-Myc, a key regulator of cellular processes, 10058-F4 is widely used in cancer research. It is utilized to study the effects of c-Myc inhibition on various cancer cell lines, including those from leukemia, breast cancer, and pancreatic cancer.[6][7][8] Researchers use this inhibitor to investigate its potential as a therapeutic agent, either alone or in combination with other chemotherapeutic drugs.[8] It is also a valuable tool for dissecting the molecular pathways regulated by c-Myc.
Q3: What are the recommended storage conditions for c-Myc inhibitor 10058-F4?
A3: Proper storage is crucial to maintain the stability and activity of the inhibitor.
-
Solid Form: Store the powdered form of 10058-F4 at -20°C for long-term storage (up to 3 years).[1] For shorter periods, it can be stored at +4°C under desiccating conditions for up to 12 months.
-
Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5] Store stock solutions at -80°C for up to one year.[1]
Troubleshooting Solubility Issues
Problem: I am having trouble dissolving the c-Myc inhibitor 10058-F4 powder.
Solution:
-
Verify the Solvent: The most common and effective solvent for 10058-F4 is high-purity, anhydrous DMSO.[1] Ensure you are using a fresh, unopened bottle of DMSO, as it can absorb moisture from the air, which can negatively impact solubility.[1]
-
Use Gentle Heating and/or Sonication: If the compound does not readily dissolve, you can warm the solution briefly in a 37°C water bath.[5] Gentle swirling or vortexing can also aid dissolution. For more persistent issues, sonication can be an effective method to break up any clumps and facilitate dissolution.[5]
-
Check the Concentration: Attempting to dissolve the compound at a concentration higher than its solubility limit will result in an incomplete solution. Refer to the solubility data table below to ensure you are within the recommended concentration range for your chosen solvent.
Problem: My c-Myc inhibitor 10058-F4 precipitates out of solution when I dilute my stock in aqueous media for cell culture experiments.
Solution:
This is a common issue with hydrophobic small molecules when they are introduced into an aqueous environment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in your cell culture medium. This gradual decrease in the organic solvent concentration can help to keep the compound in solution.
-
Pre-warm the Media: Adding a cold stock solution to warm media can sometimes cause the compound to precipitate. Try warming your stock solution to room temperature and your culture media to 37°C before mixing.
-
Immediate Use: Prepare the final working solution immediately before adding it to your cells. The stability of the inhibitor in aqueous solutions can be limited, and it may precipitate over time.
Problem: I observe a precipitate in my cell culture media after adding the inhibitor, even at low concentrations.
Solution:
Precipitation in cell culture media can be caused by factors other than the inhibitor itself.
-
Media Components: Certain components of cell culture media, such as salts and proteins, can precipitate, especially with changes in temperature or pH.[9][10] Ensure your media and supplements are properly stored and handled to avoid degradation.[9]
-
Contamination: Bacterial or fungal contamination can cause turbidity and precipitation in the culture medium.[10][11] Visually inspect your cultures under a microscope for any signs of contamination.
Data Presentation
c-Myc Inhibitor 10058-F4 Properties and Solubility
| Property | Value | Source |
| Molecular Weight | 249.35 g/mol | |
| Molecular Formula | C₁₂H₁₁NOS₂ | |
| CAS Number | 403811-55-2 | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | ≥ 49 mg/mL (≥ 196.51 mM) | [1] |
| Solubility in Ethanol | ~11-20 mM | [1] |
| Solubility in DMF | 30 mg/mL | [12] |
| Solubility in DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [12] |
| Water Solubility | Insoluble | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a desired amount of 10058-F4 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.49 mg of the inhibitor (Molecular Weight = 249.35 g/mol ).
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the powder.
-
Dissolve: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution briefly at 37°C.
-
Store: Aliquot the stock solution into single-use vials and store at -80°C.
General Protocol for In Vitro Cell-Based Assays
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Prepare Working Solution: On the day of the experiment, thaw a vial of the 10 mM 10058-F4 stock solution. Prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Treat Cells: Remove the old media from the cells and replace it with the media containing the different concentrations of 10058-F4 or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay: Perform your downstream analysis, such as a cell viability assay (e.g., MTT), apoptosis assay (e.g., Annexin V staining), or cell cycle analysis.[6][13]
Visualizations
Caption: The c-Myc signaling pathway and the point of inhibition by 10058-F4.
Caption: A troubleshooting workflow for c-Myc inhibitor 10058-F4 solubility issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. scbt.com [scbt.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of c-Myc by 10058-F4 induces growth arrest and chemosensitivity in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Cell Culture Academy [procellsystem.com]
- 11. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing c-Myc Inhibitor 10074-G5 Concentration
A Note on Inhibitor Nomenclature: This guide focuses on the well-characterized c-Myc inhibitor 10074-G5 . While the initial query referred to "c-Myc inhibitor 14," it is presumed this was a typographical error, as 10074-G5 is a more prominently studied compound for this target.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the experimental concentration of the c-Myc inhibitor 10074-G5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for 10074-G5?
A1: 10074-G5 is a small molecule inhibitor that targets the c-Myc oncoprotein.[1] It functions by binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc.[2][3] This binding event distorts the protein structure, thereby preventing its dimerization with its obligate partner, Max.[2][3] The c-Myc/Max heterodimer is essential for its function as a transcription factor that regulates genes involved in cell proliferation, growth, and apoptosis.[4] By inhibiting this dimerization, 10074-G5 effectively suppresses the transcriptional activity of c-Myc.[2][3]
Q2: What is a typical starting concentration range for 10074-G5 in cell culture experiments?
A2: A typical starting concentration range for 10074-G5 in cell culture is between 10 µM and 30 µM. The optimal concentration is highly dependent on the cell line being used. For example, the IC50 (the concentration that inhibits 50% of cell growth) has been reported to be approximately 10-15.6 µM in Daudi Burkitt's lymphoma cells and around 13.5-30 µM in HL-60 promyelocytic leukemia cells.[4][5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I dissolve and store 10074-G5?
A3: 10074-G5 is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[5] For example, a stock solution of 20 mg/ml in DMSO can be prepared.[6] It is recommended to use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.[3] The stock solution should be stored at -20°C or -80°C. For working solutions, the DMSO stock is further diluted in cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How long does it take for 10074-G5 to exert its effects?
A4: The timeframe for 10074-G5 to show effects can vary. Inhibition of c-Myc/Max dimerization in Daudi cells has been observed as early as 4 hours and can be maintained for up to 24 hours.[2][3] For cytotoxicity assays, incubation times of 72 hours are common to observe significant effects on cell viability.[2][5] The optimal incubation time will depend on the specific assay and the biological question being addressed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitor activity | - Incorrect concentration: The concentration may be too low for the specific cell line. - Poor cell penetration: Some cell lines may have lower permeability to the compound.[7] - Inhibitor degradation: Improper storage or handling of the inhibitor stock solution. - High protein binding in serum: Components in the fetal bovine serum (FBS) may bind to the inhibitor, reducing its effective concentration. | - Perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a higher concentration (e.g., 100 µM). - Increase the incubation time. - Prepare a fresh stock solution of the inhibitor. - Consider reducing the serum concentration in your culture medium during the experiment, if tolerated by the cells. |
| High cell death in control group | - DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. - Suboptimal cell culture conditions: Cells may be stressed due to factors like high confluency, nutrient depletion, or contamination. | - Ensure the final DMSO concentration is at an acceptable level (typically ≤ 0.1%). - Run a vehicle control (cells treated with the same concentration of DMSO as the inhibitor-treated cells). - Maintain healthy cell cultures by passaging them at the appropriate confluency and using fresh medium. |
| Inconsistent results between experiments | - Variability in cell passage number: Cellular responses can change with increasing passage number. - Inconsistent inhibitor preparation: Errors in diluting the stock solution. - Variations in cell seeding density: The number of cells at the start of the experiment can influence the outcome. | - Use cells within a consistent and low passage number range for all experiments. - Prepare fresh dilutions of the inhibitor for each experiment. - Ensure accurate and consistent cell counting and seeding for all experimental replicates. |
Data Presentation
Effective Concentrations of 10074-G5 in Various Cell Lines
| Cell Line | Assay Type | IC50 / Effective Concentration | Incubation Time |
| Daudi (Burkitt's lymphoma) | MTT Assay | ~10 - 15.6 µM | 3 - 5 days |
| HL-60 (Promyelocytic leukemia) | MTT Assay | ~13.5 - 30 µM | 3 - 5 days |
| LNCaP (Prostate cancer) | PrestoBlue Assay | 8.7 µM | 96 hours |
| Kelly (Neuroblastoma) | Apoptosis Assay | 22.5 µM | Not specified |
| Daudi (Burkitt's lymphoma) | c-Myc/Max Dimerization Inhibition | 10 µM | 4 - 24 hours |
This table summarizes data from multiple sources and should be used as a guideline. Optimal concentrations should be determined empirically for your specific experimental conditions.[2][3][4][5][6]
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of 10074-G5 and determine its IC50 value.[8]
Materials:
-
10074-G5 inhibitor
-
DMSO
-
Appropriate cell line (e.g., Daudi, HL-60)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).
-
Inhibitor Preparation: Prepare a series of dilutions of 10074-G5 in complete culture medium from your DMSO stock. A common concentration range to test is 0, 1, 5, 10, 20, 50, and 100 µM. Include a vehicle control with the highest concentration of DMSO used.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of 10074-G5 to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 10074-G5.[9]
Materials:
-
Cells treated with 10074-G5 at the desired concentration and for the desired time.
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from your culture plates.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis using Propidium Iodide Staining
This protocol is used to determine the effect of 10074-G5 on cell cycle progression.
Materials:
-
Cells treated with 10074-G5.
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells and wash them once with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.[10]
-
Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: c-Myc signaling pathway and the inhibitory action of 10074-G5.
Caption: Workflow for optimizing 10074-G5 concentration.
Caption: Troubleshooting logic for low inhibitor activity.
References
- 1. apexbt.com [apexbt.com]
- 2. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer.wisc.edu [cancer.wisc.edu]
Technical Support Center: c-Myc Inhibitor 10058-F4
Welcome to the technical support center for the c-Myc inhibitor 10058-F4. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of 10058-F4?
A1: 10058-F4 is a cell-permeable small molecule that specifically inhibits the interaction between the c-Myc and Max proteins.[1][2] This dimerization is essential for c-Myc to bind to DNA and transactivate its target genes, which are involved in cell proliferation, growth, and apoptosis. By preventing the c-Myc-Max interaction, 10058-F4 effectively downregulates the expression of these target genes, leading to cell cycle arrest, typically at the G0/G1 phase, and induction of apoptosis.[1][2]
Q2: What is the solubility of 10058-F4?
A2: 10058-F4 is practically insoluble in water. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. For cell culture experiments, it is standard practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.
Q3: How should I store 10058-F4 powder and stock solutions?
A3: Proper storage is crucial to maintain the stability and activity of 10058-F4. Recommendations from various suppliers are summarized in the table below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into smaller, single-use volumes.
Q4: Is 10058-F4 stable in aqueous solutions like cell culture media?
A4: While there is limited direct data on the in vitro half-life of 10058-F4 in aqueous solutions, its rapid in vivo metabolism in mice (terminal half-life of approximately 1 hour) suggests that it may have limited stability in biological media.[1][2][3][4] The thioxothiazolidinone core structure may be susceptible to hydrolysis. Therefore, it is recommended to prepare fresh dilutions of 10058-F4 in your aqueous experimental buffer or media immediately before each experiment. For longer-term experiments, consider replenishing the media with freshly diluted inhibitor at regular intervals.
Data Presentation
Table 1: Solubility of c-Myc Inhibitor 10058-F4
| Solvent | Concentration |
| DMSO | Up to 100 mM |
| Ethanol | Up to 20 mM |
| Water | Insoluble |
Note: Solubility can vary slightly between batches and suppliers. It is always recommended to perform a small-scale solubility test.
Table 2: Storage and Stability of c-Myc Inhibitor 10058-F4
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Store under desiccating conditions. |
| Powder | +4°C | Up to 12 months | Store under desiccating conditions. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Cell Culture Media | The aqueous solubility limit has been exceeded. The final DMSO concentration is too high, causing the compound to crash out. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to maintain solubility. Prepare the final dilution by adding the DMSO stock solution to the media with vigorous vortexing or mixing. Perform a visual inspection for any precipitate before adding to cells. |
| Inconsistent or No Biological Effect | The inhibitor has degraded due to improper storage or instability in the aqueous medium. The concentration used is not optimal for the specific cell line. | Always use freshly prepared dilutions of 10058-F4 for each experiment. For long-term treatments, consider replacing the medium with fresh inhibitor every 24 hours. Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. |
| High Cell Toxicity or Off-Target Effects | The concentration of the inhibitor is too high. The concentration of the solvent (DMSO) is toxic to the cells. | Determine the IC50 for your specific cell line to use an appropriate concentration. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.5%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Difficulty Dissolving the Powder | The powder has absorbed moisture, which can affect solubility in DMSO. | Store the powder under desiccating conditions. If you suspect moisture absorption, you can gently warm the solution (e.g., to 37°C) and vortex or sonicate to aid dissolution. Always use fresh, anhydrous DMSO. |
Experimental Protocols
Protocol 1: Preparation of 10058-F4 Stock Solution
-
Materials: c-Myc inhibitor 10058-F4 powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of 10058-F4 powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to assist dissolution if necessary.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: In Vitro Cell Treatment with 10058-F4
-
Materials: Cells of interest, complete cell culture medium, 10058-F4 DMSO stock solution.
-
Procedure:
-
Seed the cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
On the day of the experiment, thaw an aliquot of the 10058-F4 DMSO stock solution at room temperature.
-
Prepare the final working concentrations of 10058-F4 by diluting the stock solution directly into pre-warmed complete cell culture medium. It is crucial to add the small volume of DMSO stock to the larger volume of media while vortexing to ensure rapid and uniform mixing and prevent precipitation.
-
Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of 10058-F4.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of 10058-F4 or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[1] For longer incubation times, consider replacing the medium with freshly prepared inhibitor every 24 hours to account for potential degradation.
-
Proceed with downstream assays such as cell viability (MTT), apoptosis (Annexin V staining), or cell cycle analysis (propidium iodide staining).[1]
-
Visualizations
c-Myc Signaling Pathways
The c-Myc oncoprotein functions as a transcription factor that regulates a vast array of target genes involved in cellular processes. Its activity is dependent on forming a heterodimer with Max. This c-Myc/Max complex can then either activate or repress gene transcription.
Caption: Overview of c-Myc transcriptional activation and repression pathways.
Experimental Workflow for In Vitro Studies
This diagram outlines a typical workflow for assessing the efficacy of 10058-F4 in a cell-based assay.
Caption: Standard workflow for cell-based experiments using 10058-F4.
Troubleshooting Logic for Precipitation Issues
This diagram illustrates the logical steps to troubleshoot precipitation of 10058-F4 in aqueous media.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of c-Myc inhibitor 14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing c-Myc inhibitors, with a focus on identifying and mitigating off-target effects. Given that "c-Myc inhibitor 14" is not a specifically identified compound in publicly available literature, this guide will focus on two well-characterized c-Myc inhibitors as exemplars: 10058-F4 (a direct inhibitor of the c-Myc-Max interaction) and JQ1 (an indirect inhibitor targeting BET bromodomains).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for c-Myc inhibitors like 10058-F4 and JQ1?
A1: c-Myc inhibitors are broadly categorized into direct and indirect inhibitors.
-
Direct inhibitors , such as 10058-F4, physically interfere with the interaction between c-Myc and its obligate binding partner, Max. This disruption prevents the c-Myc-Max heterodimer from binding to DNA and activating target gene transcription.[1][2]
-
Indirect inhibitors , like JQ1, do not bind to c-Myc directly. Instead, JQ1 is a BET bromodomain inhibitor that competitively binds to the acetyl-lysine binding pockets of BET proteins, such as BRD4.[3][4] This displaces BRD4 from chromatin, leading to the downregulation of c-Myc expression.[3]
Q2: What are the known off-target effects of 10058-F4?
A2: While 10058-F4 is designed to be specific for the c-Myc-Max interaction, some studies have reported potential off-target effects. These can include the modulation of other signaling pathways, such as the NF-κB pathway, and effects on the expression of other proteins like Pim1.[5][6] It is crucial to validate the effects of 10058-F4 in your specific experimental system.
Q3: What are the known off-target effects of JQ1?
A3: JQ1, as a BET bromodomain inhibitor, can have several off-target effects due to the role of BET proteins in regulating the expression of multiple genes, not just c-Myc. Some documented off-target effects include the modulation of genes such as TYRO3 and BIRC5/survivin, and impacts on the JAK/STAT signaling pathway.[3] Additionally, JQ1 has been shown to directly bind to the nuclear receptor PXR, which could lead to unintended changes in gene expression.[7]
Q4: How can I confirm that my c-Myc inhibitor is engaging its intended target in my cells?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[8][9][10][11] This method relies on the principle that a protein's thermal stability changes upon ligand binding. By heating cell lysates treated with your inhibitor to various temperatures and then quantifying the amount of soluble target protein, you can determine if the inhibitor is binding to its target.
Q5: What are some common reasons for seeing no effect or a reduced effect of my c-Myc inhibitor?
A5: Several factors can contribute to a lack of efficacy:
-
Compound Stability and Solubility: c-Myc inhibitors like 10058-F4 can have limited stability and solubility in aqueous solutions.[12][13] It is recommended to prepare fresh solutions from a DMSO stock for each experiment.
-
Cellular Uptake: The inhibitor may not be efficiently entering your cells of interest.
-
Rapid Metabolism: Some inhibitors are rapidly metabolized by cells, reducing their effective concentration.[13]
-
Incorrect Dosage: The concentration of the inhibitor may be too low to elicit a response. It is essential to perform a dose-response curve to determine the optimal concentration for your cell type.
-
Cell Line Specificity: The dependence of your chosen cell line on c-Myc for survival and proliferation can vary.
Troubleshooting Guides
Issue 1: Unexpected or Off-Target Phenotypes Observed
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform an in vitro kinase profiling assay to screen your inhibitor against a panel of kinases. This will identify any unintended kinase targets.
-
Experimental Protocol: See "Protocol 1: In Vitro Kinase Profiling Assay".
Possible Cause 2: Alteration of global gene expression due to indirect mechanisms (e.g., with JQ1).
-
Troubleshooting Step: Conduct RNA-sequencing (RNA-seq) on cells treated with the inhibitor and a vehicle control to obtain a global view of gene expression changes.
-
Experimental Protocol: See "Protocol 2: RNA-Sequencing for Off-Target Gene Expression Analysis".
Possible Cause 3: The observed phenotype is independent of c-Myc.
-
Troubleshooting Step: Use a rescue experiment. Transfect cells with a c-Myc expression vector that is resistant to the inhibitor's mechanism of action (if possible) or use siRNA to knock down c-Myc and see if it phenocopies the inhibitor's effect.[3]
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Inconsistent inhibitor concentration due to precipitation or degradation.
-
Troubleshooting Step: Always prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Visually inspect the media for any signs of precipitation.
-
Handling Tip: For 10058-F4, it is recommended to store it as a solid at -20°C and prepare solutions in DMSO or ethanol for immediate use.[12]
Possible Cause 2: Variation in cell culture conditions.
-
Troubleshooting Step: Ensure that cell passage number, confluency, and media composition are consistent across all experiments.
Possible Cause 3: Lot-to-lot variability of the inhibitor.
-
Troubleshooting Step: If possible, purchase a large batch of the inhibitor to use for a series of experiments. If you switch to a new lot, perform a validation experiment to ensure it has the same potency as the previous one.
Quantitative Data Summary
Table 1: JQ1 Binding Affinity for BET Family Bromodomains
| Bromodomain | Binding Affinity (IC50, nM) |
| BRD2 (BD1) | 77 |
| BRD2 (BD2) | 33 |
| BRD4 (BD1) | 77 |
| BRD4 (BD2) | 33 |
Data from Filippakopoulos et al., Nature, 2010.
Table 2: Effects of 10058-F4 on Cell Viability and c-Myc Expression
| Cell Line | IC50 (µM) | Effect on c-Myc Protein |
| HepG2 (Hepatocellular Carcinoma) | ~50 | Decreased |
| SKOV3 (Ovarian Cancer) | ~40 | Decreased |
| Hey (Ovarian Cancer) | ~60 | Decreased |
| K562 (Chronic Myeloid Leukemia) | ~200 | Decreased |
Data compiled from multiple sources.[2][14][15] IC50 values can vary depending on the assay and cell line.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
This protocol provides a general framework for assessing the off-target effects of a c-Myc inhibitor on a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of the c-Myc inhibitor in DMSO.
-
Obtain a panel of purified, active kinases.
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT).
-
Prepare a solution of ATP (the concentration should be near the Km for each kinase).
-
Prepare a substrate solution for each kinase.
-
-
Assay Procedure:
-
In a 384-well plate, add the kinase, substrate, and your inhibitor at various concentrations.
-
Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[16][17]
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of your inhibitor.
-
Determine the IC50 value for any kinases that are significantly inhibited.
-
Protocol 2: RNA-Sequencing for Off-Target Gene Expression Analysis
This protocol outlines the key steps for identifying global gene expression changes induced by a c-Myc inhibitor.
-
Cell Treatment and RNA Extraction:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with the c-Myc inhibitor at a predetermined concentration and for a specific duration. Include a vehicle-treated control group.
-
Harvest the cells and extract total RNA using a commercial kit, ensuring high quality and purity.
-
-
Library Preparation and Sequencing:
-
Enrich for mRNA using oligo(dT) beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
Sequence the library on a next-generation sequencing platform.[18]
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated by the inhibitor.
-
Use pathway analysis tools to identify biological pathways that are enriched among the differentially expressed genes.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to confirm target engagement of your inhibitor in cells.
-
Cell Treatment:
-
Culture cells and treat with either the inhibitor at the desired concentration or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours).[8]
-
-
Heat Treatment:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures for a short duration (e.g., 3 minutes).[9]
-
Cool the samples at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.[10]
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (e.g., c-Myc or BRD4).
-
Quantify the band intensities to determine the amount of soluble protein at each temperature.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The c-Myc signaling pathway, from upstream activation to downstream cellular effects.
Caption: Mechanisms of action for direct (10058-F4) and indirect (JQ1) c-Myc inhibitors.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. academic.oup.com [academic.oup.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qpcrmaster.com [qpcrmaster.com]
- 13. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 14. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. caymanchem.com [caymanchem.com]
- 18. biostate.ai [biostate.ai]
Technical Support Center: Troubleshooting c-Myc Inhibitors
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with c-Myc inhibitors, with a specific focus on why a compound like c-Myc inhibitor 14 might not be working in an assay. The principles and protocols outlined here are broadly applicable to small molecule inhibitors targeting the c-Myc oncoprotein.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing no effect on cancer cell viability. What are the possible reasons?
A1: A lack of effect on cell viability is a common issue that can stem from several factors, ranging from inhibitor preparation to the specifics of your experimental setup. Here are the primary areas to investigate:
-
Inhibitor Integrity and Activity:
-
Solubility: Was the inhibitor fully dissolved? Small molecule inhibitors can precipitate out of solution, especially in aqueous media. Confirm the recommended solvent and solubility limits from the supplier data sheet. Consider preparing a higher concentration stock in a solvent like DMSO and then diluting it in your culture medium.
-
Stability: How was the inhibitor stored? Many small molecules are sensitive to light, temperature fluctuations, and freeze-thaw cycles. Ensure you are following the manufacturer's storage recommendations.[1] The compound's stability in your specific cell culture medium over the duration of the experiment should also be considered.
-
Purity and Identity: Verify the purity and identity of your inhibitor batch if possible.
-
-
Experimental Design:
-
Concentration Range: You may be using a concentration that is too low. The reported IC50 for this compound in HL60 cells is <100 nM[2], but this can vary significantly between different cell lines. It is crucial to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific cell line.
-
Treatment Duration: The effect of a c-Myc inhibitor may not be apparent after a short incubation period. c-Myc has a short half-life, but the downstream effects on cell proliferation or apoptosis may take longer to manifest. Try extending the treatment duration (e.g., 24, 48, 72 hours).
-
Cell Line Sensitivity: Not all cell lines are equally dependent on c-Myc for survival, a concept known as "oncogene addiction".[3] Your chosen cell line may not have a high level of c-Myc expression or may have redundant survival pathways. It is advisable to use a positive control cell line known to be sensitive to c-Myc inhibition (e.g., some Burkitt's lymphoma lines like Daudi, or HL60 cells).[4][5]
-
-
Assay-Specific Issues:
-
Cell Seeding Density: The initial number of cells seeded can influence the outcome of a viability assay. High cell density can sometimes mask the inhibitory effects. Optimize your seeding density to ensure cells are in the exponential growth phase throughout the experiment.
-
Assay Sensitivity: The chosen viability assay may not be sensitive enough to detect subtle changes. For instance, a metabolic assay like MTT measures metabolic activity, which might not directly correlate with cell number if the inhibitor affects metabolism without immediately killing the cells. Consider using an assay that directly counts cells or measures apoptosis (e.g., Annexin V staining).
-
Q2: I don't see a decrease in c-Myc protein levels after treatment. Does this mean the inhibitor is not working?
A2: Not necessarily. The mechanism of action of your inhibitor is a critical factor here. c-Myc inhibitors can be broadly categorized, and not all of them work by reducing total c-Myc protein levels.[6][7]
-
Direct Inhibitors: Many small molecules, such as 10058-F4 and 10074-G5, are designed to directly interfere with the c-Myc/Max protein-protein interaction.[7][8][9] Their primary function is to prevent the c-Myc-Max heterodimer from binding to DNA and activating transcription, not necessarily to reduce c-Myc protein levels.[7][10] While some studies report that prolonged exposure to these inhibitors can lead to decreased Myc protein levels, this may be a secondary effect.[6]
-
Indirect Inhibitors: Inhibitors like JQ1 target BET bromodomain proteins (e.g., BRD4), which are required for the transcription of the MYC gene itself.[6][11] Treatment with these inhibitors should lead to a decrease in both c-Myc mRNA and protein levels.
-
Stability Modulators: Some inhibitors work by altering c-Myc protein stability, for example, by promoting its degradation via the proteasome.[12][13][14] These should lead to a rapid decrease in c-Myc protein levels.
To properly assess your inhibitor's effect, you should measure the expression of well-established c-Myc target genes (e.g., ODC, CCND1, NCL). A functional c-Myc inhibitor should decrease the transcription of these genes, even if the total c-Myc protein level remains unchanged.
Visualizing the Mechanism and Troubleshooting Process
To better understand the potential points of failure, the following diagrams illustrate the c-Myc signaling pathway and a logical workflow for troubleshooting your experiment.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anti-c-myc RNAi-Based Onconanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20140296307A1 - Potent analogues of the c-myc inhibitor 10074-g5 with improved cell permeability - Google Patents [patents.google.com]
- 5. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of c-Myc Inhibitors
Welcome to the Technical Support Center for c-Myc Inhibitor In Vivo Studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the bioavailability and efficacy of c-Myc inhibitors in preclinical models.
Note on "c-Myc inhibitor 14": As information on a specific compound designated "this compound" is not publicly available, this guide utilizes data and protocols from well-characterized c-Myc inhibitors such as 10058-F4, 10074-G5, MYCi361, and MYCi975. The principles and troubleshooting strategies discussed are broadly applicable to other small molecule c-Myc inhibitors with similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: Why do many small molecule c-Myc inhibitors exhibit poor in vivo bioavailability?
Many small molecule c-Myc inhibitors, including early-generation compounds like 10058-F4 and 10074-G5, often suffer from poor bioavailability due to several factors[1][2]. These compounds are frequently hydrophobic, leading to low aqueous solubility and dissolution rates in the gastrointestinal tract[1]. Additionally, they can be subject to rapid metabolism in the liver and other tissues, resulting in a short plasma half-life and low exposure at the tumor site[3][4]. For instance, 10058-F4 was found to be rapidly metabolized in mice, leading to low tumor concentrations and a lack of significant antitumor activity in xenograft models[3][4]. Similarly, 10074-G5 showed a short plasma half-life of 37 minutes in mice after intravenous administration[5].
Q2: What are the general strategies to improve the in vivo bioavailability of c-Myc inhibitors?
Several formulation strategies can be employed to enhance the in vivo bioavailability of poorly soluble c-Myc inhibitors. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques like micronization and nanomilling are commonly used.
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a more soluble amorphous state by dispersing it in a polymer matrix can significantly improve solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the hydrophobic drug in lipid-based carriers such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or liposomes can improve solubility, protect the drug from degradation, and enhance absorption[6][7][8].
-
Nanoparticle Formulations: Encapsulating the c-Myc inhibitor in nanoparticles, such as lipid-based nanoparticles or polymeric nanoparticles, can improve its solubility, stability, and pharmacokinetic profile. This approach can also enable targeted delivery to tumor tissues[9][10][11].
-
Prodrug Approach: Modifying the chemical structure of the inhibitor to create a more soluble and absorbable prodrug that is converted to the active compound in vivo.
Q3: Are there any specific formulation examples for c-Myc inhibitors that have shown improved bioavailability?
Yes, several studies have explored advanced formulations for c-Myc inhibitors. For example:
-
MI1-PD: This is an integrin-targeted, lipid-encapsulated nanoparticle formulation of a Myc-MAX dimerization inhibitor that demonstrated in vivo efficacy in a mouse model of multiple myeloma[11].
-
Lipid-based nanoemulsions: A study demonstrated that incorporating a c-Myc targeting peptide into a nanoemulsion after forming hydrophobic ion pairs significantly boosted its stability and cellular uptake[6][12].
-
siRNA-based nanoparticles: While not a small molecule inhibitor, research on delivering c-Myc siRNA using lipid-based or polymeric nanoparticles has shown success in vivo, indicating the potential of these platforms for small molecule delivery as well[10][13].
Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with c-Myc inhibitors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates upon injection or oral gavage. | Poor aqueous solubility of the inhibitor. Improper formulation (e.g., incorrect solvent, pH, or excipients). The concentration of the dosing solution is too high. | 1. Optimize Formulation: Develop a solubility-enhancing formulation such as a lipid-based system, a nanoparticle suspension, or a solution with co-solvents (e.g., DMSO, PEG300, Tween-80). 2. Reduce Concentration: Lower the concentration of the dosing solution and increase the dosing volume (within acceptable limits for the animal model). 3. pH Adjustment: For compounds with ionizable groups, adjust the pH of the vehicle to improve solubility. 4. Sonication: Gently sonicate the formulation before administration to ensure homogeneity. |
| Inconsistent or low drug exposure (low Cmax, short half-life) in pharmacokinetic studies. | Rapid metabolism of the inhibitor. Poor absorption from the gastrointestinal tract (for oral administration). Rapid clearance from the bloodstream. | 1. Switch to a more advanced formulation: Use a nanoparticle or lipid-based formulation to protect the drug from metabolism and enhance absorption. 2. Change the route of administration: If oral bioavailability is poor, consider intravenous or intraperitoneal injection to bypass first-pass metabolism. 3. Co-administer with a metabolic inhibitor: In exploratory studies, co-dosing with a known inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can help determine if metabolism is the primary issue. 4. Synthesize more stable analogs: If feasible, medicinal chemistry efforts can be directed towards creating analogs with improved metabolic stability. |
| Lack of in vivo efficacy despite good in vitro potency. | Insufficient drug concentration at the tumor site. Rapid development of resistance in the tumor. The tumor model is not c-Myc dependent. Off-target effects in vivo. | 1. Confirm Target Engagement in Vivo: Measure the levels of c-Myc and its downstream targets in the tumor tissue after treatment to confirm that the inhibitor is reaching its target and having the expected biological effect. 2. Optimize Dosing Regimen: Increase the dose or dosing frequency to achieve sustained target inhibition. 3. Use a More Relevant Tumor Model: Ensure that the chosen xenograft or syngeneic model is known to be driven by c-Myc overexpression or activation. 4. Evaluate Pharmacokinetics in Tumor Tissue: Measure the concentration of the inhibitor in the tumor tissue over time to ensure adequate exposure. 5. Consider Combination Therapy: Combine the c-Myc inhibitor with other anti-cancer agents to overcome potential resistance mechanisms. |
| Observed in vivo toxicity (e.g., weight loss, lethargy). | On-target toxicity due to the role of c-Myc in normal proliferating tissues. Off-target toxicity of the inhibitor. Formulation-related toxicity (e.g., from co-solvents). | 1. Reduce the Dose: Lower the dose to a maximum tolerated dose (MTD) and assess efficacy at that level. 2. Optimize the Formulation: If toxicity is suspected to be from the vehicle, test different, more biocompatible formulations. 3. Monitor for specific organ toxicities: Conduct histopathological analysis of major organs to identify the site and nature of the toxicity. 4. Evaluate Off-Target Effects: Perform in vitro kinase profiling or other off-target screening to identify potential unintended targets of the inhibitor. |
Data Presentation
The following tables summarize key in vitro and in vivo pharmacokinetic parameters for several well-characterized c-Myc inhibitors. This data can be used as a benchmark for your own experiments.
Table 1: In Vitro Potency of Selected c-Myc Inhibitors
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference(s) |
| 10058-F4 | c-Myc/Max dimerization | HL-60 | 26.4 ± 1.9 | [14] |
| Daudi | 17.8 ± 1.7 | [14] | ||
| 10074-G5 | c-Myc/Max dimerization | HL-60 | 13.5 ± 2.1 | [14] |
| Daudi | 15.6 ± 1.5 | [14] | ||
| MYCi361 | MYC | LNCaP | 1.4 | [15] |
| MV4-11 | 2.6 | [15] | ||
| MYCi975 | MYC | P493-6 | ~3.7-6.4 | [16] |
| MV4-11 | ~3.7-6.4 | [16] | ||
| SK-N-BE2 | ~3.7-6.4 | [16] |
Table 2: In Vivo Pharmacokinetic Parameters of Selected c-Myc Inhibitors in Mice
| Inhibitor | Dose & Route | T1/2 (h) | Cmax (µM) | Vd (mL/kg) | CL (mL/h/kg) | Oral Bioavailability (F%) | Reference(s) |
| 10058-F4 | 20 mg/kg i.v. | ~1 | ~300 | >200 | >600 | N/A | [3][4][17] |
| 10074-G5 | 20 mg/kg i.v. | 0.62 | 58 | N/A | N/A | N/A | [5] |
| MYCi361 | 50 mg/kg i.p. | 44 | 46 | N/A | N/A | N/A | [18] |
| 50 mg/kg p.o. | 20 | 23 | N/A | N/A | N/A | [18] | |
| MYCi975 | 100 mg/kg p.o. | N/A | N/A | N/A | N/A | Favorable | [18] |
N/A: Data not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo evaluation of c-Myc inhibitors.
Protocol 1: Preparation of a Lipid-Based Formulation for a Hydrophobic c-Myc Inhibitor
This protocol is a general guideline for preparing a self-emulsifying drug delivery system (SEDDS) for oral administration. The exact composition should be optimized for the specific inhibitor.
Materials:
-
c-Myc inhibitor
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Cremophor EL, Kolliphor RH 40)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Solubility Screening: Determine the solubility of the c-Myc inhibitor in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Accurately weigh the c-Myc inhibitor and dissolve it in the selected oil phase by vortexing and gentle heating (if necessary). b. Add the surfactant and co-surfactant to the oil-drug mixture. c. Vortex the mixture until a clear, homogenous solution is formed. Gentle warming in a water bath (e.g., 40°C) can aid in dissolution.
-
Characterization: a. Self-emulsification test: Add 1 mL of the formulation to 500 mL of distilled water in a glass beaker with gentle agitation. Observe the formation of a nanoemulsion and note the time it takes to emulsify. b. Droplet size analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for a pharmacokinetic study in mice following oral or intravenous administration of a c-Myc inhibitor.
Materials:
-
c-Myc inhibitor formulation
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Dosing needles (gavage needles for oral, insulin syringes for i.v.)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Dosing:
-
Oral (p.o.): Administer the formulation via oral gavage at the desired dose.
-
Intravenous (i.v.): Administer the formulation via tail vein injection.
-
-
Blood Sampling: a. Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) via retro-orbital bleeding, submandibular bleeding, or saphenous vein puncture[19][20][21]. b. Place the blood samples into heparinized microcentrifuge tubes.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma supernatant to new tubes and store at -80°C until analysis.
-
Bioanalysis: a. Prepare plasma samples for analysis by protein precipitation or liquid-liquid extraction. b. Quantify the concentration of the c-Myc inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd).
Visualizations
c-Myc Signaling Pathway
The following diagram illustrates the central role of c-Myc in cell proliferation and the mechanism of action of direct c-Myc inhibitors.
Caption: c-Myc signaling pathway and inhibitor action.
Experimental Workflow for In Vivo Evaluation of a c-Myc Inhibitor
This diagram outlines the key steps in the preclinical in vivo evaluation of a novel c-Myc inhibitor.
Caption: Workflow for in vivo c-Myc inhibitor testing.
Troubleshooting Logic for Poor In Vivo Efficacy
This diagram provides a logical workflow for troubleshooting poor in vivo efficacy of a c-Myc inhibitor.
Caption: Troubleshooting poor in vivo efficacy.
References
- 1. The long journey to bring a Myc inhibitor to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 3. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc-Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. A strategy for combating melanoma with oncogenic c-Myc inhibitors and targeted nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Design of lipid-based formulations for oral delivery of a BASP1 peptide targeting MYC-dependent gastrointestinal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-c-myc RNAi-Based Onconanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 17. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with cellular resistance to c-Myc inhibitor 14
Welcome to the technical support center for the c-Myc inhibitor 10058-F4. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Reduced or No Cytotoxic Effect Observed
Q1: My cells are not responding to the 10058-F4 inhibitor, or the required concentration for an effect is much higher than expected. What could be the cause?
A1: Cellular resistance to 10058-F4 can arise from several factors. A primary mechanism is the activation of compensatory signaling pathways. When the c-Myc-Max interaction is inhibited, cells can adapt to survive. One key compensatory mechanism is the over-activation of the phosphoinositide 3-kinase (PI3K) pathway, which can reduce cellular sensitivity to 10058-F4.[1][2]
Troubleshooting Steps:
-
Confirm c-Myc Expression: Verify that your cell line expresses c-Myc. Although sensitivity to 10058-F4 is not always directly correlated with the level of c-Myc protein overexpression, its presence is a prerequisite for on-target activity.[3]
-
Assess the PI3K/AKT Pathway: Use Western blotting to check the phosphorylation status of key PI3K pathway proteins, such as AKT. Increased p-AKT levels in the presence of 10058-F4 may indicate the activation of this compensatory survival pathway.
-
Consider Combination Therapy: If the PI3K pathway is activated, consider co-treatment with a PI3K inhibitor. Studies have shown that combining 10058-F4 with PI3K inhibitors can synergistically enhance anti-leukemic effects, irrespective of PTEN status.[1]
-
Evaluate Autophagy: Autophagy can act as a survival mechanism in some cancer cells.[2][4] You can assess autophagy markers (e.g., LC3-II) and test whether autophagy inhibitors like chloroquine enhance the cytotoxic effects of 10058-F4.[2]
Issue 2: Variability in IC50 Values Across Different Cell Lines
Q2: I'm observing a wide range of IC50 values for 10058-F4 in different cancer cell lines. Is this expected?
A2: Yes, this is expected. Different cancer cell lines exhibit varying sensitivity to 10058-F4.[1] For instance, in ovarian cancer cell lines, IC50 values can range from 3.2 µM to over 100 µM.[3] This variability is not necessarily linked to the p53 or PTEN status of the cells but can be influenced by other activated oncogenic pathways like the PI3K pathway.[1][5] A higher IC50 value indicates greater resistance.[6]
Data Summary: IC50 Values of 10058-F4 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SKOV3 | Ovarian Cancer | 4.4 | [3] |
| Hey | Ovarian Cancer | 3.2 | [3] |
| Primary Ovarian Cultures (sensitive) | Ovarian Cancer | 16 - 100 | [3] |
| NB4 | Acute Promyelocytic Leukemia | Highly Sensitive (exact value not stated) | [1][5] |
| Nalm-6 | Acute Lymphoblastic Leukemia | Less Sensitive (exact value not stated) | [1] |
Issue 3: Off-Target Effects or Unexpected Phenotypes
Q3: I'm observing cellular effects that don't seem to be related to c-Myc inhibition. Could these be off-target effects?
A3: While 10058-F4 is designed to specifically disrupt the c-Myc-Max heterodimerization, like many small molecule inhibitors, it may have off-target effects.[3][7][8] These effects can arise from the drug interacting with other proteins or pathways.[9]
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that 10058-F4 is inhibiting c-Myc activity in your system. Perform RT-qPCR or a Western blot for known c-Myc target genes (e.g., hTERT, p21).[10][11] A reduction in the expression of these targets indicates on-target activity.
-
Use a Rescue Experiment: If possible, perform a rescue experiment by overexpressing a 10058-F4-resistant c-Myc mutant. If the observed phenotype is reversed, it is likely an on-target effect.
-
Profile Compensatory Pathways: As mentioned, resistance can be mediated by the upregulation of parallel signaling pathways, such as the PI3K-mTOR or Ras-ERK pathways.[12][13] Broad-spectrum kinase profiling or phosphoproteomics could help identify unexpectedly activated pathways.
-
Review Literature for Known Effects: 10058-F4 has been shown to induce effects that are downstream of c-Myc but may appear indirect, such as increasing reactive oxygen species (ROS) and modulating the expression of FOXO family transcription factors.[11][14]
Issue 4: Enhancing the Efficacy of 10058-F4
Q4: How can I increase the effectiveness of 10058-F4 in my experiments, especially in moderately resistant cells?
A4: The efficacy of 10058-F4 can be significantly enhanced through combination therapy. This approach can overcome resistance mechanisms and create synergistic cytotoxic effects.
Recommended Combinations:
-
Chemotherapeutic Agents: Pre-treatment with 10058-F4 has been shown to increase the chemosensitivity of cancer cells to drugs like doxorubicin, cisplatin, and 5-fluorouracil.[10][15]
-
PI3K Inhibitors: Co-treatment with PI3K inhibitors (e.g., CAL-101) is effective in cells where the PI3K pathway is over-activated as a compensatory mechanism.[1]
-
Proteasome Inhibitors: In some leukemic cells, the NF-κB pathway may attenuate the effects of 10058-F4. Combining it with a proteasome inhibitor like carfilzomib or bortezomib can enhance cytotoxicity.[5][16]
-
HDAC Inhibitors: The combination of 10058-F4 with valproic acid (VPA), an HDAC inhibitor, has been shown to markedly increase cell death in T-lymphoblastic leukemia cells.[17]
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the effect of 10058-F4 on cell proliferation and determine the IC50 value.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 2 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]
-
Drug Treatment: Treat the cells with various concentrations of 10058-F4 (e.g., 0-100 µM) or a vehicle control (DMSO).[3]
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the optical density at 570 nm using an ELISA plate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis following treatment with 10058-F4.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of 10058-F4 for a specified time (e.g., 24 hours).[3]
-
Cell Harvesting: Harvest the cells, wash them with cold PBS, and resuspend them in 100 µL of binding buffer at a concentration of 1 x 10⁶ cells/mL.[5]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.[3]
Western Blot Analysis for Signaling Pathways
This protocol is used to detect changes in protein expression and phosphorylation to investigate signaling pathways.
Methodology:
-
Cell Lysis: After treatment with 10058-F4, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p-AKT, AKT, cleaved PARP, β-actin) overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: c-Myc inhibition by 10058-F4 and key resistance pathways.
Experimental Workflow for Troubleshooting Resistance
Caption: Workflow for troubleshooting cellular resistance to 10058-F4.
Logical Relationships in Combination Therapy
Caption: Rationale for combining 10058-F4 with other targeted inhibitors.
References
- 1. Small molecule inhibitor of c-Myc 10058-F4 inhibits proliferation and induces apoptosis in acute leukemia cells, irrespective of PTEN status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 7. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How compensatory mechanisms and adaptive rewiring have shaped our understanding of therapeutic resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target gen… [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. journal.waocp.org [journal.waocp.org]
- 17. spandidos-publications.com [spandidos-publications.com]
c-Myc inhibitor 14 degradation pathways and prevention
Welcome to the technical support center for c-Myc Inhibitor 14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research.
Note on this compound: This compound is also referred to as Compound 13A in some literature and patents. While specific details about its chemical structure and degradation pathways are not publicly available, this guide provides general best practices for handling small molecule inhibitors to ensure experimental success.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
Issue 1: Lower than Expected Potency or Inconsistent Results
Possible Cause: Degradation of the inhibitor in stock solutions or experimental media.
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. It is recommended to prepare fresh solutions from powder for each set of experiments.
-
Assess Solvent Compatibility: Ensure the solvent used (e.g., DMSO) is of high purity and anhydrous. The presence of water can initiate hydrolysis.
-
Optimize Storage Conditions: Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
-
Evaluate Stability in Media: The inhibitor may be unstable in cell culture media over long incubation periods. Consider the following:
-
Perform a time-course experiment to determine the functional half-life of the inhibitor in your specific media and cell type.
-
Replenish the media with fresh inhibitor at regular intervals for long-term experiments.
-
-
Control for pH: The stability of small molecules can be pH-dependent. Ensure the pH of your buffers and media is consistent across experiments.
Issue 2: High Cellular Toxicity in Control Cells
Possible Cause: Off-target effects or solvent toxicity.
Troubleshooting Steps:
-
Titrate Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration that inhibits c-Myc activity without causing excessive toxicity in your specific cell line.
-
Solvent Control: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including untreated controls, and is below the toxic threshold for your cells (typically <0.1%).
-
Test in Different Cell Lines: Assess the inhibitor's effect on a panel of cell lines, including those with low c-Myc expression, to understand its specificity.
-
Confirm c-Myc Dependence: To verify that the observed effects are due to c-Myc inhibition, perform rescue experiments by overexpressing a c-Myc construct or use siRNA to knock down c-Myc as a positive control for the expected phenotype.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 13A) is a small molecule inhibitor of the c-Myc protein.[1][2] While the precise mechanism is not fully detailed in public literature, it is designed to disrupt the function of the c-Myc oncoprotein, which is a key transcription factor involved in cell proliferation, growth, and apoptosis.[2] Many c-Myc inhibitors act by preventing its heterodimerization with its partner MAX, by promoting its degradation, or by interfering with its transcriptional activity.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The reported IC50 for this compound is less than 100 nM in HL60 cells.[1] We recommend performing a dose-response experiment starting from low nanomolar concentrations (e.g., 1 nM) up to the low micromolar range (e.g., 1-5 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How should I store this compound?
A3: The powdered compound should be stored at -20°C for long-term storage. Stock solutions, typically prepared in a solvent like DMSO, should be stored at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3]
Q4: What are the primary degradation pathways for small molecule inhibitors like this compound?
A4: While specific data for this compound is unavailable, the most common degradation pathways for small molecule drugs are hydrolysis and oxidation.[4][5]
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Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions. Functional groups like esters and amides are particularly susceptible.[4][5]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metal contaminants.[5]
Q5: How can I prevent the degradation of this compound in my experiments?
A5: To minimize degradation, follow these guidelines:
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Storage: Store the solid compound and stock solutions at the recommended low temperatures and protect them from light.[6]
-
Solvents: Use high-purity, anhydrous solvents for preparing stock solutions.
-
pH: Maintain a consistent and appropriate pH in your experimental buffers.
-
Antioxidants: For compounds prone to oxidation, the addition of antioxidants to the formulation can sometimes be a solution, though this may interfere with cellular assays.[7]
-
Fresh Preparations: Always prepare fresh working solutions from your frozen stock for each experiment.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a comparison with other common c-Myc inhibitors.
| Inhibitor | Target/Mechanism | IC50 | Cell Line | Reference |
| This compound (Compound 13A) | c-Myc protein inhibitor | <100 nM | HL60 | [1][2] |
| 10058-F4 | Inhibits c-Myc-Max interaction | 23-51 µM | HL60 | |
| 10074-G5 | Inhibits c-Myc-Max interaction | 146 µM (transcriptional activity) | - | |
| JQ1 | BET bromodomain inhibitor (indirect c-Myc inhibitor) | ~50 nM (BRD4) | Various | |
| MYCi975 | Disrupts MYC/MAX interaction, promotes MYC degradation | - | - | |
| WBC100 | c-Myc molecule glue degrader | 16-61 nM | Various cancer cell lines | [3] |
Experimental Protocols
Protocol 1: Western Blot for c-Myc Protein Levels
Objective: To determine the effect of this compound on the cellular levels of c-Myc protein.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HL60 or another relevant cell line) at an appropriate density and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the c-Myc signal to the loading control signal.
-
Protocol 2: Chemical Stability Assay in Aqueous Buffer
Objective: To assess the stability of this compound in a buffered aqueous solution over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).
-
-
Incubation:
-
Dilute the stock solution into the pre-warmed buffer (37°C) to a final concentration of 1-5 µM.
-
Incubate the solution at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Immediately quench the degradation by adding an equal volume of cold acetonitrile or methanol and store at -20°C or colder until analysis.
-
-
LC-MS Analysis:
-
Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Use a suitable C18 column and a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).
-
Monitor the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Signaling and Experimental Pathways
Caption: Ubiquitin-proteasome pathway for c-Myc protein degradation.
Caption: Experimental workflow for assessing inhibitor stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2021004391A1 - C-myc protein inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. moravek.com [moravek.com]
- 7. ftloscience.com [ftloscience.com]
troubleshooting inconsistent results with c-Myc inhibitor 14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent results when working with c-Myc inhibitors. The information provided is broadly applicable to small molecule inhibitors targeting the c-Myc pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for c-Myc inhibitors?
A1: c-Myc inhibitors function through several primary mechanisms:
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Direct Inhibition: These molecules, such as 10058-F4 and 10074-G5, directly interfere with the formation of the c-Myc/Max heterodimer, which is essential for c-Myc to bind to DNA and activate transcription.[1][2]
-
Indirect Inhibition: These inhibitors, like JQ1, target proteins that regulate c-Myc expression. JQ1 is a BET bromodomain inhibitor that displaces BRD4 from chromatin, leading to the downregulation of c-Myc expression.[2]
-
Promoting c-Myc Degradation: Some inhibitors work by increasing the instability of the c-Myc protein, leading to its degradation through the proteasomal pathway.[3][4]
-
Disrupting DNA Binding: Certain compounds can bind to the c-Myc/Max dimer and prevent it from binding to its target DNA sequences (E-boxes).[5][6]
Q2: Why am I seeing high variability in my experimental results?
A2: Inconsistent results with c-Myc inhibitors can stem from several factors, including inhibitor stability, cell line-specific responses, and experimental conditions. The inherent instability and short half-life of the c-Myc protein itself can also contribute to variability.[6][7] It is crucial to maintain consistent experimental parameters and ensure the quality and stability of the inhibitor.
Q3: What are the expected downstream effects of c-Myc inhibition?
A3: Successful inhibition of c-Myc is expected to lead to several downstream cellular effects, including:
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Cell Cycle Arrest: Inhibition of c-Myc often leads to cell cycle arrest, typically at the G0/G1 or G2/M phase, by affecting the expression of cyclins and cyclin-dependent kinases (CDKs).[7][8][9]
-
Induction of Apoptosis: By downregulating anti-apoptotic genes and upregulating pro-apoptotic genes, c-Myc inhibition can trigger programmed cell death.[8][10]
-
Changes in Metabolism: c-Myc is a key regulator of cellular metabolism. Its inhibition can lead to decreased glycolysis and mitochondrial dysfunction, resulting in ATP depletion.[1]
-
Cellular Senescence: In some contexts, inhibiting c-Myc can induce a state of irreversible growth arrest known as cellular senescence.[3]
Q4: Are there known off-target effects for commonly used c-Myc inhibitors?
A4: Yes, some small molecule c-Myc inhibitors are known to have off-target effects, which can contribute to inconsistent or unexpected results. For example, while effective in vitro, compounds like 10058-F4 have shown limited efficacy in vivo due to poor pharmacokinetic properties and potential off-target activities.[6][9] It is important to include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guides
Problem 1: No or Weak Inhibition of c-Myc Activity
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | Small molecule inhibitors can be unstable. Prepare fresh stock solutions and store them appropriately as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary significantly between cell types. |
| Poor Cell Permeability | Some inhibitors have poor cell permeability.[11] Consider using analogs with improved cell penetration or alternative delivery methods. Verify cellular uptake if possible. |
| Cell Line Resistance | Certain cell lines may have intrinsic or acquired resistance to the inhibitor. This can be due to compensatory upregulation of other oncogenes or mutations in downstream pathways.[12] Confirm c-Myc expression levels in your cell line. |
| Rapid Inhibitor Metabolism | The inhibitor may be rapidly metabolized by the cells.[6] Consider using a more stable analog or increasing the frequency of inhibitor treatment. |
Problem 2: High Cell Toxicity or Off-Target Effects
| Possible Cause | Recommended Solution |
| Inhibitor Concentration Too High | High concentrations can lead to non-specific toxicity. Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Toxicity | The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations. Ensure the final solvent concentration in your culture medium is within a non-toxic range (typically <0.1%). |
| Off-Target Effects of the Inhibitor | The inhibitor may be affecting other cellular targets.[3] Use a structurally unrelated c-Myc inhibitor as a control to confirm that the observed phenotype is due to c-Myc inhibition. Perform rescue experiments by overexpressing a resistant c-Myc mutant if possible. |
| Induction of Apoptosis in Sensitive Cells | c-Myc inhibition is expected to induce apoptosis in dependent cells.[10] If this is not the intended outcome, you may need to use a lower concentration or a shorter treatment time. |
Problem 3: Inconsistent Downstream Effects (e.g., Cell Cycle, Apoptosis)
| Possible Cause | Recommended Solution |
| Cell Cycle Synchronization | The effect of c-Myc inhibition on the cell cycle can be phase-dependent. Synchronize your cells before inhibitor treatment to obtain more consistent results. |
| Variable Protein Expression | The basal expression levels of c-Myc and its target genes can vary with cell density and passage number. Maintain consistent cell culture practices. |
| Timing of Analysis | The kinetics of downstream effects can vary. Perform a time-course experiment to identify the optimal time point for analyzing your endpoint of interest (e.g., cell cycle arrest, apoptosis). |
| p53 Status of Cells | The cellular response to c-Myc inhibition can be influenced by the status of tumor suppressor genes like p53.[13] Be aware of the genetic background of your cell lines. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of some commonly referenced c-Myc inhibitors. Note that these values can vary depending on the cell line and assay conditions.
| Inhibitor | Target | IC50 / Effective Concentration | Reference |
| 10058-F4 | c-Myc/Max Interaction | ~37-70 µM (in vitro) | [9] |
| 10074-G5 | c-Myc/Max Interaction | ~146 µM (transcriptional activity) | [14] |
| JQ1 | BET Bromodomains (indirect c-Myc inhibition) | Varies by cell line (nM to low µM range) | [2] |
| MYCi975 | Direct c-Myc inhibitor | Varies by cell line | [15] |
| MYCMI-6 | c-Myc/Max Interaction | <0.5 µM (cell growth inhibition) | [14] |
Experimental Protocols
General Protocol for Treating Cells with a c-Myc Inhibitor
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a concentrated stock solution of the c-Myc inhibitor in an appropriate solvent (e.g., DMSO). Make fresh serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the c-Myc inhibitor or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions.
-
Analysis: Harvest the cells for downstream analysis, such as:
-
Western Blotting: To assess the protein levels of c-Myc and its downstream targets (e.g., Cyclin D1, p21, cleaved PARP).
-
qRT-PCR: To measure the mRNA levels of c-Myc target genes.
-
Cell Viability/Proliferation Assay: (e.g., MTT, CellTiter-Glo) to determine the effect on cell growth.
-
Flow Cytometry: For cell cycle analysis (propidium iodide staining) or apoptosis detection (Annexin V staining).
-
Visualizations
c-Myc Signaling Pathway
Caption: Simplified c-Myc signaling pathway and points of inhibitor action.
Experimental Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of c-MYC with involvement of ERK/JNK/MAPK and AKT pathways as a novel mechanism for shikonin and its derivatives in killing leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Taking on Challenging Targets: Making MYC Druggable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. c-Myc and Downstream Targets in the Pathogenesis and Treatment of Cancer | Bentham Science [eurekaselect.com]
- 11. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. c-Myc depletion inhibits proliferation of human tumor cells at various stages of the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Confirming Target Engagement of c-Myc Inhibitors in Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular target engagement of c-Myc inhibitors, using a hypothetical inhibitor "c-Myc inhibitor 14" as an example.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound is entering the cells and binding to c-Myc?
A crucial first step is to perform a Cellular Thermal Shift Assay (CETSA).[1][2][3][4] This method assesses the thermal stability of c-Myc in the presence and absence of the inhibitor. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[3][4]
Q2: How can I directly visualize the interaction between this compound and the c-Myc protein within the cell?
Direct visualization in situ is challenging. However, Co-Immunoprecipitation (Co-IP) followed by Western blotting can provide strong evidence of a direct interaction.[5] You would immunoprecipitate c-Myc from cell lysates treated with your inhibitor and then blot for the inhibitor if it is tagged, or use more advanced techniques like drug affinity chromatography if the inhibitor is biotinylated.
Q3: What are the expected downstream effects of successful c-Myc inhibition that can be measured to confirm target engagement?
Successful engagement of a c-Myc inhibitor should lead to a decrease in the expression of c-Myc target genes and a reduction in c-Myc protein levels.[6][7] c-Myc has a short half-life, and its stability is often regulated by its interactions.[8] Inhibition can lead to its degradation.[9][10] Therefore, monitoring the levels of c-Myc protein and the mRNA levels of its known target genes (e.g., Cyclin D1, ODC1) are key secondary validation steps.[11][12]
Q4: My CETSA results are inconclusive. What could be the problem?
Inconclusive CETSA results can arise from several factors:
-
Insufficient inhibitor concentration: The intracellular concentration of the inhibitor may not be high enough to cause a significant thermal shift.
-
Low expression of c-Myc: The endogenous levels of c-Myc might be too low for reliable detection by Western blot.
-
Inhibitor does not induce a thermal shift: Not all inhibitors that bind to a target will induce a significant change in thermal stability.
-
Cell lysis conditions: The lysis buffer composition can affect protein stability.
Q5: I don't see a decrease in c-Myc protein levels after treatment with inhibitor 14. Does this mean it's not working?
Not necessarily. While many c-Myc inhibitors lead to protein degradation, some may function by disrupting the c-Myc/Max heterodimerization, which is essential for its transcriptional activity, without directly affecting c-Myc protein levels.[13][14][15] In this case, you should focus on assessing the expression of c-Myc target genes.
Troubleshooting Guides & Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This assay is a primary method to confirm direct binding of an inhibitor to its target protein in a cellular environment.[1][2][3][16]
Experimental Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment: Plate your cells of interest and allow them to reach 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis: Harvest the cells and wash with PBS. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.[16]
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble c-Myc by Western blotting using a validated c-Myc antibody.[17][18]
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble c-Myc as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Troubleshooting:
| Issue | Possible Cause | Suggested Solution |
| No c-Myc band detected | Low endogenous c-Myc levels. | Use a cell line known to overexpress c-Myc or consider transiently overexpressing a tagged c-Myc. |
| High background on Western blot | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. Use a highly specific monoclonal antibody. |
| No shift in melting curve | Inhibitor concentration is too low or does not affect thermal stability. | Perform a dose-response CETSA (Isothermal Dose-Response CETSA).[3] Test other target engagement assays. |
Quantitative Data Summary (Example):
| Compound | Concentration (µM) | Tm (°C) of c-Myc | ΔTm (°C) |
| Vehicle (DMSO) | - | 48.5 | - |
| This compound | 1 | 50.2 | +1.7 |
| This compound | 10 | 53.8 | +5.3 |
| Negative Control Cmpd | 10 | 48.6 | +0.1 |
Co-Immunoprecipitation (Co-IP) followed by Western Blot
This technique provides evidence for the direct or indirect interaction of the inhibitor with c-Myc within a protein complex.
Signaling Pathway:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural and Biophysical Insights into the Function of the Intrinsically Disordered Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Targeting the MYC interaction network in B-cell lymphoma via histone deacetylase 6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Tools to study c-Myc and Myc-tagged proteins | Abcam [abcam.com]
Technical Support Center: Minimizing Cytotoxicity of c-Myc Inhibitors in Normal Cells
Disclaimer: The c-Myc inhibitor designated "14" or "Compound 13A" is a novel compound with limited publicly available data regarding its specific mechanism of action and cytotoxicity profile in normal versus cancerous cells. Therefore, this guide provides general strategies and troubleshooting advice for minimizing the cytotoxicity of c-Myc inhibitors in normal cells, using the well-characterized inhibitors 10058-F4 (a direct inhibitor of c-Myc-Max dimerization) and JQ1 (an indirect BET bromodomain inhibitor that downregulates c-Myc expression) as primary examples. The principles and protocols outlined here are intended to serve as a starting point for researchers working with any c-Myc inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why do c-Myc inhibitors show toxicity in normal cells?
A1: The c-Myc protein is a crucial transcription factor that regulates cell proliferation, growth, and metabolism in both normal and cancerous cells.[1][2] While cancer cells are often addicted to high levels of c-Myc for their survival and rapid division, normal proliferating cells also rely on c-Myc for their physiological functions.[3] Therefore, inhibiting c-Myc can disrupt these essential processes in normal cells, leading to cytotoxicity.[4]
Q2: What are the common mechanisms of action for c-Myc inhibitors?
A2: c-Myc inhibitors can be broadly categorized into two main types:
-
Direct inhibitors: These molecules, such as 10058-F4, directly interfere with the function of the c-Myc protein itself, often by preventing its dimerization with its partner protein, Max. This dimerization is essential for c-Myc to bind to DNA and regulate gene expression.[5][6]
-
Indirect inhibitors: These compounds, like JQ1, target proteins or pathways that regulate the expression or stability of c-Myc. JQ1 is a BET bromodomain inhibitor that displaces BRD4 from chromatin, leading to the downregulation of c-Myc gene expression.[7][8]
Q3: How can I assess the cytotoxicity of a c-Myc inhibitor in my experiments?
A3: Standard cell viability assays are used to measure the cytotoxic effects of c-Myc inhibitors. The most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
For a more detailed analysis of the mode of cell death, apoptosis assays such as Annexin V staining followed by flow cytometry are recommended.
Q4: Are there general strategies to minimize the cytotoxicity of c-Myc inhibitors in normal cells?
A4: Yes, several strategies can be employed to enhance the therapeutic window of c-Myc inhibitors:
-
Dose Optimization: Carefully titrating the inhibitor concentration to find the lowest effective dose that inhibits cancer cell proliferation while having minimal impact on normal cells is crucial.
-
Combination Therapy: Combining c-Myc inhibitors with other anti-cancer agents can allow for lower, less toxic doses of each drug to be used.[9][10] Synergistic effects can enhance cancer cell killing while sparing normal cells.
-
Targeted Drug Delivery: Encapsulating c-Myc inhibitors in nanoparticles or conjugating them to targeting moieties can help to selectively deliver the drug to tumor cells, reducing exposure to normal tissues.
-
Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule may allow normal cells to recover between treatments, thereby reducing overall toxicity.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at minimizing the cytotoxicity of c-Myc inhibitors in normal cells.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal cell lines at concentrations effective against cancer cells. | 1. The therapeutic window of the inhibitor is narrow. 2. The normal cell line is highly proliferative and sensitive to c-Myc inhibition. 3. Incorrect inhibitor concentration or prolonged exposure time. | 1. Perform a detailed dose-response curve to determine the IC50 values for both cancer and normal cell lines. 2. Use a less proliferative or quiescent normal cell line as a control if appropriate for the experimental context. 3. Shorten the incubation time with the inhibitor. 4. Explore combination therapies to use a lower concentration of the c-Myc inhibitor.[9] |
| Inconsistent results in cytotoxicity assays. | 1. Variability in cell seeding density. 2. Inaccurate inhibitor dilutions. 3. Issues with the assay itself (e.g., reagent degradation, incorrect incubation times). | 1. Ensure consistent cell seeding density across all wells and experiments. 2. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. 3. Follow the assay protocol meticulously and include appropriate positive and negative controls. |
| Difficulty in establishing a therapeutic window. | 1. The specific c-Myc inhibitor may have inherent off-target effects. 2. The cancer and normal cell lines share similar dependencies on c-Myc. | 1. Test the inhibitor on a panel of different cancer and normal cell lines to identify more selective contexts. 2. Investigate the expression levels of c-Myc and related pathway components in your cell lines. 3. Consider exploring synthetic lethal approaches where the inhibitor is effective only in the context of a specific cancer-associated mutation.[11] |
| Precipitation of the inhibitor in culture medium. | 1. The inhibitor has poor solubility in aqueous solutions. 2. The final concentration of the solvent (e.g., DMSO) is too high. | 1. Prepare the inhibitor stock solution in a suitable solvent (e.g., DMSO) at a high concentration. 2. Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all conditions. 3. If solubility issues persist, consider using a different formulation or a more soluble analog of the inhibitor if available. |
Data Presentation: Comparative Cytotoxicity of c-Myc Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values for the example c-Myc inhibitors 10058-F4 and JQ1 in various cancer and normal cell lines. This data highlights the variability in sensitivity across different cell types and the importance of empirical determination of the therapeutic window.
Table 1: IC50 Values of 10058-F4 in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| SKOV3[12] | Ovarian Cancer | 4.4 |
| Hey[12] | Ovarian Cancer | 3.2 |
| DU145[2] | Prostate Cancer | 88 |
| PC-3[2] | Prostate Cancer | 113 |
| HepG2[13] | Hepatocellular Carcinoma | More sensitive than Hep3B |
| Hep3B[13] | Hepatocellular Carcinoma | Less sensitive than HepG2 |
| Primary Ovarian Cancer Cells[12] | Ovarian Cancer | 16-100 |
| Normal Human Cells | Not specified | Reportedly low cytotoxicity[14] |
Table 2: IC50 Values of JQ1 in Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| MCF7[7] | Breast Cancer | Not specified, dose-dependent inhibition |
| T47D[7] | Breast Cancer | Not specified, dose-dependent inhibition |
| Various Lung Cancer Lines[15] | Lung Cancer | Sensitive: 0.42–4.19, Insensitive: >10 |
| Colon, Mammary, Ovarian Cancer Lines[16] | Various Cancers | 0.33–8.95 |
| Neuronal Derivatives of MSCs[4] | Normal Neuronal Cells | Significant decrease in viability |
| Mesenchymal Stem Cells (MSCs)[4] | Normal Stem Cells | Less sensitive than neuronal derivatives |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a general procedure for determining the cytotoxicity of a c-Myc inhibitor.
-
Materials:
-
96-well plates
-
Cell culture medium
-
c-Myc inhibitor stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the c-Myc inhibitor in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations (including a vehicle control).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Detection using Annexin V Staining
This protocol outlines the steps for detecting apoptosis by flow cytometry.
-
Materials:
-
6-well plates
-
Cell culture medium
-
c-Myc inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the c-Myc inhibitor at the desired concentrations for the specified time. Include untreated and positive controls.
-
Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Visualizations
Caption: Simplified c-Myc signaling pathway and points of intervention for direct and indirect inhibitors.
Caption: Experimental workflow for assessing and optimizing the therapeutic window of a c-Myc inhibitor.
Caption: A decision tree for troubleshooting high cytotoxicity of a c-Myc inhibitor in normal cells.
References
- 1. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, pharmacokinetics, tisssue distribution, and metabolism of the Myc–Max disruptor, 10058-F4 [Z,E]-5-[4-ethylbenzylidine]-2-thioxothiazolidin-4-one, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of JQ1 in neuronal derivatives of human umbilical cord mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-molecule c-Myc inhibitor, 10058-F4, inhibits proliferation, downregulates human telomerase reverse transcriptase and enhances chemosensitivity in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Taking the Myc out of cancer: toward therapeutic strategies to directly inhibit c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hitting two oncogenic machineries in cancer cells: cooperative effects of the multi-kinase inhibitor ponatinib and the BET bromodomain blockers JQ1 or dBET1 on human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for c-Myc inhibitor 14 long-term studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using c-Myc Inhibitor 14 in long-term studies. The information provided is based on general knowledge of c-Myc inhibitors and may require optimization for your specific experimental setup.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no inhibition of c-Myc activity | Inhibitor degradation: Improper storage or handling. | Store the inhibitor at -20°C or lower in a desiccated environment.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line or experimental conditions. | Perform a dose-response curve to determine the optimal IC50 value for your cell line. Titrate the inhibitor concentration to find the lowest effective dose that inhibits c-Myc target gene expression without causing excessive toxicity. | |
| Cell line resistance: Some cell lines may have intrinsic or acquired resistance to c-Myc inhibition. | Consider using a different cell line or a combination therapy approach. Investigate potential resistance mechanisms, such as upregulation of compensatory pathways. | |
| Incorrect assessment of c-Myc activity: The readout for c-Myc inhibition may not be sensitive enough or may be assessing the wrong downstream targets. | Use multiple readouts to confirm c-Myc inhibition, such as qPCR for c-Myc target genes (e.g., ODC1, CAD, NOP58) and Western blotting for c-Myc protein levels.[2] | |
| High cellular toxicity or off-target effects | Inhibitor concentration is too high: Exceeding the optimal therapeutic window. | Lower the concentration of the inhibitor. Ensure the dose used is based on a thorough dose-response analysis. |
| Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be toxic to the cells at the final concentration. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% DMSO). Include a solvent-only control in your experiments. | |
| Off-target effects of the inhibitor: The inhibitor may be affecting other cellular pathways. | Review the literature for known off-target effects of the inhibitor class. Consider using a structurally different c-Myc inhibitor as a control. Perform washout experiments to see if the toxic effects are reversible. | |
| Precipitation of the inhibitor in culture medium | Poor solubility: The inhibitor may have low solubility in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). When preparing the working solution, add the stock solution to the pre-warmed medium dropwise while vortexing to ensure proper mixing. Do not exceed the solubility limit in the final culture medium. |
| Interaction with media components: Components of the cell culture medium (e.g., serum proteins) may cause the inhibitor to precipitate. | Test the solubility of the inhibitor in different types of culture media. Consider using a serum-free or low-serum medium if compatible with your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for c-Myc inhibitors?
A1: c-Myc inhibitors function through several mechanisms. Direct inhibitors prevent the heterodimerization of c-Myc with its obligate partner Max, which is necessary for DNA binding and transcriptional activation of target genes.[3][4] Indirect inhibitors may target upstream regulators of c-Myc expression or stability, such as BET bromodomain proteins (e.g., BRD4), or interfere with c-Myc protein translation or promote its degradation.[3][5][6]
Q2: How should I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration should be determined empirically for each cell line. A standard approach is to perform a dose-response experiment and measure cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the IC50 (the concentration that inhibits 50% of cell growth). It is also crucial to confirm inhibition of c-Myc activity at the molecular level by assessing the expression of known c-Myc target genes (e.g., via qPCR or Western blot) at various concentrations.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, the lyophilized powder or a concentrated stock solution in an anhydrous solvent like DMSO should be stored at -20°C or -80°C in a tightly sealed, light-protected vial.[1] For daily use, prepare fresh dilutions from the stock solution in pre-warmed culture medium. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are appropriate positive and negative controls for my experiments?
A4:
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor.
-
A structurally similar but inactive analog of the inhibitor, if available.
-
-
Positive Controls:
Q5: How can I confirm that the observed effects are specific to c-Myc inhibition?
A5: To confirm specificity, you can perform rescue experiments by overexpressing a c-Myc construct that is resistant to the inhibitor. Additionally, assessing the expression of a panel of known c-Myc target genes can provide evidence of on-target activity.[2] Knockdown of c-Myc using siRNA or shRNA can also be used to mimic the effects of the inhibitor and confirm that the observed phenotype is c-Myc dependent.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration of the long-term study (e.g., 24, 48, 72 hours, or longer with media changes).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for c-Myc and Target Proteins
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Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against c-Myc and a target protein (e.g., ODC1) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: c-Myc signaling pathway and point of intervention for this compound.
Caption: General experimental workflow for long-term studies with this compound.
Caption: A decision tree for troubleshooting inconsistent results.
References
- 1. Enzo Life Sciences Int-H1-S6A F8 c-myc inhibitor (0.5mg), Quantity: Each | Fisher Scientific [fishersci.com]
- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
appropriate negative and positive controls for c-Myc inhibitor 14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using c-Myc Inhibitor 14.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as Compound 13A, is a small molecule inhibitor of the c-Myc protein.[1] It is designed to disrupt the function of the c-Myc protein, a transcription factor that plays a critical role in regulating genes involved in cell proliferation, growth, and metabolism.[2][3] While the precise binding site and inhibitory mechanism of this compound are not extensively published, it is expected to interfere with c-Myc's ability to form functional transcriptional complexes, thereby downregulating the expression of its target genes. Many c-Myc inhibitors function by preventing the crucial interaction between c-Myc and its obligate binding partner, Max.[4][5][6][7]
Q2: What are appropriate positive controls for my experiment with this compound?
A2: To ensure your experimental system is responsive to c-Myc inhibition, it is crucial to include a positive control.
-
Well-characterized c-Myc Inhibitors: Compounds like 10058-F4 and 10074-G5 are widely used and well-documented small molecule inhibitors of the c-Myc/Max interaction and can serve as excellent positive controls.[5][6][8][9][10][11] Another option is JQ1 , an indirect inhibitor that targets BRD4, a protein involved in Myc-mediated transcription.[4]
-
Gene Silencing: Using siRNA or shRNA to specifically knock down MYC expression provides a targeted genetic positive control to confirm that the observed phenotype is indeed due to the loss of c-Myc function.
| Positive Control | Recommended Concentration Range (in vitro) | Mechanism of Action |
| 10058-F4 | 10 - 100 µM | Disrupts c-Myc/Max heterodimerization[2][6] |
| 10074-G5 | 10 - 50 µM | Disrupts c-Myc/Max heterodimerization[6][9] |
| JQ1 | 0.1 - 1 µM | BET bromodomain inhibitor, indirectly inhibits Myc transcription[4] |
| MYC siRNA/shRNA | Varies by cell type and delivery method | Post-transcriptionally silences MYC gene expression |
Q3: What should I use as a negative control?
A3: A proper negative control is essential to ensure that the observed effects are specific to the inhibition of c-Myc and not due to off-target effects or solvent toxicity.
-
Vehicle Control: The most fundamental negative control is the vehicle in which the inhibitor is dissolved, typically Dimethyl Sulfoxide (DMSO) . This accounts for any effects of the solvent on the cells.
-
Structurally Similar Inactive Compound: The ideal negative control is a molecule that is structurally very similar to this compound but is biologically inactive against c-Myc. You should contact the supplier of this compound to inquire if such a control compound is available.
-
General Negative Control Compound: In the absence of a specific inactive analog, a compound known not to inhibit c-Myc or its downstream pathways can be used. For some studies involving other c-Myc inhibitors, benzamide has been mentioned as a potential negative control, as its non-inhibitory analogs did not affect MYC levels.[12] However, its suitability should be validated in your specific experimental setup.
Q4: What are the expected downstream effects of c-Myc inhibition?
A4: As a master regulator of transcription, inhibiting c-Myc can lead to a variety of cellular phenotypes.
-
Cell Cycle Arrest: c-Myc drives cell cycle progression, so its inhibition is expected to cause an arrest, typically in the G0/G1 phase.[4][11]
-
Induction of Apoptosis: In many cancer cell lines "addicted" to high levels of c-Myc, its inhibition can trigger programmed cell death.[13]
-
Cellular Differentiation: Inhibition of c-Myc can induce differentiation in certain cell types, such as myeloid differentiation in HL60 leukemia cells.[4]
-
Metabolic Reprogramming: c-Myc regulates many genes involved in metabolism. Its inhibition can lead to a decrease in glycolysis and oxidative phosphorylation, resulting in ATP depletion.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Inhibitor Inactivity: The compound may have degraded. | - Ensure proper storage of the inhibitor as per the manufacturer's instructions.- Prepare fresh stock solutions.- Test the inhibitor on a sensitive positive control cell line (e.g., HL60). |
| Low c-Myc expression in the cell line: The chosen cell line may not be dependent on c-Myc for proliferation or survival. | - Confirm c-Myc protein expression levels by Western Blot.- Choose a cell line known to have high c-Myc expression or dependency (e.g., Burkitt's lymphoma, some breast cancers, or leukemia cell lines). | |
| Suboptimal inhibitor concentration or incubation time: The concentration may be too low or the treatment duration too short to elicit a response. | - Perform a dose-response experiment to determine the optimal IC50 in your cell line.- Conduct a time-course experiment to identify the optimal treatment duration. | |
| High cell death in control and treated groups | Solvent (DMSO) toxicity: High concentrations of DMSO can be toxic to cells. | - Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%).- Include a vehicle-only control to assess solvent toxicity. |
| General compound toxicity: The inhibitor may have off-target cytotoxic effects at the concentration used. | - Lower the concentration of the inhibitor.- Use a specific negative control compound if available to distinguish between on-target and off-target toxicity. | |
| Inconsistent results between experiments | Variability in cell culture: Cell passage number, confluency, and overall health can affect experimental outcomes. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for all experiments.- Regularly check for mycoplasma contamination. |
| Inhibitor precipitation: The inhibitor may not be fully dissolved in the culture medium. | - Ensure the inhibitor is completely dissolved in the stock solution before diluting in media.- Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. | |
| Unsure if the observed effect is specific to c-Myc inhibition | Potential off-target effects of the inhibitor: Small molecule inhibitors can have unintended targets. | - Validate key findings using a genetic approach, such as MYC siRNA or shRNA, to confirm the phenotype is due to c-Myc depletion.- Perform a rescue experiment by overexpressing a c-Myc construct to see if it reverses the inhibitor's effects.- Analyze the expression of multiple well-established c-Myc target genes (both upregulated and downregulated) to confirm on-target activity. |
Experimental Protocols
1. Western Blot for c-Myc and Downstream Targets
This protocol is to verify the effect of this compound on the protein levels of c-Myc and its downstream targets.
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with this compound, a positive control (e.g., 10058-F4), and a vehicle control (DMSO) for the desired time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-c-Myc
-
Anti-Cyclin D1 (a c-Myc target gene)
-
Anti-p21 (often upregulated upon c-Myc inhibition)
-
Anti-Actin or Anti-GAPDH (as a loading control)
-
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
2. RT-qPCR for c-Myc Target Gene Expression
This protocol measures changes in the mRNA levels of c-Myc target genes.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western Blot protocol. After treatment, harvest the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using SYBR Green or TaqMan probes for your genes of interest. Suggested target genes include:
-
MYC
-
CCND1 (Cyclin D1)
-
ODC1 (Ornithine Decarboxylase)
-
LDHA (Lactate Dehydrogenase A)
-
-
Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression in treated samples relative to the vehicle control using the ΔΔCt method.
3. Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with the inhibitor, positive control, and vehicle control for a duration appropriate to observe cell cycle changes (e.g., 24 hours).
-
Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Simplified c-Myc signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 7. oncotarget.com [oncotarget.com]
- 8. mdpi.com [mdpi.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational study on natural compounds inhibitor of c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to c-Myc Inhibitors: 10058-F4 vs. c-Myc inhibitor 14
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two small molecule inhibitors of the oncoprotein c-Myc: the well-characterized compound 10058-F4 and the more recently disclosed c-Myc inhibitor 14 (also known as Compound 13A).
The transcription factor c-Myc is a critical regulator of cell proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. This has made it a prime target for therapeutic intervention. Here, we compare the efficacy, mechanism of action, and available experimental data for two inhibitors that target c-Myc.
At a Glance: Key Differences
| Feature | c-Myc Inhibitor 10058-F4 | This compound (Compound 13A) |
| Primary Mechanism | Disrupts c-Myc/Max protein-protein interaction.[1] | Presumed to be a direct c-Myc protein inhibitor. |
| Reported Potency | IC50 values typically in the micromolar (µM) range in various cancer cell lines.[1] | Reported IC50 of <100 nM in HL60 cells (vendor data).[2][3][4] |
| Data Availability | Extensive peer-reviewed publications with in vitro and in vivo data. | Limited publicly available, peer-reviewed experimental data. Primarily referenced in a patent application (WO2021004391A1) and by chemical suppliers.[2] |
| Cellular Effects | Induces cell cycle arrest, apoptosis, and differentiation.[1][5][6] | Reported to have antitumor activity.[2] |
In-Depth Efficacy Comparison
A direct, experimentally validated head-to-head comparison of the efficacy of 10058-F4 and this compound is not currently available in the peer-reviewed literature. The following tables summarize the available quantitative data for each inhibitor.
Table 1: In Vitro Efficacy of c-Myc Inhibitor 10058-F4
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| HL-60 | Acute Promyelocytic Leukemia | Cell Viability (MTT) | ~30-60 µM (effective concentration) | [1] |
| U937 | Histiocytic Lymphoma | Cell Viability (MTT) | Not explicitly stated, but effective in µM range | [6] |
| NB4 | Acute Promyelocytic Leukemia | Cell Viability (MTT) | Not explicitly stated, but effective in µM range | [6] |
| SKOV3 | Ovarian Cancer | Cell Proliferation (MTT) | ~60 µM | |
| Hey | Ovarian Cancer | Cell Proliferation (MTT) | ~80 µM | |
| K562 | Chronic Myeloid Leukemia | Cell Viability (MTT) | Effective at 100-250 µM | [7] |
Table 2: In Vitro Efficacy of this compound (Compound 13A)
| Cell Line | Cancer Type | Assay | IC50 | Citation |
| HL60 | Acute Promyelocytic Leukemia | Not Specified | <100 nM | [2][3][4] |
Note: The data for this compound is based on information from chemical suppliers and has not been independently verified in peer-reviewed publications.
Mechanism of Action
c-Myc Inhibitor 10058-F4
10058-F4 is a small molecule that functions by directly interfering with the heterodimerization of c-Myc and its obligate partner, Max.[1][5] This interaction is essential for c-Myc to bind to DNA and transactivate its target genes, which are involved in cell cycle progression and proliferation. By preventing this dimerization, 10058-F4 effectively inhibits the transcriptional activity of c-Myc, leading to cell cycle arrest, typically at the G0/G1 phase, and subsequent apoptosis.[1][6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. c-MYC | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. SmallMolecules.com | this compound | MedChemExpress (MCE) (1 mg) from medchemexpress | SmallMolecules.com [smallmolecules.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule c-Myc Inhibitors: 10058-F4, JQ1, and MYCi975
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. This has made it a highly sought-after target for cancer therapy. However, its nature as a transcription factor lacking a defined enzymatic pocket has posed significant challenges to the development of direct inhibitors. This guide provides a comparative overview of three prominent small-molecule c-Myc inhibitors: 10058-F4, a direct inhibitor of the c-Myc/Max interaction; JQ1, an indirect inhibitor targeting the BET bromodomain protein BRD4; and MYCi975, a novel direct inhibitor that promotes c-Myc degradation.
Mechanism of Action
The strategies to inhibit c-Myc function are diverse, broadly categorized as direct or indirect inhibition.[1][2]
-
Direct inhibitors , such as 10058-F4 and MYCi975 , physically interact with the c-Myc protein. 10058-F4 specifically disrupts the heterodimerization of c-Myc with its obligate partner Max, a crucial step for DNA binding and transcriptional activation.[1][3] MYCi975 also binds directly to c-Myc, leading to the disruption of the Myc/Max dimerization and promoting the proteasomal degradation of the c-Myc protein.[4][5]
-
Indirect inhibitors , exemplified by JQ1 , do not bind to c-Myc itself but target essential co-factors. JQ1 is a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.[2][6] BRD4 is a reader of acetylated histones and is required for the transcriptional activation of MYC and its target genes. By displacing BRD4 from chromatin, JQ1 effectively downregulates c-Myc expression and its transcriptional program.[6][7]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for 10058-F4, JQ1, and MYCi975 in various cancer cell lines. It is important to note that these values can vary depending on the cell line and the assay conditions.
| Inhibitor | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| 10058-F4 | SKOV3 (Ovarian Cancer) | MTT Assay | 4.4 µM | [3] |
| Hey (Ovarian Cancer) | MTT Assay | 3.2 µM | [3] | |
| REH (Leukemia) | Metabolic Assay | 400 µM | [1] | |
| Nalm-6 (Leukemia) | Metabolic Assay | 430 µM | [1] | |
| JQ1 | Multiple Myeloma (MM.1S) | Cell Proliferation | ~500 nM | [6] |
| Endometrial Cancer (HEC-1A) | MTT Assay | ~1 µM | [8] | |
| Endometrial Cancer (Ishikawa) | MTT Assay | ~1 µM | [8] | |
| MYCi975 | 22Rv1 (Prostate Cancer) | Cell Proliferation | 10 µM | [4] |
| P493-6 (B-cell lymphoma) | Cell Viability | 3.7 µM | [9][10] | |
| MV411 (Leukemia) | Cell Viability | 3.9 µM | [9][10] | |
| SK-N-B2 (Neuroblastoma) | Cell Viability | 6.4 µM | [9][10] |
Experimental Data and Observations
Cell Proliferation and Viability
All three inhibitors have demonstrated the ability to inhibit the proliferation of various cancer cell lines.
-
10058-F4 has been shown to inhibit the growth of ovarian cancer cells (SKOV3 and Hey) in a dose-dependent manner.[3] It also reduces the viability and metabolic activity of leukemia cells.[11][12]
-
JQ1 exhibits potent antiproliferative effects in multiple myeloma, leading to cell cycle arrest and senescence.[6] It also suppresses the proliferation of endometrial and ovarian cancer cells.[8][13]
-
MYCi975 effectively reduces the proliferation and viability of prostate cancer, B-cell lymphoma, leukemia, and neuroblastoma cell lines.[4][9][10]
Induction of Apoptosis
A key desired outcome of cancer therapy is the induction of programmed cell death, or apoptosis.
-
10058-F4 induces apoptosis in acute myeloid leukemia (AML) cells through the mitochondrial pathway, characterized by the downregulation of Bcl-2, upregulation of Bax, and cleavage of caspases 3, 7, and 9.[1] In ovarian cancer cells, it also induces apoptosis in a dose-dependent manner.[3]
-
JQ1 triggers apoptosis in testicular germ cell tumors and melanoma cells, as evidenced by an increase in Annexin V-positive cells and cleavage of PARP.[14][15] In some leukemia cell lines, JQ1 treatment leads to the cleavage of caspase-7 and PARP1.[16]
-
MYCi975 has been shown to induce apoptosis in various cancer cell lines, contributing to its anti-tumor efficacy.[5]
Key Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: The c-Myc signaling pathway, from extracellular signals to nuclear gene regulation.
Caption: Mechanisms of action for direct (10058-F4, MYCi975) and indirect (JQ1) c-Myc inhibitors.
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate c-Myc inhibitors.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the c-Myc inhibitor (e.g., 10058-F4, JQ1, or MYCi975) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][3][17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the c-Myc inhibitor at the desired concentrations and time points.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[3][11][17]
Western Blotting for Apoptosis Markers (Cleaved PARP and Caspases)
This technique detects the presence of specific proteins that are indicative of apoptosis.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, or other apoptosis-related proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][15][18]
Co-Immunoprecipitation (Co-IP) to Assess Myc-Max Interaction
This method is used to determine if two proteins interact within a cell.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: (Optional) Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either c-Myc or Max overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate and incubate for 1-3 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against both c-Myc and Max to confirm their interaction.[19][20][21][22][23]
Conclusion
The development of small molecule inhibitors against the "undruggable" target c-Myc represents a significant advancement in cancer therapy. Direct inhibitors like 10058-F4 and MYCi975, and indirect inhibitors such as JQ1, offer distinct mechanisms to disrupt c-Myc's oncogenic activity. While 10058-F4 and JQ1 have been instrumental as research tools, newer compounds like MYCi975 show promise with improved in vivo efficacy and tolerability. The choice of inhibitor for a particular research or therapeutic application will depend on the specific cancer type, the desired mechanism of action, and the inhibitor's pharmacokinetic and pharmacodynamic properties. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other emerging c-Myc inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. MYCi975 | c-Myc | TargetMol [targetmol.com]
- 11. NF-κB-dependent Mechanism of Action of c-Myc Inhibitor 10058-F4: Highlighting a Promising Effect of c-Myc Inhibition in Leukemia Cells, Irrespective of p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Leukemic Effects of Small Molecule Inhibitor of c-Myc (10058-F4) on Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bromodomain‐containing protein 4 inhibitor JQ1 promotes melanoma cell apoptosis by regulating mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. ptglab.com [ptglab.com]
- 20. Detection of c-Myc protein-protein interactions and phosphorylation status by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. takarabio.com [takarabio.com]
- 22. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 23. assaygenie.com [assaygenie.com]
Comparative Validation of c-Myc Inhibitors on Downstream Targets
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of c-Myc inhibitors, focusing on their effects on downstream targets. While the specific nomenclature "c-Myc inhibitor 14" does not correspond to a widely recognized compound in published literature, this document will serve as a comprehensive resource by comparing the effects of several well-characterized c-Myc inhibitors. The data and protocols presented are synthesized from various studies to provide a clear and objective overview for researchers in the field of oncology and drug discovery.
The c-Myc oncoprotein is a transcription factor that is deregulated in a majority of human cancers, making it a critical target for therapeutic intervention.[1][2][3] It plays a pivotal role in regulating a vast array of cellular processes, including proliferation, growth, metabolism, and apoptosis, by controlling the expression of a multitude of target genes.[1][3][4] Inhibition of c-Myc function is a promising strategy for cancer therapy, and various small molecule inhibitors have been developed to disrupt its activity.[5][6] These inhibitors function through diverse mechanisms, such as preventing the heterodimerization of c-Myc with its partner protein Max, interfering with c-Myc/Max binding to DNA, or promoting c-Myc degradation.[2][4][7]
This guide will delve into the experimental validation of these inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of c-Myc Inhibitors
The efficacy of c-Myc inhibitors is typically assessed by their ability to inhibit cancer cell proliferation and induce apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. The following table summarizes the IC50 values for several known c-Myc inhibitors across different cancer cell lines.
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| 10058-F4 | PANC1 (Pancreatic) | ~25 | [8] |
| MCF7 (Breast) | Not specified | [5] | |
| DU-145 (Prostate) | Not specified | [5] | |
| A549 (Lung) | ~25 | [8] | |
| c-Myc-i7 | PANC1 (Pancreatic) | <25 | [8] |
| MCF7 (Breast) | <25 | [8] | |
| DU-145 (Prostate) | <25 | [8] | |
| A549 (Lung) | <25 | [8] | |
| MYCMI-6 | Various Tumor Cells | as low as 0.5 | [9] |
| JQ1 (BET inhibitor) | Various Cancer Cells | Varies | [4][10] |
| Celastrol | Various Cancer Cells | Varies | [11] |
Validation of Downstream Target Modulation
The primary mechanism of c-Myc is the regulation of gene transcription. Therefore, a critical aspect of validating any c-Myc inhibitor is to demonstrate its effect on the expression of known c-Myc downstream target genes. These genes are involved in various cellular processes that are hallmarks of cancer.
Key Downstream Targets of c-Myc:
-
Cell Cycle Progression: Cyclin D1 (CCND1), CDK4, E2F1[12]
-
Metabolism: Lactate Dehydrogenase A (LDHA), Glutaminase (GLS)[1]
-
Apoptosis: Bcl-2, Mcl-1 (repression), p53 (repression)
-
Protein Synthesis: Ribosomal RNA and proteins
The following table summarizes the observed effects of c-Myc inhibitors on the expression of key downstream targets.
| Inhibitor | Downstream Target | Effect on Expression | Experimental Assay |
| 10058-F4 | Cyclin D1 | Downregulation | Western Blot, qPCR |
| LDHA | Downregulation | Western Blot, qPCR | |
| JQ1 | c-Myc | Downregulation | Western Blot, qPCR |
| Downstream c-Myc targets | General Downregulation | RNA-seq, ChIP-seq | |
| MYCi975 | AR/ARv7, FOXA1, FOXM1 | Suppression | ChIP-seq, RNA-seq |
Experimental Protocols
Accurate and reproducible experimental design is paramount for the validation of c-Myc inhibitors. Below are detailed protocols for key experiments used to assess the impact of these inhibitors on downstream targets.
Western Blotting for Protein Expression Analysis
Objective: To determine the effect of a c-Myc inhibitor on the protein levels of c-Myc and its downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF7, PANC1) at a suitable density and allow them to adhere overnight. Treat the cells with the c-Myc inhibitor at various concentrations (e.g., 0, 5, 10, 25 µM) for a specified time (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against c-Myc, Cyclin D1, LDHA, and a loading control (e.g., ß-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the effect of a c-Myc inhibitor on the mRNA levels of c-Myc target genes.
Protocol:
-
Cell Culture and Treatment: Treat cells with the c-Myc inhibitor as described for Western blotting.
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit (e.g., TRIzol, RNeasy).
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., MYC, CCND1, LDHA) and a reference gene (e.g., ACTB, GAPDH), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if a c-Myc inhibitor reduces the binding of c-Myc to the promoter regions of its target genes.
Protocol:
-
Cell Culture and Cross-linking: Treat cells with the c-Myc inhibitor. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody against c-Myc or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links and purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the promoter regions of known c-Myc target genes.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following diagrams were generated using Graphviz (DOT language).
c-Myc Signaling Pathway
Caption: The c-Myc signaling pathway and points of intervention by inhibitors.
Experimental Workflow for Inhibitor Validation
Caption: A typical experimental workflow for validating a c-Myc inhibitor.
Conclusion
The validation of c-Myc inhibitors requires a multi-faceted approach that combines the assessment of their anti-proliferative and pro-apoptotic effects with rigorous molecular analyses of their impact on c-Myc's downstream targets. By employing the experimental protocols and analytical frameworks outlined in this guide, researchers can effectively characterize novel c-Myc inhibitors and compare their efficacy to existing compounds. The continued development and validation of potent and specific c-Myc inhibitors hold significant promise for the future of cancer therapy.
References
- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 3. c-Myc and Downstream Targets in the Pathogenesis and Treatment of Cancer | Bentham Science [eurekaselect.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]
- 7. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Therapeutic Strategies to Inhibit MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Unlocking Synergistic Potential: A Comparative Guide to c-Myc Inhibitor MYCi975 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a critical driver of tumorigenesis and therapeutic resistance in a majority of human cancers, has long been an elusive target for therapeutic intervention.[1] The advent of small molecule inhibitors targeting c-Myc has opened new avenues for cancer treatment, particularly in combination with conventional chemotherapy. This guide provides a comparative analysis of the synergistic effects of the c-Myc inhibitor, MYCi975, with the widely used chemotherapy drugs cisplatin and doxorubicin.
Performance of MYCi975 in Combination Therapy
MYCi975 is a small molecule inhibitor that directly binds to c-Myc, disrupting its dimerization with MAX and promoting its proteasomal degradation.[2] Preclinical studies have demonstrated that combining MYCi975 with standard chemotherapeutic agents can overcome resistance and enhance anti-tumor efficacy.[3][4]
Synergistic Effects with Cisplatin
In head and neck squamous cell carcinoma (HNSCC), a disease often characterized by cisplatin resistance, targeting c-Myc with MYCi975 has shown significant promise.[3] Studies in cisplatin-resistant HNSCC models revealed that while cisplatin treatment alone had minimal effect on tumor growth, the combination of MYCi975 and cisplatin led to a significant reduction in both tumor volume and weight.[3] This suggests that the inhibition of c-Myc can effectively resensitize cancer cells to cisplatin. Mechanistically, the combination of MYCi975 and cisplatin has been shown to enhance DNA damage responses in cancer cells.[3]
Synergistic Effects with Doxorubicin
In the context of triple-negative breast cancer (TNBC), a particularly aggressive subtype, the combination of MYCi975 with doxorubicin has demonstrated enhanced cell growth inhibition.[4][5] This suggests a synergistic interaction where the c-Myc inhibitor potentiates the cytotoxic effects of doxorubicin. The response to MYCi975 has been observed to be inversely related to endogenous c-Myc levels, indicating that tumors with higher c-Myc expression may be more susceptible to this combination therapy.[5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of MYCi975 alone and in combination with chemotherapy drugs.
| Cell Line Panel (Breast Cancer) | MYCi975 IC50 (µM) | Notes |
| 14 Breast Cancer Cell Lines | 2.49 - 7.73 | Response was inversely related to endogenous MYC levels.[5] |
| In Vivo Model (Cisplatin-Resistant HNSCC PDX) | Treatment Group | Tumor Growth Inhibition |
| Patient-Derived Xenograft | Vehicle Control | - |
| Cisplatin | No significant inhibition | |
| MYCi975 | Significant inhibition | |
| MYCi975 + Cisplatin | Significant inhibition |
Experimental Protocols
Cell Viability and IC50 Determination
-
Cell Lines: A panel of 14 breast cancer cell lines, including TNBC and non-TNBC subtypes, were used.[4][5]
-
Treatment: Cells were treated with varying concentrations of MYCi975.
-
Assay: Cell viability was assessed using standard methods to determine the half-maximal inhibitory concentration (IC50).
-
Apoptosis Analysis: Apoptosis induction by MYCi975 was analyzed by flow cytometry.[4]
In Vivo Xenograft Studies (Cisplatin Resistance Model)
-
Model: A cisplatin-resistant patient-derived xenograft (PDX) model of HNSCC was utilized.[3]
-
Treatment Groups: Mice were randomized into four groups: vehicle control, cisplatin alone, MYCi975 alone, and MYCi975 plus cisplatin.[3]
-
Administration: Treatments were administered for 4 weeks.[3]
-
Endpoints: Tumor volume and weight were measured to assess treatment efficacy. Western blot analysis was used to confirm the reduction in c-Myc levels in the tumors.[3]
Visualizing the Mechanisms and Workflows
To better understand the underlying principles of c-Myc inhibitor synergy and the experimental approaches used, the following diagrams are provided.
Caption: Mechanism of c-Myc inhibition by MYCi975 and its synergistic action with chemotherapy.
Caption: A generalized workflow for evaluating the synergistic effects of a c-Myc inhibitor with chemotherapy.
References
- 1. Therapeutic targeting of “undruggable” MYC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A MYC inhibitor selectively alters the MYC and MAX cistromes and modulates the epigenomic landscape to regulate target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MYC to mitigate chemoresistance in preclinical models of squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of c-Myc Inhibitors: The Indirect Approach of JQ1 vs. the Dual-Targeting Strategy of LMP744 (c-Myc Inhibitor 14)
In the landscape of cancer therapeutics, the transcription factor c-Myc remains a highly coveted yet challenging target. Its pivotal role in cell proliferation, growth, and apoptosis makes it a central node in many malignancies. This guide provides a comparative analysis of two distinct inhibitors that ultimately impact c-Myc function: JQ1, a well-characterized BET bromodomain inhibitor that indirectly suppresses c-Myc, and LMP744, a novel indenoisoquinoline derivative (referred to herein as c-Myc inhibitor 14 based on its conference abstract designation) that dually targets c-Myc and Topoisomerase I (TOP1).
This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, experimental data, and the methodologies used to evaluate their efficacy.
At a Glance: Key Differences
| Feature | JQ1 | This compound (LMP744) |
| Mechanism of Action | Indirect c-Myc inhibition via BET bromodomain (BRD4) displacement from chromatin, leading to decreased MYC gene transcription.[1] | Dual inhibitor targeting Topoisomerase I (TOP1) and c-Myc.[2][3] It has been shown to bind to the G-quadruplex of the c-Myc promoter.[3][4] |
| Target(s) | BET bromodomains (BRD2, BRD3, BRD4, BRDT)[5] | Topoisomerase I (TOP1), c-Myc[2][3] |
| Nature of Inhibition | Reversible, competitive binding to acetyl-lysine pockets of BET bromodomains.[6] | Irreversibly binds to its target.[2] |
| Reported Efficacy | Potent anti-proliferative effects in hematological malignancies and some solid tumors.[7][8] | Demonstrated efficacy in glioblastoma models, with high brain penetrance.[2][4] |
Quantitative Data Comparison
The following tables summarize the available quantitative data for JQ1 and this compound (LMP744) from published studies.
Table 1: In Vitro Potency
| Inhibitor | Assay Type | Cell Line(s) | IC50 / Kd / LD50 | Reference |
| JQ1 | ALPHAscreen | BRD4(1)/BRD4(2) | IC50: 77 nM / 33 nM | [5][6] |
| Isothermal Titration Calorimetry (ITC) | BRD4(1) | Kd: ~50 nM | [9] | |
| Cell Viability (MTT/CTG) | Multiple Myeloma (MM.1S) | IC50: ~100-200 nM | ||
| Cell Viability (XTT) | Merkel Cell Carcinoma (MCC-3, MCC-5) | IC50: ~800 nM (at 72h) | [7] | |
| Cell Viability | Rhabdomyosarcoma (A204, RH4, SJCRH30) | GI50: < 1 µM | [10] | |
| This compound (LMP744) | Cell Viability | Human glioblastoma cells | LD50: 50 - 100 nM | [2] |
Table 2: Cellular Effects
| Inhibitor | Effect | Cell Line(s) | Observations | Reference |
| JQ1 | c-Myc Expression | Multiple Myeloma (MM.1S) | Dose- and time-dependent decrease in MYC mRNA and protein.[1] | [1] |
| Cell Cycle | Multiple Myeloma (MM.1S) | G1 arrest. | ||
| Apoptosis/Senescence | Multiple Myeloma (MM.1S) | Modest apoptosis, pronounced cellular senescence. | ||
| Cell Cycle | Merkel Cell Carcinoma (MCC-3, MCC-5) | G1 arrest. | [7] | |
| This compound (LMP744) | Cell Cycle | Human glioblastoma cells | S-phase arrest. | [2] |
| Apoptosis | Human glioblastoma cells | Pro-apoptotic effect. | [2] | |
| Protein Expression | Human glioblastoma cells | Increased CHK2, decreased p53 and GSK-α/β. | [2] |
Signaling Pathways and Mechanisms of Action
The mechanisms by which JQ1 and LMP744 inhibit c-Myc are fundamentally different, as illustrated in the diagrams below.
JQ1 acts as a competitive inhibitor of the bromodomains of BET proteins, particularly BRD4.[11][12] By binding to the acetyl-lysine binding pockets of BRD4, JQ1 displaces it from chromatin.[12] This prevents the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which is necessary for the transcriptional elongation of the MYC gene, leading to its downregulation.
LMP744 exhibits a dual mechanism of action. It acts as a Topoisomerase I inhibitor, trapping the TOP1-DNA cleavage complex, which leads to DNA damage and can trigger apoptosis.[13] Concurrently, it has been reported to bind to and stabilize G-quadruplex structures in the promoter region of the MYC gene, thereby repressing its transcription.[3][4][14] This dual-pronged attack on both DNA replication/transcription machinery and direct MYC gene expression represents a novel strategy for targeting c-Myc-driven cancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the analysis of these inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of the inhibitors.
-
Objective: To measure the dose-dependent effect of the inhibitor on cell viability and proliferation.
-
Protocol (based on MTT/XTT assays):
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 3,000-10,000 cells/well) and allow them to adhere overnight for adherent cell lines.[15]
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., JQ1 from 10 nM to 10 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.[10][15]
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for a further 2-4 hours. Living cells with active metabolism will convert the reagent into a colored formazan product.
-
Data Acquisition: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the results to determine the IC50 or GI50 value.
-
Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to dissect the effects of inhibitors on programmed cell death and cell cycle progression.
-
Objective: To quantify the induction of apoptosis and changes in cell cycle phase distribution upon inhibitor treatment.
-
Protocol (based on Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Culture cells with the desired concentrations of the inhibitor or vehicle control for a specified time (e.g., 16-72 hours).
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) or 7-AAD.[15]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or are necrotic.
-
Cell Cycle Analysis: For cell cycle, fix the cells in cold ethanol, treat with RNase A, and stain with PI. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]
-
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Amarex Achieves Orphan Drug Designation for Gibson Oncology’s Novel LMP744 Cancer Treatment - BioSpace [biospace.com]
- 4. onclive.com [onclive.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MYCL is a target of a BET bromodomain inhibitor, JQ1, on growth suppression efficacy in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. scholarshare.temple.edu [scholarshare.temple.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Novel clinical indenoisoquinoline topoisomerase I inhibitors: a twist around the camptothecins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The bromodomain inhibitor JQ1 triggers growth arrest and apoptosis in testicular germ cell tumours in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head study of c-Myc inhibitor 14 and other c-Myc-i compounds
A Comparative Guide to c-Myc Inhibitors: A Head-to-Head Analysis of Leading Compounds
The c-Myc oncoprotein, a critical regulator of cellular proliferation, metabolism, and apoptosis, is deregulated in a vast majority of human cancers, making it a highly sought-after therapeutic target.[1][2] However, its nature as an intrinsically disordered protein has historically rendered it "undruggable."[1][3] Recent advances have led to the development of several small molecule inhibitors that directly or indirectly target c-Myc function. This guide provides a head-to-head comparison of prominent c-Myc inhibitors, presenting key experimental data, detailed protocols, and visual representations of their mechanisms of action to aid researchers and drug development professionals.
Mechanisms of c-Myc Inhibition
c-Myc inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Direct Inhibitors: These molecules physically interact with c-Myc, primarily to disrupt its crucial heterodimerization with its partner protein, Max.[4][5] This interaction is essential for c-Myc to bind to DNA and activate transcription of its target genes.[6]
-
Indirect Inhibitors: These compounds target other proteins or pathways that regulate c-Myc expression or stability.[4][5] A prominent example includes inhibitors of the BET-domain protein BRD4, which is involved in the transcriptional regulation of the MYC gene itself.[4]
Comparative Efficacy of c-Myc Inhibitors
The following table summarizes the in vitro efficacy of several well-characterized c-Myc inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound Name | Class | Target | Cell Line | IC50 (µM) | Reference |
| 10058-F4 | Direct Inhibitor | c-Myc/Max Interaction | HL60 | 49 | [1] |
| 10074-G5 | Direct Inhibitor | c-Myc/Max Interaction | EMSA | 146 | [1] |
| JY-3-094 | Direct Inhibitor | c-Myc/Max Interaction | EMSA | 33 | [1] |
| JQ1 | Indirect Inhibitor | BRD4 | Various | Varies | [4][7] |
| Celastrol | Direct Inhibitor | c-Myc/Max DNA Binding | EMSA | Comparable to 10058-F4 | [7] |
| ZINC15675948 | Direct Inhibitor | c-Myc | N/A | Kd = 1.08 ± 0.1 | [8] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by different classes of c-Myc inhibitors.
Caption: Mechanism of action for direct and indirect c-Myc inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize c-Myc inhibitors.
Electrophoretic Mobility Shift Assay (EMSA) for Myc-Max Dimerization
This assay is used to assess the ability of a compound to disrupt the interaction between c-Myc and Max.
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Protein Expression and Purification: Recombinant c-Myc and Max proteins are expressed and purified.
-
Inhibitor Incubation: Purified c-Myc and Max proteins are incubated with varying concentrations of the test inhibitor.
-
Probe Binding: A radiolabeled or fluorescently labeled DNA probe containing the E-box sequence is added to the protein-inhibitor mixture.
-
Electrophoresis: The samples are run on a non-denaturing polyacrylamide gel (PAGE).
-
Visualization: The gel is visualized to detect the labeled DNA probe. A shift in the mobility of the probe indicates binding by the c-Myc/Max dimer.
-
Quantification: The intensity of the shifted band is quantified to determine the extent of inhibition of the c-Myc/Max interaction.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to measure the cytotoxic effects of c-Myc inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., HL60, Daudi) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the c-Myc inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the inhibitor that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[9]
Conclusion
The development of c-Myc inhibitors represents a significant advancement in cancer therapy.[5] While direct inhibitors like 10058-F4 and its analogs show promise in disrupting the c-Myc/Max interaction, indirect inhibitors such as JQ1 have demonstrated potent effects by targeting the transcriptional regulation of MYC.[1][4] The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers working to further evaluate and develop these and other novel anti-cancer agents targeting the c-Myc oncoprotein. Future head-to-head studies, particularly in in vivo models, will be critical to fully elucidate the therapeutic potential of these compounds.
References
- 1. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Turning up the Heat on MYC: progress in small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MYC inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cellular experiments to study the inhibition of c-Myc/MAX heterodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct inhibition of c-Myc-Max heterodimers by celastrol and celastrol-inspired triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Disruption of Myc-Max Heterodimerization with Improved Cell-Penetrating Analogs of the Small Molecule 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
selectivity profiling of c-Myc inhibitor 14 against other transcription factors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the small molecule c-Myc inhibitor, 10058-F4, against other transcription factors. The information is intended for researchers and professionals in the field of drug development and cancer biology to facilitate an objective assessment of the inhibitor's performance and to provide a foundation for further investigation.
Introduction to c-Myc and the Inhibitor 10058-F4
The c-Myc proto-oncogene is a critical transcription factor that regulates a wide array of cellular processes, including proliferation, growth, and apoptosis. Its aberrant expression is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The development of inhibitors that can selectively target c-Myc has been a significant challenge due to its nature as an intrinsically disordered protein.
10058-F4 is a small molecule inhibitor that specifically targets the interaction between c-Myc and its obligate binding partner, Max. This interaction is essential for c-Myc's transcriptional activity. By preventing the formation of the c-Myc-Max heterodimer, 10058-F4 effectively inhibits the transactivation of c-Myc target genes, leading to cell-cycle arrest and apoptosis in cancer cells.[1][2] This guide focuses on the selectivity of 10058-F4, a crucial aspect of its potential as a therapeutic agent.
Quantitative Selectivity Profile
The selectivity of a drug candidate is paramount to its safety and efficacy. An ideal inhibitor should exhibit high potency for its intended target while having minimal effects on other cellular proteins, particularly those that are structurally related or functionally similar. The following table summarizes the available quantitative data on the binding affinity of 10058-F4 against c-Myc and other transcription factors.
| Target Transcription Factor | Assay Type | Affinity (KD) in µM | Reference |
| c-Myc | Surface Plasmon Resonance (SPR) | 39.7 (±8.1) | |
| MYCN | Surface Plasmon Resonance (SPR) | 41.9 (±10.6) |
Note: Data on the direct binding affinity of 10058-F4 to a broader range of transcription factors is limited in the public domain. The available data primarily focuses on the closely related MYC family member, MYCN.
Off-Target Effects on Other Signaling Pathways
While direct binding data to other transcription factors is not widely available, several studies have investigated the downstream effects of 10058-F4 on other signaling pathways. It is important to note that these effects may be indirect consequences of c-Myc inhibition rather than direct off-target binding.
-
NF-κB Pathway: Some studies have reported that 10058-F4 can suppress the NF-κB signaling pathway in certain cancer cell lines. This effect appears to be context-dependent and may contribute to the inhibitor's pro-apoptotic activity.[3]
-
FOXO Transcription Factors: Treatment with 10058-F4 has been shown to increase the mRNA levels of the FOXO family of transcription factors (FOXO1, 3, and 4).[4][5] These transcription factors act as tumor suppressors by promoting cell cycle arrest and apoptosis.
-
AP-1 Pathway: There is limited direct evidence on the effect of 10058-F4 on the AP-1 transcription factor. However, another c-Myc inhibitor, Mycro3, has been reported to have weak inhibitory activity against AP-1.[6] Further investigation is needed to determine if 10058-F4 shares this characteristic.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed protocols for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the equilibrium dissociation constant (KD) of 10058-F4 for purified transcription factor proteins.
Materials:
-
Biacore™ instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant transcription factor proteins (e.g., c-Myc, MYCN)
-
10058-F4 inhibitor
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of NHS and EDC.
-
Inject the purified transcription factor protein (e.g., 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 10058-F4 in running buffer.
-
Inject the different concentrations of 10058-F4 over the immobilized protein surface, followed by a dissociation phase with running buffer.
-
A reference flow cell without the immobilized protein should be used to subtract non-specific binding.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
The equilibrium dissociation constant (KD) is determined by plotting the steady-state binding response against the concentration of 10058-F4 and fitting the data to a 1:1 binding model.
-
Electrophoretic Mobility Shift Assay (EMSA) for Inhibition of DNA Binding
EMSA is used to detect protein-DNA interactions. This assay can be adapted to screen for inhibitors that disrupt the binding of a transcription factor to its DNA consensus sequence.
Objective: To assess the ability of 10058-F4 to inhibit the binding of the c-Myc-Max heterodimer to its E-box DNA target.
Materials:
-
Purified recombinant c-Myc and Max proteins
-
Double-stranded DNA oligonucleotide containing the E-box consensus sequence (5'-CACGTG-3'), labeled with a non-radioactive probe (e.g., biotin or a fluorescent dye)
-
10058-F4 inhibitor
-
Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Polyacrylamide gel (non-denaturing)
-
TBE buffer
-
Detection system appropriate for the DNA probe label (e.g., chemiluminescence or fluorescence imaging)
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer, purified c-Myc and Max proteins, and varying concentrations of 10058-F4.
-
Incubate at room temperature for 20-30 minutes to allow for inhibitor binding to c-Myc.
-
Add the labeled E-box DNA probe to the reaction mixture and incubate for another 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled DNA probe using the appropriate imaging system. The protein-DNA complex will migrate slower than the free probe, resulting in a "shifted" band.
-
-
Data Analysis:
-
Quantify the intensity of the shifted band at each inhibitor concentration.
-
The concentration of 10058-F4 that inhibits 50% of the c-Myc-Max-DNA complex formation (IC50) can then be calculated.
-
Visualizations
c-Myc Signaling Pathway and Point of Inhibition
Caption: The c-Myc signaling pathway and the inhibitory action of 10058-F4.
Experimental Workflow for Selectivity Profiling
Caption: A generalized workflow for determining the selectivity profile of a c-Myc inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Inhibition of c-Myc using 10058-F4 induces anti-tumor effects in ovarian cancer cells via regulation of FOXO target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
On-Target Activity of c-Myc Inhibitor MYCi975: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target activity of the c-Myc inhibitor, MYCi975, with other known c-Myc targeting compounds. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation assays.
Introduction to c-Myc Inhibition
The c-Myc oncoprotein is a critical transcription factor that is dysregulated in a majority of human cancers, making it a highly sought-after therapeutic target.[1] c-Myc forms a heterodimer with its partner protein Max to bind to E-box sequences in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, metabolism, and apoptosis.[2][3] The development of small molecule inhibitors that can disrupt the c-Myc/Max interaction or otherwise impede c-Myc's function represents a promising avenue for cancer therapy. This guide focuses on confirming the on-target activity of MYCi975, a novel c-Myc inhibitor, and compares its efficacy with other inhibitors.
Quantitative Data Comparison
The following tables summarize the on-target activity and cellular effects of MYCi975 in comparison to the direct c-Myc inhibitor 10058-F4 and the indirect BET bromodomain inhibitor JQ1, which has been shown to downregulate c-Myc transcription.[1]
| Inhibitor | Target | Mechanism of Action | Binding Affinity (KD) |
| MYCi975 | c-Myc | Disrupts c-Myc/Max interaction, promotes c-Myc degradation[4][5] | 2.5 µM[5] |
| 10058-F4 | c-Myc | Prevents c-Myc/Max dimerization[6][7] | Not widely reported |
| JQ1 | BET bromodomains (BRD4) | Inhibits BRD4, leading to downregulation of c-Myc transcription[1][8] | 37 nM (for BRD4)[9] |
Table 1: Mechanism of Action and Binding Affinity. A summary of the primary targets and mechanisms for MYCi975, 10058-F4, and JQ1.
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| MYCi975 | 14 Breast Cancer Cell Lines | Proliferation (MTT) | 2.49 - 7.73 µM | [10] |
| MycCaP (Prostate Cancer) | Cell Viability | 2.9 µM | [11] | |
| 10058-F4 | HL60 (Leukemia) | Cell Viability | 49.0 µM | [11] |
| A549 (Lung Cancer) | Cell Viability | 82.8 µM | [11] | |
| DU-145 (Prostate Cancer) | Cell Viability | 95.2 µM | [11] | |
| Ovarian Cancer Primary Cultures | Cell Proliferation | 16 - 100 µM | [12] | |
| JQ1 | MM.1S (Multiple Myeloma) | Proliferation | ~500 nM | [1] |
| MCC-3, MCC-5 (Merkel Cell Carcinoma) | Proliferation | Not specified, effective at 800 nM | [8] |
Table 2: In Vitro Efficacy of c-Myc Inhibitors. A comparison of the half-maximal inhibitory concentration (IC50) of MYCi975, 10058-F4, and JQ1 in various cancer cell lines.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for the replication and validation of the on-target activity of c-Myc inhibitors.
Co-Immunoprecipitation (Co-IP) to Assess c-Myc/Max Interaction
This protocol is designed to determine if a c-Myc inhibitor can disrupt the interaction between c-Myc and its binding partner, Max.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Anti-c-Myc or anti-Max antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Treat cells with the c-Myc inhibitor at various concentrations for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysate with an anti-c-Myc or anti-Max antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both c-Myc and Max. A decrease in the co-precipitated protein indicates disruption of the interaction.[13][14][15]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is used to identify the genome-wide binding sites of c-Myc and to assess how an inhibitor affects its binding to target gene promoters.[16][17]
Materials:
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-c-Myc antibody
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat cells with the c-Myc inhibitor.
-
Cross-link proteins to DNA with formaldehyde.
-
Isolate nuclei and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitate the c-Myc-DNA complexes using an anti-c-Myc antibody and Protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Reverse the cross-links and digest the protein.
-
Purify the DNA and prepare a sequencing library.
-
Sequence the DNA and analyze the data to identify c-Myc binding peaks. A reduction in peak intensity at known c-Myc target promoters indicates on-target activity of the inhibitor.[18][19]
Luciferase Reporter Assay for c-Myc Transcriptional Activity
This assay measures the ability of c-Myc to activate transcription from a reporter construct containing c-Myc binding sites (E-boxes).[20][21]
Materials:
-
Luciferase reporter vector with tandem c-Myc E-box elements upstream of a minimal promoter driving firefly luciferase expression.
-
A control vector with a constitutively expressed Renilla luciferase for normalization.
-
Cell line of interest.
-
Transfection reagent.
-
c-Myc inhibitor.
-
Dual-luciferase assay reagent.
Procedure:
-
Co-transfect the cells with the c-Myc reporter vector and the Renilla control vector.
-
Allow the cells to recover and then treat with the c-Myc inhibitor at various concentrations.
-
After the desired treatment time, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates that the inhibitor is blocking c-Myc's transcriptional function.[22][23][24]
Quantitative Real-Time PCR (qRT-PCR) for c-Myc Target Gene Expression
This method quantifies the mRNA levels of known c-Myc target genes to confirm the functional consequence of c-Myc inhibition.
Materials:
-
Cells treated with a c-Myc inhibitor.
-
RNA extraction kit.
-
Reverse transcriptase for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for c-Myc target genes (e.g., CCND2, ODC1) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Treat cells with the c-Myc inhibitor.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for c-Myc target genes and a housekeeping gene for normalization.
-
Calculate the relative expression of the target genes using the ΔΔCt method. A decrease in the mRNA levels of c-Myc target genes confirms the inhibitory effect on c-Myc's transcriptional activity.[8]
Visualizations
The following diagrams illustrate the c-Myc signaling pathway and a general workflow for confirming the on-target activity of a c-Myc inhibitor.
Caption: c-Myc Signaling Pathway.
Caption: On-Target Activity Workflow.
References
- 1. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. The Potent Efficacy of MYCi975: Unraveling its Impact on Tumor Suppression and Immunotherapy Augmentation – Ceralasertib ATM/ATR inhibitor [oregontechsupport.com]
- 5. MYCi975 | c-Myc inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. selleckchem.com [selleckchem.com]
- 10. MYC as a therapeutic target for the treatment of triple-negative breast cancer: preclinical investigations with the novel MYC inhibitor, MYCi975 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assaygenie.com [assaygenie.com]
- 16. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatin Immunoprecipitation Assays for Myc and N-Myc | Springer Nature Experiments [experiments.springernature.com]
- 18. Analysis of Myc Chromatin Binding by Calibrated ChIP-Seq Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. encodeproject.org [encodeproject.org]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. amsbio.com [amsbio.com]
- 22. assaygenie.com [assaygenie.com]
- 23. pubcompare.ai [pubcompare.ai]
- 24. c-Myc (Myc/Max) Response Element Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]
A Comparative Guide to c-Myc Inhibition: Direct vs. Indirect Strategies
The c-Myc oncoprotein, a master transcriptional regulator, is deregulated in over 70% of human cancers, making it a highly sought-after therapeutic target. However, its nature as an intrinsically disordered protein lacking a defined enzymatic pocket has historically rendered it "undruggable." This challenge has spurred the development of two primary inhibitory strategies: direct inhibition, which targets the c-Myc protein itself, and indirect inhibition, which targets upstream regulators or downstream effectors.
This guide provides a detailed comparison between a novel direct inhibitor, c-Myc inhibitor 14 (Compound 13A) , and a prominent class of indirect inhibitors, the BET (Bromodomain and Extra-Terminal) inhibitors , represented by well-characterized molecules like JQ1 and OTX015.
Mechanism of Action
Direct Inhibition: this compound
Direct inhibitors are designed to physically interact with the c-Myc protein or its essential partner, Max. By doing so, they disrupt the formation or function of the c-Myc/Max heterodimer, which is required for binding to E-box DNA sequences and activating the transcription of target genes involved in proliferation, metabolism, and cell growth.[1][2] While specific binding details for this compound are proprietary, its classification as a c-Myc protein inhibitor indicates it functions by directly impeding the oncoprotein's activity.[3]
Indirect Inhibition: BET Inhibitors (e.g., JQ1, OTX015)
BET inhibitors function epigenetically by targeting proteins that regulate MYC gene transcription.[1] The BET protein BRD4 acts as an "epigenetic reader," binding to acetylated histones at super-enhancers and promoters that drive the expression of key oncogenes, including MYC.[4] BET inhibitors like JQ1 competitively bind to the bromodomains of BRD4, displacing it from chromatin.[4] This prevents the recruitment of the transcriptional machinery necessary for MYC expression, leading to a rapid and significant decrease in both MYC mRNA and c-Myc protein levels.[4][5]
Data Presentation: Preclinical Performance
The following tables summarize quantitative data comparing the in vitro efficacy and cellular effects of this compound and representative BET inhibitors.
Table 1: In Vitro Antiproliferative Activity
| Inhibitor | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (µM) | Citation(s) |
|---|---|---|---|---|
| This compound | HL-60 | Acute Promyelocytic Leukemia | < 0.1 | [3] |
| JQ1 | HL-60 | Acute Promyelocytic Leukemia | ~0.15 | [1] |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | 0.93 | [6] | |
| A2780 | Ovarian Endometrioid Carcinoma | 0.41 | [7] | |
| HEC151 | Endometrial Endometrioid Carcinoma | 0.28 | [7] | |
| OTX015 | OCI-AML3 | Acute Myeloid Leukemia | ~0.15 | [8] |
| RS4-11 | B-cell Acute Lymphoblastic Leukemia | ~0.02 | [8] |
| | HEC-1A | Endometrial Carcinoma | ~0.5 |[5] |
Table 2: Cellular and Molecular Effects
| Inhibitor | Cell Line | Effect Measured | Result | Citation(s) |
|---|---|---|---|---|
| This compound | Various | c-Myc Protein/mRNA Reduction | Data not publicly available | |
| Various | Cell Cycle Arrest | Data not publicly available | ||
| Various | Induction of Apoptosis | Data not publicly available | ||
| JQ1 | MM.1S | c-Myc Protein Reduction | Dose- and time-dependent decrease | [4] |
| MM.1S | MYC mRNA Reduction | ~50% reduction at 4 hours (500 nM) | [4] | |
| Ishikawa | G1 Cell Cycle Arrest | 47% to 63% of cells in G1 phase | [5] | |
| HEC-1A | Induction of Apoptosis | 14% to 43% apoptotic cells (5 µM) | [5] | |
| OTX015 | JURKAT | c-Myc Protein Reduction | Strong decrease at 24-72 hours | [8] |
| KG1 | MYC mRNA Reduction | Significant decrease at 4 and 24 hours | [8] | |
| OCI-AML3 | G1 Cell Cycle Arrest | Dose-dependent increase in G1 population | [8] |
| | JURKAT | Induction of Apoptosis | Dose-dependent increase in apoptosis |[8] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are generalized protocols for key experiments used to evaluate c-Myc inhibitors.
A. Cell Viability Assay (MTT/CTG)
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC₅₀).
-
Materials: 96-well plates, cancer cell lines, complete culture medium, inhibitor stock solution, MTT reagent or CellTiter-Glo® (CTG) reagent.
-
Procedure:
-
Seed cells (e.g., 3,000-8,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor (e.g., 0.01 to 50 µM) and a vehicle control (DMSO).[7]
-
For MTT assay, add MTT reagent to each well, incubate for 2-4 hours, then add solubilization solution. For CTG assay, add CTG reagent directly to wells.
-
Read absorbance (MTT) or luminescence (CTG) on a plate reader.
-
-
Data Analysis: Normalize readings to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
B. Western Blot for Protein Expression
-
Objective: To quantify changes in the expression of specific proteins (e.g., c-Myc, BRD4, cleaved PARP) following inhibitor treatment.
-
Procedure:
-
Seed cells in 6-well plates and treat with the inhibitor at specified concentrations (e.g., 500 nM JQ1) for a set time (e.g., 24-72 hours).[5][8]
-
Harvest and lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-c-Myc, anti-BRD4, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensity using software like ImageJ and normalize the protein of interest to a loading control (e.g., GAPDH, β-actin).[9]
C. Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression
-
Objective: To measure the relative abundance of MYC mRNA transcripts after inhibitor treatment.
-
Procedure:
-
Treat cells as described for Western Blotting.
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).[10][11][12]
-
A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12]
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing MYC expression to the housekeeping gene.[4]
D. Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and to quantify apoptotic cells.
-
Procedure:
-
For Cell Cycle: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[13] Wash again and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13]
-
For Apoptosis: Harvest cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI, then incubate in the dark for 15 minutes.[6]
-
Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use software (e.g., FlowJo, FCS Express) to gate cell populations and quantify the percentage of cells in each cell cycle phase or the percentage of apoptotic cells (Annexin V positive).[14]
Summary and Conclusion
This guide compares two distinct strategies for targeting the c-Myc oncoprotein.
-
This compound represents the direct approach , aiming for high specificity by interacting directly with the c-Myc protein. The primary advantage of this strategy is the potential to inhibit c-Myc function without broadly affecting the epigenetic landscape. However, the development of direct inhibitors is complicated by the disordered nature of the c-Myc protein. Currently, there is limited publicly available data to fully assess the performance and off-target effects of this compound.
-
BET inhibitors exemplify the indirect approach , which has been extensively validated in preclinical and clinical settings.[8] Their mechanism of downregulating MYC transcription is well-understood and has proven effective in various cancer models, particularly hematological malignancies.[4] The main advantage is their proven efficacy in reducing c-Myc levels. The primary disadvantage is that their effects are not exclusive to MYC; BRD4 regulates numerous other genes, and inhibiting it can lead to off-target effects and associated toxicities.[1]
The choice between a direct and an indirect inhibitor depends on the specific therapeutic context. Direct inhibitors hold the promise of more targeted therapy, while indirect inhibitors like BETs are more developed and have a known, albeit broader, mechanism of action. Further research, particularly the publication of comprehensive preclinical data for direct inhibitors like this compound, will be crucial for a more definitive comparison and for advancing the goal of effectively drugging this critical cancer target.
References
- 1. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021004391A1 - C-myc protein inhibitor, and preparation method therefor and use thereof - Google Patents [patents.google.com]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Navigating the Labyrinth of c-Myc Inhibition: A Comparative Guide to the Specificity of 10058-F4 in Proteomic Studies
For researchers, scientists, and drug development professionals, the quest for a highly specific inhibitor of the c-Myc oncoprotein is a critical endeavor. This guide provides a comparative analysis of the well-known c-Myc inhibitor, 10058-F4, and its alternatives, with a focus on specificity as determined by proteomic studies. While direct, comprehensive proteomic data on the off-target profile of 10058-F4 remains limited, this guide synthesizes available information and outlines the advanced proteomic methodologies crucial for such assessments.
The c-Myc protein is a master transcriptional regulator, orchestrating a vast network of genes involved in cell proliferation, growth, and metabolism. Its dysregulation is a hallmark of a majority of human cancers, making it a prime therapeutic target. However, the development of specific c-Myc inhibitors has been challenging due to its nature as a transcription factor lacking a deep enzymatic pocket. The small molecule 10058-F4 was one of the first compounds identified to disrupt the interaction between c-Myc and its obligate binding partner, Max, thereby preventing the transcriptional activation of c-Myc target genes.
The Specificity Challenge of 10058-F4
While 10058-F4 has been instrumental in studying the consequences of c-Myc inhibition, a comprehensive, unbiased assessment of its specificity at the proteome level is not yet publicly available. Most studies have focused on its on-target effects, demonstrating its ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The absence of extensive proteomic profiling means that the full spectrum of its off-target interactions remains largely uncharacterized. This knowledge gap is a significant consideration for its use as a precise chemical probe and for its therapeutic potential.
Alternative Strategies for c-Myc Inhibition
In the ongoing effort to target c-Myc, several alternative strategies have emerged, some of which have been subjected to more detailed proteomic characterization.
Direct c-Myc Inhibitors:
-
Omomyc (OMO-103): This mini-protein is a dominant-negative version of the c-Myc dimerization domain. It acts by sequestering c-Myc, preventing it from binding to Max and DNA.[1] A recent Phase I clinical trial has shown OMO-103 to be safe and to exhibit anti-tumor activity in patients with advanced solid tumors.[1][2] While specific proteomic studies on its off-target effects are emerging, its design principle suggests a high degree of specificity for the c-Myc family of proteins.
-
MYCMI-6: This small molecule inhibitor also targets the c-Myc-Max interaction. It has been shown to selectively bind to the bHLHZip domain of c-Myc and inhibit tumor cell growth in a c-Myc-dependent manner, with reported IC50 values of less than 0.5 μM.[3][4]
Indirect c-Myc Inhibitors:
-
BET Bromodomain Inhibitors (e.g., JQ1): These inhibitors, such as JQ1, target the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. BRD4 is a critical co-activator for the transcription of the MYC gene itself.[5] By inhibiting BRD4, these compounds effectively downregulate c-Myc expression. The effects of JQ1 on the proteome have been investigated, revealing a broad impact on the BRD4 interactome and downstream c-Myc targets.[6][7] These studies provide a blueprint for how proteomic approaches can be used to understand the on- and off-target effects of c-Myc-modulating agents.
Comparative Overview of c-Myc Inhibitors
| Inhibitor | Mechanism of Action | Reported IC50/Kd | Proteomic Specificity Data Availability | Key Considerations |
| 10058-F4 | Disrupts c-Myc-Max interaction | ~37-71 µM (cell-based) | Limited to non-existent | First-generation inhibitor; potential for off-target effects is largely unknown. |
| Omomyc (OMO-103) | Dominant-negative mini-protein; sequesters c-Myc | N/A (biologic) | Emerging from clinical trials | High specificity anticipated due to its design; first direct c-Myc inhibitor to show clinical activity.[1][2] |
| MYCMI-6 | Disrupts c-Myc-Max interaction | <0.5 µM (cell-based); Kd of 1.6 μM for MYC bHLHZip domain[4] | Limited | Reported to be more potent and selective than earlier small molecule inhibitors.[3][4] |
| JQ1 | Inhibits BET bromodomains (indirectly downregulates MYC transcription) | ~50 nM (for BRD4) | Available (chemoproteomics, interactome studies)[6][7] | Broad effects on transcription beyond c-Myc; well-characterized off-target profile. |
Experimental Protocols for Assessing Inhibitor Specificity
To address the critical need for specificity data, researchers can employ several powerful proteomic techniques.
Quantitative Affinity Purification-Mass Spectrometry (AP-MS)
This method is used to identify the direct and indirect binding partners of a drug.
-
Immobilization: The inhibitor (e.g., 10058-F4) is chemically linked to a solid support, such as beads.
-
Cell Lysate Incubation: The immobilized inhibitor is incubated with a cell lysate, allowing it to bind to its protein targets.
-
Washing and Elution: Non-specifically bound proteins are washed away, and the specific binders are then eluted.
-
Mass Spectrometry: The eluted proteins are identified and quantified by mass spectrometry. To distinguish true interactors from non-specific binders, a control experiment with beads lacking the inhibitor is run in parallel. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used for accurate quantification.
Chemical Proteomics (e.g., Capture Compound Mass Spectrometry)
This approach uses a modified version of the inhibitor to covalently capture its targets.
-
Probe Synthesis: A "capture compound" is synthesized, which includes the inhibitor, a photoreactive crosslinker, and a tag (e.g., biotin) for enrichment.
-
In-situ Labeling: The probe is introduced to living cells or cell lysates, where it binds to its targets.
-
UV Crosslinking: UV light is used to activate the crosslinker, forming a covalent bond between the probe and its binding partners.
-
Enrichment and Identification: The tagged protein-probe complexes are enriched (e.g., using streptavidin beads) and identified by mass spectrometry.
Limited Proteolysis-Mass Spectrometry (LiP-MS)
LiP-MS can identify target engagement and allosteric changes across the proteome.
-
Lysate Treatment: Native cell lysates are treated with the inhibitor.
-
Limited Proteolysis: A protease is added for a short duration, which preferentially cleaves proteins at accessible sites. Drug binding can alter the protein's conformation, changing its proteolytic pattern.
-
Quantitative Proteomics: The resulting peptides are analyzed by mass spectrometry to identify and quantify changes in cleavage patterns between the inhibitor-treated and control samples.
Visualizing Key Pathways and Workflows
Caption: The c-Myc signaling pathway and points of intervention by various inhibitors.
Caption: General workflow for assessing inhibitor specificity using proteomic methods.
Conclusion
The development of c-Myc inhibitors is a dynamic field with immense therapeutic promise. While 10058-F4 remains a valuable tool for basic research, the lack of comprehensive proteomic specificity data is a significant limitation. Newer direct inhibitors like Omomyc and MYCMI-6, along with well-characterized indirect inhibitors such as JQ1, offer alternative avenues for targeting this challenging oncoprotein. For the rational design and clinical translation of any c-Myc inhibitor, a thorough understanding of its proteome-wide interactions is paramount. The advanced proteomic workflows outlined in this guide provide a clear path forward for researchers to rigorously assess inhibitor specificity, ultimately paving the way for safer and more effective cancer therapies.
References
- 1. First MYC inhibitor to demonstrate safety and anti-tumor activity in a phase I first-in-human clinical trial - VHIO [vhio.net]
- 2. Rethinking MYC inhibition: a multi-dimensional approach to overcome cancer’s master regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
Independent Validation of c-Myc Inhibitor LMP744's Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of the dual c-Myc and Topoisomerase I (TOP1) inhibitor, LMP744 (formerly known as c-Myc inhibitor 14), with other c-Myc targeting agents and a standard TOP1 inhibitor. The information presented is collated from independent preclinical and clinical studies to support informed decisions in cancer research and drug development.
Executive Summary
LMP744 is a novel indenoisoquinoline derivative that exhibits a dual mechanism of action by inhibiting TOP1 and downregulating c-Myc expression through the stabilization of the G-quadruplex in the MYC promoter.[1][2] This dual activity distinguishes it from other c-Myc inhibitors that target different aspects of c-Myc biology, such as the BET inhibitor JQ1 and the c-Myc/Max dimerization inhibitor 10058-F4. Preclinical studies demonstrate the potent anticancer effects of LMP744, particularly in glioblastoma and cancers with deficiencies in homologous recombination.[3][4] A Phase 1 clinical trial (NCT03030417) has established its maximum tolerated dose and shown preliminary signs of clinical activity.[3][5] This guide offers a comparative analysis of LMP744 against JQ1, 10058-F4, and the conventional TOP1 inhibitor, topotecan.
Data Presentation
Table 1: Comparative in vitro Cytotoxicity (IC50) of LMP744 and Other Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | LMP744 (nM) | LMP400 (nM) | LMP776 (nM) | JQ1 (nM) | 10058-F4 (µM) | Topotecan (nM) |
| HR-deficient (HRD) DT40 | Chicken Lymphoma | ~7 | ~15 | ~5 | N/A | N/A | N/A |
| Wild-Type (WT) DT40 | Chicken Lymphoma | ~40 | ~45 | ~18 | N/A | N/A | N/A |
| BRCA2-deficient DLD1 | Colorectal Adenocarcinoma | ~15 | ~12.5 | ~10 | N/A | N/A | N/A |
| Wild-Type DLD1 | Colorectal Adenocarcinoma | ~45 | ~35 | ~40 | N/A | N/A | N/A |
| P388 | Murine Leukemia | N/A | 300 | N/A | N/A | N/A | N/A |
| HCT116 | Colorectal Carcinoma | N/A | 1200 | N/A | N/A | N/A | N/A |
| MCF-7 | Breast Cancer | N/A | 560 | N/A | N/A | N/A | 13[6], 100[7] |
| DU-145 | Prostate Cancer | N/A | N/A | N/A | N/A | N/A | 2[6] |
| SKOV3 | Ovarian Cancer | N/A | N/A | N/A | N/A | 4.4[1] | N/A |
| Hey | Ovarian Cancer | N/A | N/A | N/A | N/A | 3.2[1] | N/A |
| KMS-34 | Multiple Myeloma | N/A | N/A | N/A | 68[8] | N/A | N/A |
| LR5 | Multiple Myeloma | N/A | N/A | N/A | 98[8] | N/A | N/A |
| Glioblastoma Stem Cells | Glioblastoma | N/A | N/A | N/A | 5,800-18,600[9] | N/A | N/A |
N/A: Data not available from the searched sources.
Table 2: In Vivo Efficacy and Clinical Data
| Compound | Cancer Model | Dosing | Key Findings |
| LMP744 | Glioblastoma Xenograft | 20 mg/kg, tail vein injection | Total eradication of tumor signal on bioluminescent imaging.[10] |
| LMP744 | Phase 1 Clinical Trial (NCT03030417) - Relapsed Solid Tumors & Lymphomas | MTD: 190 mg/m²/day (IV, days 1-5 of 28-day cycle) | 1 confirmed partial response in a small cell lung cancer patient; stable disease in 17 patients.[3][11] |
| JQ1 | Glioblastoma Xenograft (Wistar Rats) | 7 mg/kg bodyweight | 30% increase in survival rate with 60 days of treatment.[12] |
| 10058-F4 | In vivo tumor models | N/A | Reduces tumor growth in vivo.[13] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general representation based on common laboratory practices.
-
Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (LMP744, JQ1, 10058-F4, topotecan) in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Western Blotting for c-Myc Downregulation
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against c-Myc overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression level of c-Myc.
In Vivo Glioblastoma Xenograft Model
This protocol is a general representation based on common laboratory practices.
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87) and harvest them during the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.
-
Intracranial Injection: Anesthetize the mice and secure them in a stereotactic frame. Make a small incision in the scalp to expose the skull. Drill a small burr hole at a specific coordinate relative to the bregma. Slowly inject 5 µL of the cell suspension (5 x 10^5 cells) into the brain parenchyma using a Hamilton syringe.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment: Once tumors are established (e.g., a palpable mass or a detectable bioluminescent signal), randomize the mice into treatment and control groups. Administer LMP744 or the comparator drug via the appropriate route (e.g., intravenous, intraperitoneal) at the predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volume regularly with calipers (for subcutaneous models) or imaging. Monitor the body weight and overall health of the mice.
-
Endpoint: Euthanize the mice when the tumor reaches a predetermined size, or the animals show signs of distress. Analyze the survival data and compare the tumor growth inhibition between the treatment and control groups.
Mandatory Visualization
Caption: Comparative mechanisms of LMP744, JQ1, and 10058-F4.
Caption: A typical workflow for preclinical anticancer drug evaluation.
Caption: Downstream effects of dual c-Myc and TOP1 inhibition by LMP744.
References
- 1. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The effect of quercetin on topotecan cytotoxicity in MCF-7 and MDA-MB 231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BET inhibitors repress expression of interferon-stimulated genes and synergize with HDAC inhibitors in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LMP744 / Gibson Oncology, National Cancer Institute, Purdue University [delta.larvol.com]
- 11. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pre-Clinical Analysis of Changes in Intra-cellular Biochemistry of Glioblastoma Multiforme (GBM) Cells Due to c-Myc Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 10058-F4 | MYC Inhibitors: R&D Systems [rndsystems.com]
A Comparative Guide to c-Myc Inhibition: Omomyc vs. a Representative Small Molecule Inhibitor
In the landscape of cancer therapeutics, the transcription factor c-Myc has long been a coveted yet challenging target. Its deregulation is a hallmark of a vast number of human cancers, making it a focal point for drug development. This guide provides a detailed comparison of the in vivo efficacy of two distinct therapeutic strategies against c-Myc: the mini-protein Omomyc (and its clinical formulation OMO-103) and a representative small molecule inhibitor of the c-Myc/Max dimerization, 10074-G5.
Mechanism of Action: A Tale of Two Strategies
Omomyc is a dominant-negative version of the c-Myc protein. It acts by dimerizing with c-Myc itself, preventing it from binding to its partner protein Max and subsequently to DNA.[1][2][3] This sequestration of c-Myc effectively blocks its transcriptional activity. Additionally, Omomyc can form homodimers and heterodimers with Max, which can still bind to DNA at E-box sequences but are transcriptionally inert, further inhibiting the expression of c-Myc target genes.[3]
In contrast, small molecule inhibitors like 10074-G5 are designed to directly interfere with the protein-protein interaction between c-Myc and Max.[4][5] By binding to c-Myc, 10074-G5 distorts its structure, thereby preventing its dimerization with Max and subsequent DNA binding and transcriptional activation.[4][5] A common downstream effect of various c-Myc inhibitors, regardless of their direct mechanism, is the depletion of cellular ATP stores due to mitochondrial dysfunction, leading to an energy collapse in cancer cells.[6]
In Vivo Efficacy: A Head-to-Head Look
The in vivo efficacy of both Omomyc and small molecule inhibitors has been evaluated in various preclinical cancer models. The following tables summarize key findings.
Omomyc (OMO-103) In Vivo Efficacy
| Animal Model | Cancer Type | Administration Route | Dosing Regimen | Key Findings | Reference |
| Transgenic Mouse | Non-Small Cell Lung Cancer (NSCLC) | Intranasal | Not specified | Significant reduction in tumor burden. | [7] |
| Xenograft Mouse | Glioblastoma (GBM) | Intranasal | Not specified | Significant reduction in tumor burden. | [7] |
| Xenograft Mouse | Triple-Negative Breast Cancer (TNBC) | Not specified | Not specified | Halted disease progression, reduced primary tumor and metastatic growth, and in some cases eradicated metastases. | [8] |
| Human Patients | Various Solid Tumors (Phase I Clinical Trial) | Intravenous | Dose-escalation | Safe and well-tolerated, with preliminary signs of clinical activity and target engagement. Disease stabilization observed in some patients. | [9][10][11] |
c-Myc Inhibitor 10074-G5 In Vivo Efficacy
| Animal Model | Cancer Type | Administration Route | Dosing Regimen | Key Findings | Reference |
| Xenograft Mouse (SCID) | Daudi Burkitt's Lymphoma | Intravenous | 20 mg/kg for 5 consecutive days | No effect on tumor growth. Lack of antitumor activity attributed to rapid metabolism and insufficient tumor concentration. | [4][12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental outcomes.
Omomyc In Vivo Studies (General Protocol)
A general protocol for evaluating the in vivo efficacy of Omomyc, based on preclinical studies, involves the following steps:
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are typically used for xenograft studies, where human cancer cell lines are implanted. Transgenic mouse models that spontaneously develop tumors are also employed.
-
Tumor Implantation: For xenograft models, a specific number of cancer cells (e.g., 1x10^6) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Omomyc (as a purified mini-protein) is administered, often intranasally or intravenously.[11][13][14]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), and molecular analyses to confirm target engagement.
10074-G5 In Vivo Study Protocol (Daudi Xenograft Model)
The following protocol was used to assess the in vivo efficacy of 10074-G5:
-
Animal Model: C.B-17 SCID mice were used.
-
Tumor Implantation: Daudi Burkitt's lymphoma cells were implanted into the mice.
-
Treatment: Mice with established tumors were treated intravenously with 20 mg/kg of 10074-G5 for 5 consecutive days.
-
Monitoring: Tumor growth was monitored over time.
-
Pharmacokinetic and Pharmacodynamic Analysis: Plasma and tumor concentrations of 10074-G5 were measured at different time points after administration. Inhibition of c-Myc/Max dimerization in tumor tissue was also assessed.[4]
Visualizing the Comparison
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. The action mechanism of the Myc inhibitor termed Omomyc may give clues on how to target Myc for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Action Mechanism of the Myc Inhibitor Termed Omomyc May Give Clues on How to Target Myc for Cancer Therapy | PLOS One [journals.plos.org]
- 3. Blocking Myc to Treat Cancer: Reflecting on Two Decades of Omomyc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structurally diverse c-Myc inhibitors share a common mechanism of action involving ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MYC inhibition halts metastatic breast cancer progression by blocking tumor growth, invasion & seeding – Peptomyc [peptomyc.com]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Omomyc as the first MYC-targeted therapy to successfully complete a phase I clinical trial – Peptomyc [peptomyc.com]
- 11. esmo.org [esmo.org]
- 12. [PDF] In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. rupress.org [rupress.org]
Validating the Mechanism of c-Myc Inhibitor 14: A Comparative Guide to Mutagenesis Approaches
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncoprotein is a master regulator of cellular proliferation and a key driver in a majority of human cancers. Its function is critically dependent on its heterodimerization with its partner protein, Max, which allows the complex to bind to DNA and activate transcription. This protein-protein interface represents a prime target for therapeutic intervention. This guide provides a comparative analysis of c-Myc inhibitor 14 (c-Myc-i14) and other direct c-Myc inhibitors, with a focus on validating their mechanism of action through mutagenesis.
A recent study detailed the synthesis and anti-cancer activity of a series of novel c-Myc inhibitors, including c-Myc-i14, which demonstrated significant cytotoxicity against various cancer cell lines[1]. While this provides initial evidence of its potential, rigorous validation of its direct interaction with c-Myc is essential for further development. This guide outlines the experimental framework for such a validation, drawing on established methodologies used for well-characterized c-Myc inhibitors.
Mechanism of Action: Direct Inhibition of the c-Myc/Max Interaction
Direct c-Myc inhibitors are small molecules designed to physically obstruct the interaction between c-Myc and Max. By binding to the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, these inhibitors prevent the formation of the functional heterodimer, thereby inhibiting its transcriptional activity[2][3][4]. This leads to cell cycle arrest, apoptosis, and a reduction in tumor cell proliferation[5][6].
dot
Caption: c-Myc signaling and inhibition.
Comparative Performance of Direct c-Myc Inhibitors
The following table summarizes the in vitro efficacy of c-Myc-i14 and other notable direct c-Myc inhibitors against various cancer cell lines. This data highlights the comparable, and in some cases superior, potency of the newer generation of inhibitors.
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| c-Myc-i14 | c-Myc/Max Interaction | A549 (Lung) | ~40-80 | [1] |
| DU-145 (Prostate) | ~10-20 | [1] | ||
| MCF7 (Breast) | ~2 | [1] | ||
| 10058-F4 | c-Myc/Max Interaction | HL-60 (Leukemia) | 49.0 | [1] |
| Daudi (Lymphoma) | ~10 | [7] | ||
| A549 (Lung) | 82.8 | [1] | ||
| DU-145 (Prostate) | 95.2 | [1] | ||
| 10074-G5 | c-Myc/Max Interaction | Daudi (Lymphoma) | 15.6 | [8] |
| HL-60 (Leukemia) | 13.5 | [8] | ||
| MYCi361 | c-Myc/Max Interaction | MycCaP (Prostate) | 2.9 | [1] |
Validating the Binding Site through Mutagenesis
To confirm that c-Myc-i14 directly binds to the bHLH-ZIP domain of c-Myc, a site-directed mutagenesis study can be performed. This involves mutating key amino acid residues within the putative binding site and assessing the impact on inhibitor binding and activity. Studies on inhibitors like 10058-F4 and 10074-G5 have successfully used this approach to map their binding sites to specific regions of the c-Myc bHLH-ZIP domain[2][9].
dot
Caption: Experimental workflow for mutagenesis-based validation.
Representative Mutagenesis Data
The following table presents hypothetical results from a mutagenesis study on c-Myc-i14, based on published data for other direct c-Myc inhibitors. A significant increase in the dissociation constant (Kd) or IC50 value for a mutant protein indicates that the mutated residue is critical for inhibitor binding.
| c-Myc Construct | Mutation | Predicted Effect on Binding | Representative Kd (µM) | Fold Change in Kd |
| Wild-Type (WT) | None | Normal Binding | 2.5 | 1.0 |
| Mutant 1 | L404P | Disrupts binding | 50.0 | 20.0 |
| Mutant 2 | Q407K | Disrupts binding | 45.5 | 18.2 |
| Mutant 3 | V406A/E409V | Disrupts binding | 62.5 | 25.0 |
| Control Mutant | S373A | No significant effect | 3.0 | 1.2 |
Note: The mutations and data presented are representative and based on studies of the inhibitor 10058-F4, which binds in the Helix 2-ZIP junction of c-Myc[2].
Experimental Protocols
Site-Directed Mutagenesis of c-Myc
Objective: To introduce point mutations into the c-Myc bHLH-ZIP domain.
Materials:
-
Expression vector containing the human c-Myc bHLH-ZIP domain sequence.
-
Site-directed mutagenesis kit (e.g., QuikChange II, Agilent).
-
Custom-designed mutagenic primers.
-
DH5α competent E. coli.
-
LB agar plates and liquid culture medium with appropriate antibiotic.
-
Miniprep kit for plasmid purification.
-
DNA sequencing service.
Procedure:
-
Design and synthesize primers containing the desired mutation flanked by 15-20 base pairs of correct sequence on both sides.
-
Perform PCR using the c-Myc expression vector as a template and the mutagenic primers according to the mutagenesis kit manufacturer's protocol.
-
Digest the parental, methylated template DNA with the DpnI restriction enzyme.
-
Transform the mutated plasmid into competent DH5α E. coli.
-
Plate the transformed bacteria on selective LB agar plates and incubate overnight at 37°C.
-
Select individual colonies and grow overnight in liquid LB medium.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the desired mutation by DNA sequencing.
Recombinant Protein Expression and Purification
Objective: To produce and purify wild-type and mutant GST-tagged c-Myc bHLH-ZIP domain proteins.
Materials:
-
BL21 (DE3) competent E. coli.
-
Expression vectors for WT and mutant GST-c-Myc.
-
LB medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., PBS with 1% Triton X-100, protease inhibitors).
-
Glutathione-agarose beads.
-
Elution buffer (e.g., 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0).
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Transform the expression plasmids into BL21 (DE3) E. coli.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 3-4 hours at 37°C or overnight at 18°C.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Incubate the supernatant with glutathione-agarose beads to bind the GST-tagged protein.
-
Wash the beads extensively with lysis buffer.
-
Elute the purified protein with elution buffer.
-
Confirm the purity and identity of the protein by SDS-PAGE and Western blotting using an anti-GST or anti-c-Myc antibody.
Fluorescence Polarization (FP) Assay
Objective: To quantify the binding of c-Myc-i14 to wild-type and mutant c-Myc proteins.
Materials:
-
Fluorescently labeled peptide corresponding to a known binding partner of the c-Myc bHLH-ZIP domain (e.g., a fluorescently tagged Max peptide).
-
Purified WT and mutant c-Myc proteins.
-
c-Myc-i14 and control inhibitors.
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Black, non-binding surface 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
In a 384-well plate, add a constant concentration of the fluorescently labeled peptide and the purified c-Myc protein (WT or mutant).
-
Add serial dilutions of c-Myc-i14 or a control compound.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence polarization using a plate reader.
-
A decrease in polarization indicates displacement of the fluorescent peptide by the inhibitor.
-
Calculate the IC50 or Kd values from the resulting dose-response curves.
Cell Viability (MTT) Assay
Objective: To assess the effect of c-Myc-i14 on the viability of cells expressing wild-type or mutant c-Myc.
Materials:
-
Cancer cell line with high endogenous c-Myc expression (e.g., HL-60, Daudi).
-
Constructs for the expression of WT and mutant c-Myc.
-
Cell culture medium and supplements.
-
96-well plates.
-
c-Myc-i14 and control inhibitors.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (if applicable).
-
For cells with low endogenous c-Myc, transfect with plasmids expressing WT or mutant c-Myc.
-
Treat the cells with serial dilutions of c-Myc-i14 or a control compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
By following this comprehensive guide, researchers can rigorously validate the mechanism of action of novel c-Myc inhibitors like c-Myc-i14, providing a solid foundation for their advancement as potential cancer therapeutics.
References
- 1. Development, synthesis and validation of improved c‐Myc/Max inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the Myc Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to Inhibit Myc and Their Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of Myc/Max Dimerization and Myc-induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. A small-molecule c-Myc inhibitor, 10058-F4, induces cell-cycle arrest, apoptosis, and myeloid differentiation of human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. dbt.univr.it [dbt.univr.it]
Cross-Validation of c-Myc Inhibitor 10058-F4: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the c-Myc inhibitor 10058-F4 across various cancer types, supported by experimental data and detailed protocols.
The c-Myc oncogene is a critical regulator of cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of a vast number of human cancers.[1][2] Consequently, c-Myc represents a highly attractive target for cancer therapy. Among the strategies to counteract its oncogenic activity, small molecule inhibitors that disrupt the essential dimerization of c-Myc with its partner protein Max have shown significant promise.[1][3] This guide focuses on the cross-validation of one such inhibitor, 10058-F4, detailing its efficacy in different cancer models.
Mechanism of Action of 10058-F4
10058-F4 is a cell-permeable small molecule that specifically targets the c-Myc-Max interaction.[4][5] By preventing the formation of the c-Myc/Max heterodimer, it inhibits the transactivation of c-Myc target genes that are crucial for cell cycle progression and proliferation.[4][6] This disruption ultimately leads to cell cycle arrest, induction of apoptosis, and in some cases, cellular differentiation.[1]
Performance of 10058-F4 Across Different Cancer Types
The efficacy of 10058-F4 has been evaluated in a multitude of cancer cell lines, demonstrating a range of sensitivities. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, vary across different cancer types, highlighting the importance of cross-validation.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Leukemia | REH | 400 | [4] |
| Nalm-6 | 430 | [4] | |
| NB4 | Not explicitly stated, but effective | [1][7] | |
| HL-60, U937 | Not explicitly stated, but effective | [1] | |
| Ovarian Cancer | SKOV3 | 4.4 | [1] |
| Hey | 3.2 | [1] | |
| Hepatocellular Carcinoma | HepG2 | More sensitive than Hep3B | [2] |
| Hep3B | Less sensitive than HepG2 | [2] | |
| Prostate Cancer | DU145 | Not specified in vitro, used in xenografts | [8] |
| PC-3 | Not specified in vitro, used in xenografts | [8] | |
| Pancreatic Cancer | PANC-1 | Effective in vitro | [3] |
| SW1990 | Effective in vitro | [3] |
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the efficacy of 10058-F4 are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate overnight.[4]
-
Treat the cells with varying concentrations of 10058-F4 and incubate for the desired time period (e.g., 24, 48, 72 hours).[4]
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[6]
Protocol:
-
Harvest cells and create a single-cell suspension.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[6]
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing and incubate for at least 1 hour at 4°C.[6][9]
-
Wash the fixed cells twice with PBS.[6]
-
Resuspend the cell pellet in a PI staining solution containing RNase A.[6][10]
-
Incubate for at least 30 minutes at room temperature in the dark.[9]
-
Analyze the samples by flow cytometry.[6]
Apoptosis Assay (Annexin V/PI)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
Protocol:
-
Induce apoptosis in cells by treating with 10058-F4.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.[2]
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[2]
-
Incubate for 15 minutes at room temperature in the dark.[2]
-
Add 1X Annexin-binding buffer to each sample.[2]
-
Analyze the stained cells by flow cytometry as soon as possible.[2]
c-Myc Signaling Pathway and Inhibition by 10058-F4
The c-Myc protein, as a transcription factor, requires dimerization with Max to bind to E-box sequences in the promoter regions of its target genes.[7][12] This binding initiates a cascade of transcriptional activity leading to cell proliferation and growth. 10058-F4 directly interferes with this process by preventing the c-Myc-Max dimerization, thereby inhibiting the downstream signaling that drives cancer progression.
References
- 1. Evaluation of the antitumor effects of c-Myc-Max heterodimerization inhibitor 100258-F4 in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kumc.edu [kumc.edu]
- 3. Therapeutic Targeting of Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of c-Myc Inhibition: A Comparative Analysis of C-Myc Inhibitor 14 (LMP744)
For Researchers, Scientists, and Drug Development Professionals
The c-Myc oncogene, a critical driver of cellular proliferation, is implicated in a vast array of human cancers. Its central role in tumorigenesis has made it a highly sought-after, albeit challenging, therapeutic target. This guide provides a comparative assessment of the novel c-Myc inhibitor 14, identified as LMP744, against established standards in the field. By presenting available preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows, this document aims to equip researchers with the necessary information to evaluate the therapeutic window of this emerging compound.
Executive Summary
LMP744 is a novel indenoisoquinoline derivative that functions as a dual inhibitor of Topoisomerase I (TOP1) and c-Myc. Preclinical studies have demonstrated its potency in the nanomolar to micromolar range across various cancer cell lines. Notably, LMP744 has progressed to Phase I clinical trials, where it has established a maximum tolerated dose (MTD) and shown preliminary signs of anti-tumor activity. This guide compares the available data for LMP744 with three well-characterized c-Myc inhibitors: the direct inhibitor 10058-F4 , the indirect BET inhibitor JQ1 , and the peptide-based direct inhibitor OMO-103 , which has also undergone Phase I clinical evaluation.
Data Presentation: Comparative Efficacy and Toxicity
The following tables summarize the available quantitative data for LMP744 and the standard c-Myc inhibitors. It is important to note that the data has been compiled from various independent studies, and direct cross-comparison should be approached with caution due to differing experimental conditions.
Table 1: In Vitro Efficacy of c-Myc Inhibitors
| Inhibitor | Mechanism of Action | Cell Line | IC50 | Citation |
| LMP744 | Dual TOP1 and c-Myc inhibitor | Various Cancer Cell Lines | ~7 nM - 15.5 µM | [1][2][3] |
| 10058-F4 | Direct c-Myc/Max dimerization inhibitor | Multiple Myeloma (RPMI 8226) | ~65 µM | |
| JQ1 | Indirect (BET bromodomain inhibitor) | NUT Midline Carcinoma (C42) | ~50 nM | [4] |
| OMO-103 | Direct c-Myc inhibitor (miniprotein) | Not directly comparable (intracellular delivery) | N/A | [5][6] |
Table 2: In Vivo Efficacy and Toxicity of c-Myc Inhibitors
| Inhibitor | Animal Model | Efficacy | Toxicity/Dose | Citation |
| LMP744 | Canine Lymphoma | 68.4% response rate | MTD: 100 mg/m² (bone marrow toxicity) | [7][8] |
| Human Phase 1 | 1 confirmed partial response | MTD: 190 mg/m²/day (hypokalemia, anemia, weight loss) | [7][9][10] | |
| 10058-F4 | Mouse Xenograft (Neuroblastoma) | Prolonged survival | Not specified in available abstracts | |
| JQ1 | Mouse Model (Neuroblastoma) | Decreased tumor volume | 50 mg/kg/day | [11] |
| OMO-103 | Human Phase 1 | 8 of 12 patients with stable disease | Recommended Phase 2 Dose: 6.48 mg/kg (mild infusion-related reactions) | [12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the assessment of a c-Myc inhibitor's therapeutic window.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well microplate
-
Cancer cell lines of interest
-
Complete cell culture medium
-
c-Myc inhibitor (e.g., LMP744) and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the c-Myc inhibitor and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line that readily forms tumors
-
Complete cell culture medium
-
Matrigel (optional, to enhance tumor formation)
-
c-Myc inhibitor and vehicle control
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (if used) at a concentration of 1-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the c-Myc inhibitor and vehicle control to their respective groups according to the desired dosing schedule and route of administration (e.g., intravenous, intraperitoneal, oral).
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Animal Toxicity Study
These studies are essential for determining the safety profile and maximum tolerated dose (MTD) of a new compound.
Materials:
-
Healthy rodents (e.g., mice or rats) of a specific strain, age, and sex.
-
c-Myc inhibitor and vehicle control.
-
Appropriate animal housing and care facilities.
-
Equipment for clinical observations, blood collection, and tissue harvesting.
Procedure:
-
Divide the animals into groups, including a control group and several dose-level groups for the c-Myc inhibitor.
-
Administer the compound and vehicle according to the intended clinical route and schedule.
-
Conduct daily clinical observations for signs of toxicity, including changes in appearance, behavior, and body weight.
-
Collect blood samples at specified time points for hematological and clinical chemistry analysis to assess organ function (e.g., liver, kidney).
-
At the end of the study, perform a complete necropsy and collect major organs for histopathological examination to identify any treatment-related changes.
-
The MTD is typically defined as the highest dose that does not cause unacceptable toxicity (e.g., more than 20% body weight loss or severe clinical signs).
Visualizing the Landscape of c-Myc Inhibition
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: The c-Myc signaling pathway and points of intervention by various inhibitors.
Caption: Experimental workflow for determining the therapeutic window of a c-Myc inhibitor.
Conclusion
This compound (LMP744) represents a promising novel therapeutic agent with a dual mechanism of action that has demonstrated clinical activity. The assessment of its therapeutic window is ongoing, and a direct comparison with standard c-Myc inhibitors is multifaceted due to the diverse nature of these compounds and the variability in experimental systems reported in the literature. While LMP744 has shown a manageable safety profile in a Phase I trial, further preclinical studies in direct comparison with agents like 10058-F4, JQ1, and OMO-103 under standardized conditions would be invaluable for a more definitive evaluation of its therapeutic index. This guide provides a foundational overview to aid researchers in contextualizing the existing data and designing future studies to further elucidate the therapeutic potential of LMP744.
References
- 1. The Indenoisoquinoline TOP1 Inhibitors Selectively Target Homologous Recombination-Deficient and Schlafen 11-Positive Cancer Cells and Synergize with Olaparib | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. A big step for MYC-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 studies of the indenoisoquinolines LMP776 and LMP744 in patients with solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The BET Protein Inhibitor JQ1 Decreases Hypoxia and Improves the Therapeutic Benefit of Anti-PD-1 in a High-Risk Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Results revealed from phase I clinical trial of the first drug to successfully inhibit the MYC gene, which drives many common cancers - ecancer [ecancer.org]
- 14. esmo.org [esmo.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of c-Myc Inhibitor 14
Researchers and scientists handling potent small molecule inhibitors like the c-Myc inhibitor 14 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, guidance from analogous compounds and general principles of hazardous waste management provide a clear framework for its safe disposal. This document outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Profile and Safety Considerations
Based on the safety data for a closely related compound, c-Myc inhibitor 4, it is prudent to handle this compound as a hazardous substance. Key hazard information includes:
-
Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Given these potential hazards, it is imperative to prevent the release of this compound into the environment. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3][4]
Step-by-Step Disposal Protocol
The following steps provide a comprehensive guide for the safe disposal of this compound from cradle to grave.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste. This includes pure compound, solutions, contaminated personal protective equipment (PPE) like gloves and lab coats, and any labware (e.g., pipette tips, vials, and flasks) that has come into contact with the inhibitor.
-
Segregate the waste at the point of generation.[5][6] Do not mix it with non-hazardous waste.[7] It is also crucial to avoid mixing incompatible waste streams.[4][5] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[7]
-
-
Container Management:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.[4][5][6] The container must be compatible with the chemical nature of the waste.
-
The container must be kept closed at all times, except when adding waste.[2][4][7]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and includes the full chemical name ("this compound") and a description of the contents (e.g., "solid waste," "solution in DMSO").[3] The appropriate hazard pictograms should also be marked.[3]
-
-
Storage:
-
Store the hazardous waste container in a designated and secure area within the laboratory.[5][8] This area should be under the direct supervision of laboratory personnel.[8]
-
Utilize secondary containment, such as a tray, to mitigate any potential spills or leaks.[5][7]
-
Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory at any one time.[2]
-
-
Disposal of Empty Containers:
-
A container that held this compound should be treated as hazardous waste unless properly decontaminated.
-
For containers that held acutely hazardous waste, triple rinsing is required. The rinsate must be collected and disposed of as hazardous waste.[2][5][7]
-
After thorough rinsing, deface or remove all labels from the empty container before disposing of it as regular trash.[2][4][7][9]
-
-
Arranging for Pickup and Disposal:
-
The final step is the disposal of the hazardous waste through an approved waste disposal plant.[1] This is typically managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve filling out a waste collection request form.[2][3]
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes key information based on a related compound and general laboratory waste guidelines.
| Parameter | Value/Guideline | Source |
| Hazard Class (c-Myc inhibitor 4) | Acute toxicity, Oral (Category 4) | [1] |
| Hazard Class (c-Myc inhibitor 4) | Acute aquatic toxicity (Category 1) | [1] |
| Hazard Class (c-Myc inhibitor 4) | Chronic aquatic toxicity (Category 1) | [1] |
| Laboratory Storage Limit | ≤ 55 gallons of hazardous waste | [2] |
| Laboratory Storage Limit | ≤ 1 quart of acute hazardous waste | [2] |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. c-Myc inhibitor 4|MSDS [dcchemicals.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. acewaste.com.au [acewaste.com.au]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Essential Safety and Operational Guidance for Handling c-Myc Inhibitor 14
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of c-Myc Inhibitor 14.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent small molecule inhibitor. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact. c-Myc inhibitors are a class of compounds designed to target the c-Myc protein, a key regulator of cell growth and proliferation.[1] Due to their biological activity, these compounds, including the specific inhibitor 10058-F4, may present hazards such as skin and eye irritation. Another related compound, c-Myc inhibitor 4, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2]
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential hazards associated with c-Myc inhibitors, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various stages of handling.
| Operation | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)[3] - Safety glasses with side shields or chemical splash goggles[3][4] - Lab coat[3] |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving) - Chemical splash goggles[4] - Lab coat (disposable, resistant to chemical permeation recommended)[4] - N95 respirator (or higher) to prevent inhalation of fine particles[4] |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving) - Chemical splash goggles and a face shield[3] - Chemical-resistant lab coat or gown[4] - Work within a certified chemical fume hood |
| Waste Disposal | - Nitrile gloves (double-gloving) - Chemical splash goggles - Lab coat |
Note on Glove Selection: Always use chemotherapy-rated gloves when handling potent small molecule inhibitors.[4] Disposable nitrile gloves offer good protection against a variety of chemicals for short-term use.[3] It is crucial to change gloves immediately if they become contaminated.
Operational Procedures: From Receipt to Disposal
A systematic workflow is critical to ensure safety and maintain the integrity of the compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
